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  • Product: 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
  • CAS: 1251925-48-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride

Executive Summary The development of advanced peptidomimetics and conformationally restricted small molecules heavily relies on specialized building blocks. 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced peptidomimetics and conformationally restricted small molecules heavily relies on specialized building blocks. 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is a highly sterically hindered, α,α -disubstituted amino acid derivative. By combining an α -methyl group, an α -phenyl ring, and an N,N -dimethylated amine, this molecule imposes severe restrictions on local dihedral angles ( ϕ and ψ ). This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, structural implications, and field-proven methodologies for its analytical validation and incorporation into peptide backbones.

Molecular Architecture & Physicochemical Profile

Structural Identity and Mechanistic Implications

2-(Dimethylamino)-2-phenylpropanoic acid (also referred to as N,N -dimethyl- α -methyl-phenylglycine) features a quaternary α -carbon. The introduction of the N,N -dimethyl group eliminates the hydrogen-bond donor capacity of the amino group, fundamentally altering the local hydrogen-bonding network when incorporated into a larger scaffold. This modification increases lipophilicity and dramatically enhances resistance to proteolytic degradation, making it a highly valuable moiety in the design of orally bioavailable peptide therapeutics.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of both the free base and the hydrochloride salt forms, synthesized from authoritative chemical databases[1][2].

ParameterHydrochloride SaltFree Base
CAS Number 1251925-48-025022-56-4[1]
Molecular Formula C₁₁H₁₆ClNO₂[2]C₁₁H₁₅NO₂[1]
Molecular Weight 229.70 g/mol [2]193.24 g/mol [1]
InChI Key NGHYMZQPXJLQRW-UHFFFAOYSA-NJVWZSHDIPVXYQE-UHFFFAOYSA-N[1]
Physical Form Solid / PowderSolid
Storage Temperature 4°C (Recommended)[2] / RT4°C
Purity Standard >95%>95%

Analytical Characterization Workflow

To ensure the integrity of the building block before complex synthesis, a self-validating analytical workflow is required. The following diagram illustrates the logical progression from raw API to a verified physicochemical data matrix.

PhysChem_Profile A API: 1251925-48-0 (HCl Salt) B Potentiometric Titration (pKa Determination) A->B C Shake-Flask Method (LogP / LogD) A->C D LC-MS / NMR (Structural Integrity) A->D E Physicochemical Data Matrix B->E C->E D->E

Analytical workflow for establishing the physicochemical data matrix of the API.

Protocol 1: Self-Validating Physicochemical Profiling

This protocol determines the exact pKa and LogP while simultaneously verifying that the compound has not undergone decarboxylation—a common degradation pathway for substituted phenylglycines.

  • Sample Preparation: Dissolve 10 mg of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in 10 mL of degassed, deionized water.

    • Causality: Degassing removes dissolved CO₂, which would otherwise buffer the solution and skew the potentiometric titration curve.

  • Potentiometric Titration (pKa): Titrate the solution using standardized 0.1 M NaOH under a nitrogen atmosphere at 25°C. Record the first derivative of the pH curve to identify the inflection points corresponding to the carboxylic acid (estimated pKa ~2.2) and the tertiary amine (estimated pKa ~8.9).

  • LogP Determination (Shake-Flask): Partition 5 mg of the compound between 5 mL of 1-octanol and 5 mL of pH 7.4 phosphate buffer. Shake mechanically for 24 hours at 25°C, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

  • LC-MS Validation: Analyze both the aqueous and organic phases using LC-MS (ESI+ mode).

    • Causality: The molecule lacks an extended conjugated system, making standard UV detection at 254 nm less sensitive. ESI+ MS targets the [M+H]+ ion ( m/z 194.2), allowing precise quantification of the partition coefficient while structurally validating that the thermal/mechanical stress did not degrade the molecule.

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating α,α -disubstituted, N -alkylated amino acids into a peptide chain presents extreme steric challenges. Standard coupling reagents (e.g., HBTU, DIC/Oxyma) typically fail, resulting in truncated sequences.

SPPS_Workflow N1 Fmoc-Peptide-Resin N2 Deprotection (20% Piperidine) N1->N2 Step 1 N4 Coupling Reaction (Microwave, 75°C) N2->N4 Free Amine N3 Activation of 1251925-48-0 (HATU / DIEA) N3->N4 Activated Ester N5 Cleavage & Deprotection (TFA Cocktail) N4->N5 Step 3 N6 Purified Peptidomimetic N5->N6 Final Yield

Workflow for integrating sterically hindered amino acids via microwave-assisted SPPS.

Protocol 2: Microwave-Assisted HATU Coupling

To overcome the activation energy barrier imposed by the quaternary center and the N,N -dimethyl group, a highly reactive uronium salt combined with microwave irradiation is required.

  • Resin Preparation: Swell 0.1 mmol of the nascent Fmoc-peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 times).

    • Causality: Complete removal of piperidine is critical; residual secondary amine will outcompete the resin-bound amine for the highly reactive activated ester.

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N -Diisopropylethylamine (DIEA). Stir for 2 minutes.

    • Causality: HATU is chosen over HBTU because the nitrogen atom at the 7-position of the HOAt leaving group exerts an neighboring-group effect, forming an internal hydrogen bond that accelerates aminolysis despite severe steric crowding.

  • Microwave Coupling: Transfer the activated mixture to the resin. Subject the reaction vessel to microwave irradiation (75°C, 25 watts) for 30 minutes.

    • Causality: The thermal energy provided by microwave irradiation increases molecular collision rates and overcomes the high entropic penalty of forming a peptide bond at an α,α -disubstituted center.

  • Cleavage and Verification: Wash the resin, then cleave the peptide using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether, centrifuge, and verify the successful coupling via LC-MS.

Conclusion

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS 1251925-48-0) is a highly specialized building block that offers unique conformational control in drug design. While its extreme steric bulk poses significant synthetic challenges, the application of targeted analytical validation and high-energy coupling protocols (such as HATU-mediated microwave synthesis) allows researchers to successfully harness its properties for the development of highly stable, protease-resistant peptidomimetics.

References

  • Chemazone. "2-dimethylamino-2-phenylpropanoic acid - 25022-56-4". Chemazone Database. Available at: [Link]

Sources

Exploratory

chemical structure and molecular weight of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Engineering Peptidomimetics: A Technical Guide to 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride Executive Summary In the landscape of modern drug discovery, native peptides often suffer from rapid proteolytic cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptidomimetics: A Technical Guide to 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride

Executive Summary

In the landscape of modern drug discovery, native peptides often suffer from rapid proteolytic clearance and poor membrane permeability. To circumvent these limitations, medicinal chemists engineer "peptidomimetics" by incorporating unnatural, sterically hindered building blocks. As a Senior Application Scientist, I frequently utilize 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS: 1251925-48-0) as a terminal capping agent[1]. This highly specialized α,α -disubstituted, N,N-dimethylated amino acid derivative acts as a structural anchor, imparting both severe conformational rigidity and absolute resistance to N-terminal enzymatic degradation.

This whitepaper provides an in-depth mechanistic analysis of its structural properties and outlines field-proven, self-validating protocols for its incorporation into peptide scaffolds.

Structural Elucidation & Physicochemical Profiling

The unique utility of this compound stems directly from its highly congested α -carbon. It is a quaternary stereocenter bonded to four distinct functional groups: a methyl group, a phenyl ring, a dimethylamino group, and a carboxylic acid.

Table 1: Physicochemical and Structural Properties

ParameterSpecification
Chemical Name 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
CAS Registry Number 1251925-48-0[1]
MDL Number MFCD16817431[2]
Molecular Formula C₁₁H₁₆ClNO₂ (Free base: C₁₁H₁₅NO₂)[3]
Molecular Weight 229.70 g/mol [3]
Monoisotopic Mass (Free Base) 193.1103 Da
Structural Class α,α -Disubstituted, N,N-Dimethylated Amino Acid
Physical Form Solid / Powder[1]

Mechanistic Rationale in Drug Design

The causality behind selecting this specific building block lies in its dual-action structural restrictions:

  • Conformational Restriction ( α,α -Disubstitution): The simultaneous presence of an α -methyl and an α -phenyl group creates massive steric bulk. This severely restricts the rotational freedom of the peptide backbone's N−Cα ( ϕ ) and Cα−C=O ( ψ ) dihedral angles. Thermodynamically, this forces the resulting peptide into specific, highly stable secondary structures (such as 310​ -helices or β -turns), which reduces the entropic cost of binding to a target receptor[4].

  • Proteolytic Shielding & Lipophilicity (N,N-Dimethylation): Standard primary amines at the N-terminus are prime targets for aminopeptidases. By exhaustively methylating the nitrogen, we eliminate its hydrogen-bond donor capacity. This causality is twofold: it significantly increases the lipophilicity (and thus, passive membrane permeability) of the peptide, and it renders the N-terminus completely unrecognizable to degradative enzymes[5].

  • Chain Termination: Because the amine is tertiary (N,N-dimethyl), it lacks a replaceable proton. Therefore, it cannot act as a nucleophile to form a subsequent peptide bond. It must exclusively be used as the final, N-terminal capping residue in a synthetic sequence.

Experimental Workflows & Self-Validating Protocols

Incorporating an α -quaternary, N,N-dimethylated amino acid introduces a severe kinetic bottleneck during Solid-Phase Peptide Synthesis (SPPS). Standard room-temperature carbodiimide couplings (e.g., DIC/Oxyma) will fail due to the steric clash between the incoming activated ester and the resin-bound amine. The protocol below utilizes high-energy uronium activation and microwave irradiation to force the reaction[4][5].

Protocol 1: Microwave-Assisted N-Terminal Capping via SPPS

Objective: Covalently attach 2-(dimethylamino)-2-phenylpropanoic acid to the N-terminus of a resin-bound peptide.

  • Step 1: Resin Preparation. Swell the peptidyl-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes. Perform the final Fmoc deprotection of the penultimate amino acid using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Step 2: High-Energy Activation. In a separate vial, dissolve 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride (0.5 mmol, 5 eq) and HATU (0.49 mmol, 4.9 eq) in 2 mL of DMF. Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq). Causality Check: The 10 equivalents of DIPEA are critical to neutralize the hydrochloride salt of the building block and drive the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester[5].

  • Step 3: Microwave Coupling. Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Step 4: Self-Validation (Kaiser Test). Wash the resin with DMF (5 × 1 min). Perform a Kaiser (ninhydrin) test on a few resin beads. Validation Logic: A successful coupling will yield a negative (yellow/colorless) result. Because the newly added residue is a tertiary amine, it will not react with ninhydrin. A blue color indicates incomplete coupling of the previous residue, necessitating a second coupling cycle.

  • Step 5: Cleavage. Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours.

Protocol 2: Analytical Validation (LC-MS)

Objective: Confirm the identity of the capped peptidomimetic.

  • Step 1: Sample Preparation. Dissolve 1 mg of the crude cleaved peptide in 1 mL of 50% Acetonitrile/Water containing 0.1% Formic Acid (FA).

  • Step 2: Chromatographic Separation. Inject 5 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 10 minutes at 0.4 mL/min.

  • Step 3: Self-Validating Mass Detection (ESI+). Operate the mass spectrometer in positive mode. Validation Logic: The N,N-dimethyl group is highly basic and readily protonates. You must observe a mass shift of +175.1 Da relative to the uncapped peptide precursor (calculated as the free base mass of 193.1 Da minus 18.0 Da for the expelled water molecule during amide bond formation).

Process Visualization

The following diagram illustrates the logical workflow and the mechanistic bottleneck overcome during the SPPS capping process.

SPPS_Workflow Step1 Peptide on Resin (Free N-Terminus) Step3 HATU / DIPEA Activation (Overcomes Steric Hindrance) Step1->Step3 Step2 Add 2-(Dimethylamino)- 2-phenylpropanoic acid HCl Step2->Step3 Step4 Microwave Coupling (75°C, 15 min) Step3->Step4 Highly reactive intermediate Step5 TFA Cleavage & Global Deprotection Step4->Step5 Chain termination Step6 N-Terminally Capped Peptidomimetic Step5->Step6

Workflow for N-terminal capping using sterically hindered unnatural amino acids.

References

  • Enamine. "Enamine Compound 250mg CAS No:1251925-48-0 EN300-65925". As-1. URL: [Link]

  • ResearchGate. "Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research". J. Mex. Chem. Soc. URL: [Link]

  • National Institutes of Health (NIH). "A short-lived peptide signal regulates cell-to-cell communication in Listeria monocytogenes". PubMed Central. URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Aqueous Solubility Profile of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Introduction The Analyte: 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is a chemical entity characterized by a phenyl group and a propanoic acid backbone....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Analyte: 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is a chemical entity characterized by a phenyl group and a propanoic acid backbone. Its structure features two key ionizable functional groups: a tertiary dimethylamino group and a carboxylic acid group. Supplied as a hydrochloride salt, its behavior in aqueous media is primarily governed by the protonation state of the tertiary amine. Understanding the aqueous solubility of this active pharmaceutical ingredient (API) is a foundational requirement in the drug development process. The molecular formula for the hydrochloride salt is C11H16ClNO2, with a corresponding molecular weight of approximately 229.71 g/mol .[1]

The Criticality of Solubility in Drug Development

An API's aqueous solubility is a critical quality attribute that profoundly influences its entire development lifecycle, from formulation design to in vivo performance.[2] It is a primary determinant of a drug's dissolution rate and, consequently, its bioavailability.[3] A comprehensive solubility profile is essential for:

  • Formulation Strategy: Guiding the selection of excipients and the development of an appropriate dosage form (e.g., immediate-release tablets, controlled-release formulations, or solutions).[4][5]

  • Biopharmaceutics Classification System (BCS): Classifying the drug substance based on its solubility and permeability characteristics, which can support requests for biowaivers under regulatory guidelines such as ICH M9.[6][7]

  • Predicting In Vivo Behavior: Anticipating potential challenges such as pH-dependent absorption in the gastrointestinal (GI) tract and the risk of precipitation.[8]

This guide provides a robust framework for researchers and drug development professionals to systematically determine and interpret the aqueous solubility profile of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, grounding experimental protocols in fundamental physicochemical principles.

Theoretical Framework for Aqueous Solubility

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is crucial to differentiate between two distinct concepts: thermodynamic and kinetic solubility.[9][10]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[3] This value is intrinsic to the compound's most stable crystalline form under a given set of conditions (e.g., pH, temperature, pressure) and is the gold standard for preformulation studies.[10][11]

  • Kinetic Solubility refers to the concentration at which a compound precipitates from a solution that has become supersaturated.[3][9] This is often measured in high-throughput screening assays where a compound is rapidly introduced from a concentrated stock (e.g., in DMSO) into an aqueous buffer.[12][13] While useful for initial rank-ordering, kinetic solubility values are often higher than thermodynamic solubility and can be misleading for predicting long-term formulation stability.[11]

Causality Insight: For robust formulation development, relying on thermodynamic solubility is paramount. A formulation based on an inflated kinetic solubility value is at high risk of drug precipitation during storage or upon administration, compromising product stability and efficacy. The protocols described herein are designed to measure thermodynamic solubility.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

For ionizable drugs like 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, solubility is profoundly dependent on the pH of the aqueous medium.[14][15] The relationship between pH, the drug's acid dissociation constant (pKa), and its ionization state is described by the Henderson-Hasselbalch equation.

The subject molecule possesses both a basic tertiary amine and an acidic carboxylic acid. However, as a hydrochloride salt, its solubility in the acidic to neutral pH range is dominated by the ionization of the dimethylamino group.

  • At low pH (pH < pKa of the amine): The tertiary amine is predominantly protonated (-N(CH3)2H+). This ionized form is highly polar and exhibits significantly greater solubility in water.

  • As pH increases towards the pKa: The equilibrium shifts, and a greater fraction of the un-ionized, less soluble free base (-N(CH3)2) is formed.

  • At high pH (pH > pKa of the amine): The compound exists primarily as the free base, which is expected to have much lower intrinsic solubility.

This pH-dependent behavior is a critical factor for oral drug absorption, as the API will encounter a wide range of pH environments from the stomach (pH ~1-3) to the small intestine (pH ~5-7.5).[3][15]

G cluster_pH Influence of pH on Ionization State Ionized Protonated Form (Highly Soluble) [R-N(CH3)2H]+Cl- Unionized Un-ionized Free Base (Poorly Soluble) [R-N(CH3)2] Ionized->Unionized Increasing pH >> pKa Unionized->Ionized Decreasing pH << pKa

Caption: pH-driven equilibrium of the amine group.

Influence of Temperature

The dissolution of a solid in a liquid is a thermodynamic process that can be either endothermic (absorbing heat) or exothermic (releasing heat).[16] For most pharmaceutical solids, dissolution is an endothermic process, meaning solubility increases with temperature. This relationship can be described by the van't Hoff equation. For biopharmaceutical relevance, solubility studies are typically conducted at a physiologically relevant temperature, such as 37 °C ± 1 °C, as stipulated by regulatory guidelines.[6][7][17]

Impact of Ionic Strength and the Common-Ion Effect

The ionic strength of the medium, determined by the concentration of dissolved salts (e.g., from buffers), can influence API solubility.[18] Of particular importance for hydrochloride salts is the common-ion effect .[8] When 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is dissolved in a medium that also contains chloride ions (e.g., HCl buffers, simulated gastric fluid containing NaCl), the dissolution equilibrium is shifted, which can lead to a reduction in the overall solubility of the salt.[19][20] This must be considered when preparing buffer systems and interpreting results.

Experimental Design for Solubility Profiling

The following protocols are designed as a self-validating system to ensure the generation of reliable thermodynamic solubility data. The gold-standard shake-flask method is employed throughout.[3][17][20]

Overall Experimental Workflow

Caption: Thermodynamic solubility determination workflow.

Protocol: pH-Solubility Profile Determination

This protocol is aligned with ICH M9 guidelines for BCS classification.[6][7]

Objective: To determine the equilibrium solubility of the API across the physiological pH range at 37 °C.

Step-by-Step Methodology:

  • Media Preparation: Prepare a series of aqueous buffers at, at least, pH 1.2, 4.5, and 6.8.[6][17] It is also advisable to test intermediate pH values (e.g., pH 3.0, 5.5) and the pH of minimum solubility, if different. All media should be pre-equilibrated to 37 °C ± 1 °C.

  • Sample Preparation: In triplicate for each pH condition, add an excess amount of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride to a known volume of buffer in a suitable vessel (e.g., glass vial). "Excess" means that undissolved solid should be clearly visible.

    • Expertise Insight: Adding too much solid can alter the final pH of the medium, especially in weakly buffered systems.[20] It is critical to measure and report the final pH of the saturated solution at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant 37 °C. Agitate the samples for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 72 hours.

    • Trustworthiness Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[21]

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the excess solid. Carefully withdraw the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

    • Expertise Insight: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane. A filter validation study should be performed to ensure no significant loss of API due to adsorption.[3]

  • Sample Analysis: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.

  • Solid Phase Characterization (Optional but Recommended): Recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This confirms whether the solid phase remains the original hydrochloride salt or has disproportionated to the free base or transformed into a different polymorphic form.[8]

Protocol: Temperature and Ionic Strength Dependency

These studies follow the same core shake-flask protocol but vary either the temperature or the composition of the buffer.

  • For Temperature Dependency: Repeat the pH-solubility experiment at different temperatures (e.g., 25 °C and 40 °C) to understand the thermodynamic properties of dissolution.

  • For Ionic Strength Dependency: At a fixed pH (e.g., pH 4.5), prepare a series of buffers with varying concentrations of a non-common ion salt (e.g., potassium nitrate) or a common-ion salt (e.g., sodium chloride) to investigate the "salting-out" or common-ion effect, respectively.

Data Analysis and Presentation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Illustrative pH-Solubility Profile Data

(Note: Data are hypothetical for illustrative purposes.)

Buffer pH (Initial)Final pH of Saturated SolutionMean Solubility (mg/mL) ± SD (n=3)Molar Solubility (mol/L)
1.21.25155.2 ± 4.10.676
3.03.10148.5 ± 3.80.646
4.54.6295.7 ± 2.50.417
5.55.6123.4 ± 1.10.102
6.86.851.8 ± 0.20.008
Table 2: Illustrative Temperature & Ionic Strength Effects at pH 4.5

(Note: Data are hypothetical for illustrative purposes.)

ConditionMean Solubility (mg/mL) ± SD (n=3)
Temperature
25 °C82.1 ± 2.2
37 °C95.7 ± 2.5
Ionic Strength (with NaCl)
0 M NaCl95.7 ± 2.5
0.15 M NaCl78.3 ± 1.9

Interpretation and Application in Drug Development

Constructing the pH-Solubility Profile

Plotting the data from Table 1 (Solubility vs. Final pH) generates the pH-solubility profile. For 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, this profile is expected to show high solubility at low pH, with a significant drop in solubility as the pH increases past the pKa of the dimethylamino group.

Biopharmaceutics Classification System (BCS) Assessment

The BCS classification is a cornerstone of modern drug development.[7] According to ICH M9, a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 °C.[6][8][21]

To perform the assessment:

  • Identify the lowest measured solubility from the experimental data within the pH 1.2-6.8 range. In the illustrative data (Table 1), this is 1.8 mg/mL at pH 6.8.

  • Calculate the volume required to dissolve the highest anticipated clinical dose:

    • Volume (mL) = Highest Dose (mg) / Lowest Solubility (mg/mL)

  • If this calculated volume is ≤ 250 mL, the drug substance is classified as highly soluble.

Example: If the highest dose is 200 mg, the required volume would be 200 mg / 1.8 mg/mL = 111 mL. Since 111 mL ≤ 250 mL, the drug would be classified as highly soluble.

Implications for Formulation Strategy

The solubility profile provides actionable insights:

  • High Solubility at Low pH: Suggests that the drug will readily dissolve in the stomach.

  • Steep Solubility Drop: Indicates a high risk of precipitation as the drug transits from the acidic stomach to the more neutral pH of the small intestine. This is a critical consideration that may necessitate enabling formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) to maintain solubility in the primary region of drug absorption.[4]

  • Common-Ion Effect: The observed decrease in solubility in the presence of NaCl (Table 2) highlights the importance of using biorelevant media (which contain chloride ions) for more accurate predictions of in vivo dissolution.

Conclusion

A thorough and systematic determination of the aqueous solubility profile is an indispensable step in the development of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. By employing the robust shake-flask method and meticulously evaluating the impact of pH, temperature, and ionic strength, researchers can generate reliable thermodynamic data. This information is fundamental to constructing a predictive biopharmaceutical framework, guiding formulation strategies, mitigating development risks, and fulfilling regulatory requirements for drug classification. The insights gained from these studies are critical for successfully advancing a drug candidate from the laboratory to the clinic.

References

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  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Scribd. (n.d.). Temperature Effects on Drug Solubility | PDF. Scribd. [Link]

  • Liu, R. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Williams, H. D., et al. (2019). API ionic liquids: probing the effect of counterion structure on physical form and lipid solubility. PMC. [Link]

  • Puri, V., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. [Link]

  • Frank, K. J., et al. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Garcia-Arieta, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • O'Dwyer, P. J., et al. (2022). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. European Medicines Agency. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]

  • Kumar, R., & Singh, R. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Ferreira, O., & Pinho, S. P. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed. [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Impact of Ionic Strength on the Solubility, Density, Viscosity, and Conductivity of Aspirin in Aqueous Phase. IJPRA. [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

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Exploratory

A Methodological Guide to Investigating Crystal Structure and Polymorphism in 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Abstract This technical guide outlines a comprehensive methodological framework for the solid-state characterization of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (DM-PPA-HCl), a critical step in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive methodological framework for the solid-state characterization of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (DM-PPA-HCl), a critical step in pharmaceutical development. While specific polymorphic data for this compound is not extensively published, this document serves as an in-depth operational guide for researchers and drug development professionals. It details the strategic application of key analytical techniques to discover, identify, and characterize crystalline and amorphous forms. By using DM-PPA-HCl as a model compound, we provide field-proven insights and self-validating protocols for a systematic polymorphism screen, ensuring scientific integrity and regulatory compliance.

Introduction: The Criticality of Polymorphism in Drug Development

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a fundamental consideration in the pharmaceutical industry.[1][2][3] Different polymorphs of the same active pharmaceutical ingredient (API) are distinct solid-state entities with unique crystal lattices.[2][4] These structural variations can profoundly influence critical physicochemical properties, including:

  • Solubility and Dissolution Rate: Directly impacting a drug's bioavailability and therapeutic efficacy.[5][6]

  • Stability: Affecting shelf-life, degradation pathways, and susceptibility to environmental factors like heat and humidity.[6][7]

  • Manufacturing Properties: Influencing flowability, compressibility, and tablet formulation processes.[7]

The unexpected appearance of a more stable, less soluble polymorph post-launch can have severe consequences, as exemplified by the case of the antiviral drug Ritonavir.[8] Therefore, a thorough and early-stage investigation of the polymorphic landscape of a new chemical entity like 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is not merely a research exercise but a crucial component of risk management in drug development.[9] As a hydrochloride salt, DM-PPA-HCl is representative of a large class of pharmaceuticals where polymorphism is common.[10]

This guide provides the strategic and technical framework for conducting such an investigation.

A Strategic Workflow for Polymorphism Screening

A successful polymorphism screen is a systematic search for different solid forms under a wide range of crystallization conditions. The goal is to generate and identify as many forms as possible, including the thermodynamically most stable form and relevant metastable forms.

The overall workflow can be visualized as a multi-stage process involving generation, characterization, and stability assessment.

Polymorphism_Screening_Workflow cluster_0 Stage 1: Form Generation cluster_1 Stage 2: Primary Characterization cluster_2 Stage 3: Secondary & Structural Characterization cluster_3 Stage 4: Stability & Relationship Assessment Generate Generate Diverse Solid Forms (Varying Solvents, Temperatures, Pressures) XRPD X-Ray Powder Diffraction (XRPD) Primary Fingerprinting Generate->XRPD Analyze all unique samples Thermal Thermal Analysis (DSC/TGA) Identify Thermal Events XRPD->Thermal Group by pattern, analyze representatives Stability Thermodynamic Stability Studies (Slurry Conversion, DSC) XRPD->Stability Use known forms for stability tests Microscopy Hot-Stage Microscopy (HSM) Visualize Transitions Thermal->Microscopy Correlate thermal events with visual changes Spectroscopy Vibrational Spectroscopy (Raman/FTIR) Confirm Unique Forms Thermal->Spectroscopy Confirm distinct nature of forms Thermal->Stability Microscopy->Spectroscopy SCXRD Single Crystal XRD (If possible) Definitive Structure Spectroscopy->SCXRD For suitable crystals Relationship Determine Polymorphic Relationships (Monotropic/Enantiotropic) Stability->Relationship

Caption: A strategic workflow for a comprehensive polymorphism screen.

Core Analytical Techniques & Protocols

The characterization of polymorphs relies on a suite of complementary analytical techniques. Each provides a unique piece of the puzzle, and their combined application is essential for unambiguous form identification.[2][11]

X-Ray Powder Diffraction (XRPD)

Expertise & Experience: XRPD is the definitive technique for identifying and distinguishing between crystalline polymorphs.[3][12][13] Since each polymorph has a unique crystal lattice, it will produce a characteristic diffraction pattern, which serves as a "fingerprint" for that specific form.[14][15] It is the primary tool used to determine if a new crystalline form has been produced during a screen.[12]

Experimental Protocol:

  • Sample Preparation: Gently grind approximately 5-10 mg of the DM-PPA-HCl sample to a fine, uniform powder to minimize preferred orientation effects.

  • Mounting: Load the powder onto a zero-background sample holder (e.g., silicon wafer). Ensure a flat, smooth surface that is level with the holder's rim.

  • Instrument Setup: Use a diffractometer with a Cu Kα X-ray source (λ = 1.5406 Å).

  • Data Acquisition:

    • Scan Range: 2° to 40° in 2θ. This range typically covers the most characteristic peaks for organic molecules.

    • Step Size: 0.02° 2θ.

    • Scan Speed (Time per Step): 0.5-2 seconds. Adjust to balance signal-to-noise ratio and throughput.

  • Data Analysis: Compare the resulting diffractograms. Differences in peak positions (2θ values) indicate different crystal forms. Variations in relative peak intensities can also be indicative but may be influenced by crystal habit and preferred orientation.

Thermal Analysis: DSC & TGA

Expertise & Experience: Thermal methods are crucial for investigating the thermodynamic properties of different forms. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, allowing the determination of melting points, phase transformations, and their associated enthalpies.[7][16][17] Thermogravimetric Analysis (TGA) measures mass changes as a function of temperature, primarily used to identify solvates (desolvation) or assess thermal stability.[18][19][20][21] The combination of DSC and TGA is powerful for a complete thermal characterization.[18][21]

Experimental Protocol (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the DM-PPA-HCl sample into an aluminum DSC pan. Crimp the pan with a lid (a pinhole may be added to allow volatiles to escape).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C). Using different heating rates can sometimes reveal or resolve complex transitions.[22]

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting, solid-solid transitions) and exothermic events (crystallization, degradation). The melting point is taken as the extrapolated onset temperature of the melting endotherm.

Experimental Protocol (TGA):

  • Sample Preparation: Weigh 5-10 mg of the DM-PPA-HCl sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA microbalance. Purge with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature where full decomposition is expected.

  • Data Analysis: Examine the TGA curve for mass loss steps. Quantify the percentage of mass lost and the temperature range over which it occurs. A mass loss corresponding to the stoichiometric amount of a solvent prior to melting or decomposition suggests the presence of a solvate.

Hot-Stage Microscopy (HSM)

Expertise & Experience: HSM provides invaluable visual confirmation of thermal events observed by DSC.[23][24] It combines an optical microscope with a programmable heating stage, allowing for real-time observation of changes in crystal morphology, melting, sublimation, or solid-state transformations as a function of temperature.[25][26] This technique is particularly powerful for distinguishing between melting and a melt-recrystallization event, which can be ambiguous in DSC alone.[27]

Experimental Protocol:

  • Sample Preparation: Place a small amount of DM-PPA-HCl crystals on a microscope slide. Add a drop of immersion oil (if stable) and cover with a coverslip.

  • Instrument Setup: Place the slide onto the hot stage. Use cross-polarized light to observe birefringence, a characteristic of crystalline materials.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min), mirroring the DSC experiment.

  • Data Analysis: Record images or video throughout the heating process. Correlate visual events (e.g., change in crystal shape, loss of birefringence, melting) with the temperatures of transitions observed in the DSC thermogram.

Vibrational Spectroscopy (FTIR & Raman)

Expertise & Experience: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules.[28] Since polymorphism involves different arrangements and/or conformations of molecules in the crystal lattice, these techniques can often distinguish between forms.[4] Raman spectroscopy is particularly adept at probing low-frequency lattice vibrations, which are highly sensitive to crystal packing, making it a powerful tool for polymorph discrimination.[29][30]

Experimental Protocol (Raman Spectroscopy):

  • Sample Preparation: Place a small amount of the DM-PPA-HCl sample directly onto the microscope slide or into a glass vial. No special preparation is typically needed.

  • Instrument Setup: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the spectrum over a relevant range (e.g., 100 cm⁻¹ to 1800 cm⁻¹).

    • Adjust laser power and acquisition time to obtain a good signal-to-noise ratio without causing thermal degradation of the sample.

  • Data Analysis: Compare the spectra of different samples. Shifts in peak positions, the appearance/disappearance of peaks, or changes in peak shape are indicative of different polymorphic forms.

Data Presentation and Interpretation

Systematic data presentation is key to interpreting the results of a polymorphism screen. The following tables provide a template for summarizing the data that would be generated for hypothetical forms of DM-PPA-HCl.

Table 1: Summary of Analytical Data for DM-PPA-HCl Polymorphs

PropertyForm IForm IIAmorphous
XRPD Crystalline pattern with major peaks at 8.5, 12.3, 15.7, 21.1 °2θCrystalline pattern with major peaks at 9.2, 11.8, 18.4, 22.5 °2θBroad, featureless halo
DSC Single sharp endotherm (melt) at 185 °CEndotherm (melt) at 172 °C, followed by an exotherm (recrystallization) and a final melt at 185 °CGlass transition (Tg) at ~60 °C, followed by crystallization exotherm at ~110 °C
TGA No mass loss before decomposition (>200 °C)No mass loss before decomposition (>200 °C)No significant mass loss before decomposition
Raman Characteristic peaks at 1005, 1210, 1603 cm⁻¹Characteristic peaks at 1012, 1225, 1608 cm⁻¹Broad, less-defined peaks compared to crystalline forms
Morphology (HSM) Acicular (needle-like) crystalsPrismatic (block-like) crystalsN/A

Establishing Thermodynamic Relationships

Once different forms are identified, it is crucial to understand their thermodynamic relationship to predict which form is most stable under given conditions. The relationship between two polymorphs can be either monotropic or enantiotropic.

Thermodynamic_Relationships cluster_mono Monotropic System cluster_enantio Enantiotropic System M_Stable Form I (Stable) M_Meta Form II (Metastable) M_Meta->M_Stable Irreversible Transition (at all temperatures below melt) E_LowT Form A (Stable at Low T) Transition Transition Temperature (Tₜ) E_LowT->Transition Reversible Transition E_HighT Form B (Stable at High T) Transition->E_HighT

Caption: Thermodynamic relationships between polymorphs.

Trustworthiness: A self-validating approach to determining stability involves competitive slurry conversion experiments.

Protocol (Slurry Conversion):

  • Preparation: Create a saturated solution of DM-PPA-HCl in a suitable solvent (e.g., isopropanol) at a controlled temperature (e.g., 25 °C).

  • Inoculation: Add an excess of a 1:1 physical mixture of two known polymorphs (e.g., Form I and Form II).

  • Equilibration: Agitate the slurry for an extended period (24-72 hours).

  • Sampling: Periodically withdraw a small sample of the solid material, filter it quickly, and dry it.

  • Analysis: Analyze the solid sample by XRPD to determine the relative amounts of each form. The form that increases in proportion over time is the more stable form under those conditions. The complete conversion of the metastable form to the stable form confirms the relationship.

Conclusion

The investigation of crystal structure and polymorphism is an indispensable phase of modern drug development. While published data on 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is sparse, the application of the systematic, multi-technique approach detailed in this guide provides a robust framework for its complete solid-state characterization. By employing XRPD for identification, DSC/TGA and HSM for thermal and thermodynamic analysis, and vibrational spectroscopy for confirmation, researchers can build a comprehensive understanding of the material's solid-state landscape. This knowledge is paramount for selecting the optimal solid form for development, ensuring consistent product quality, stability, and clinical performance.

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Foundational

An In-Depth Technical Guide to Establishing the Baseline Pharmacokinetics of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Foreword: Charting the Course for a Novel Phenylpropanoic Acid Derivative This guide provides a comprehensive framework for elucidating the baseline pharmacokinetic (PK) profile of the novel compound, 2-(Dimethylamino)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Phenylpropanoic Acid Derivative

This guide provides a comprehensive framework for elucidating the baseline pharmacokinetic (PK) profile of the novel compound, 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. As a molecule with potential therapeutic applications, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for successful preclinical and clinical development.[1] In the absence of extensive published data for this specific molecule, this document outlines a robust, scientifically-grounded strategy based on established principles of drug metabolism and pharmacokinetic analysis, drawing parallels from structurally related compounds where applicable.

Our approach is rooted in the core tenets of scientific integrity, ensuring that the proposed experimental workflows are not merely procedural but are designed to yield self-validating and reproducible data. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols to navigate the critical path of pharmacokinetic characterization.

Foundational Principles: Deconstructing the Pharmacokinetic Journey

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its ADME profile.[1] A comprehensive understanding of these four pillars provides the foundation for rational dose selection, prediction of drug-drug interactions, and the overall assessment of a compound's clinical viability.

ADME_Overview cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion A Oral Administration B Systemic Circulation A->B First-Pass Effect C Tissue Penetration B->C Reversible Binding D Liver (Hepatic) Metabolism B->D Metabolic Clearance E Renal/Biliary Excretion B->E Elimination C->B D->B Metabolites

Figure 1: A conceptual overview of the key stages in the pharmacokinetic pathway of an orally administered drug.

Absorption: The Gateway to Systemic Exposure

The journey of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride begins with its absorption from the site of administration into the systemic circulation. For oral dosage forms, this primarily involves transit across the intestinal epithelium.

In Vitro Permeability Assessment: The Caco-2 Model

A foundational step in assessing oral absorption potential is the use of in vitro models that simulate the human intestinal barrier. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes, forming tight junctions that serve as an excellent proxy for intestinal permeability.[1]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Testing: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates absorption from the gut lumen into the bloodstream.

    • Basolateral to Apical (B-A): The compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This assesses the extent of active efflux.

  • Sample Analysis: Samples from both chambers at various time points are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound.[2][3]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. A high A-B Papp value suggests good passive permeability, while a B-A Papp significantly greater than the A-B Papp indicates the involvement of efflux transporters.

Distribution: Reaching the Target

Following absorption, the compound is distributed throughout the body via the circulatory system. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate various tissues.

Plasma Protein Binding: The Reversible Reservoir

The binding of a drug to plasma proteins, primarily albumin, is a critical determinant of its free (unbound) concentration. It is the unbound fraction that is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a protein-free buffer.

  • Incubation: The test compound is added to the plasma chamber, and the system is incubated at 37°C until equilibrium is reached.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.

Parameter Significance Typical Methodologies
Plasma Protein Binding (%) Determines the unbound, pharmacologically active fraction of the drug.Equilibrium Dialysis, Ultracentrifugation, Ultrafiltration
Volume of Distribution (Vd) An apparent volume indicating the extent of drug distribution in the body.In vivo pharmacokinetic studies

Metabolism: Biotransformation and Clearance

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their elimination.[4] For a compound like 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, several metabolic pathways are plausible. Based on the metabolism of the structurally related 2-phenylpropionic acid, key reactions may include acyl glucuronidation and acyl-CoA formation.[5]

In Vitro Metabolic Stability: A First Look at Clearance

Incubation with liver microsomes, which contain a high concentration of Phase I (e.g., Cytochrome P450s) and some Phase II enzymes, provides an initial assessment of a compound's metabolic stability.[6]

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: The test compound is incubated with liver microsomes (from human and other species for cross-species comparison) and necessary co-factors (e.g., NADPH for CYP-mediated reactions).

  • Time-Course Study: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound is quantified.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolism_Workflow cluster_InVitro In Vitro Assessment A Test Compound C Incubation at 37°C A->C B Liver Microsomes + Co-factors B->C D Time-Point Sampling & Quenching C->D Reaction Progress E LC-MS/MS Analysis D->E F Calculate t½ and CLint E->F Data Processing

Figure 2: A streamlined workflow for determining in vitro metabolic stability using liver microsomes.

Reaction Phenotyping: Identifying the Key Players

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.[7] This can be achieved using recombinant human enzymes or specific chemical inhibitors.

Excretion: The Final Exit

The parent drug and its metabolites are ultimately removed from the body through various excretory routes, primarily renal (urine) and biliary (feces).

In Vivo Pharmacokinetic Studies: The Complete Picture

To obtain a comprehensive understanding of the ADME profile, in vivo studies in animal models (e.g., rats, dogs) are essential.[8]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: The compound is administered to the animals via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Serial Blood Sampling: Blood samples are collected at predetermined time points.

  • Urine and Feces Collection: Urine and feces are collected over the course of the study to assess routes of excretion.

  • Bioanalysis: The concentration of the parent drug and its major metabolites in plasma, urine, and feces is determined using a validated LC-MS/MS method.[9][10][11]

  • Pharmacokinetic Modeling: The concentration-time data are used to calculate key PK parameters.

Pharmacokinetic Parameter Description
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t½ (Half-life) Time required for the plasma concentration to decrease by half
CL (Clearance) Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution) Apparent volume into which the drug distributes
F (%) (Bioavailability) Fraction of the administered dose that reaches systemic circulation

Bioanalytical Method Validation: The Cornerstone of Reliable Data

The accuracy and reliability of any pharmacokinetic study hinge on the quality of the bioanalytical methods used for quantification.[8] A robust LC-MS/MS method should be validated for:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion: Synthesizing a Coherent Pharmacokinetic Profile

By systematically executing the in vitro and in vivo studies outlined in this guide, a comprehensive baseline pharmacokinetic profile of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride can be established. This data-driven approach will enable informed decision-making in subsequent stages of drug development, from lead optimization to the design of first-in-human clinical trials. The integration of robust experimental design, validated bioanalytical methods, and sound scientific principles is the cornerstone of a successful drug development program.

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Exploratory

A Comprehensive Guide to the Preliminary Toxicological Profiling of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is presented here as a hypothetical novel chemical entity (NCE) for illustrative...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is presented here as a hypothetical novel chemical entity (NCE) for illustrative purposes. The data, protocols, and analyses described herein are based on established toxicological principles and regulatory guidelines, not on actual experimental results for this specific compound. This guide is intended to serve as a framework for establishing a preliminary toxicology profile for a new investigational drug.

Section 1: Introduction and Strategic Overview

The journey of a novel chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a rigorous and systematic evaluation of its safety profile. The preliminary toxicology profile serves as the foundational dataset for this evaluation. It is a multi-faceted investigation designed to identify potential hazards, characterize dose-response relationships, and inform the risk assessment necessary for initiating first-in-human clinical trials. This guide provides a comprehensive, technically-grounded framework for establishing such a profile for the hypothetical compound, 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (hereafter referred to as "DPPA-HCl").

As Senior Application Scientists, our approach is not merely to "check boxes" but to build a logical, evidence-based safety narrative. This process is guided by international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines, such as ICH M3(R2) for non-clinical safety studies and ICH S7A for safety pharmacology.[1][2][3][4] These guidelines advocate for a tiered, intelligent testing strategy that maximizes data relevance while adhering to the 3Rs principles (Replacement, Reduction, and Refinement of animal experimentation).[3]

The following sections will detail the core components of a preliminary toxicology package, explaining the scientific rationale behind each assay, providing robust experimental protocols, and illustrating how data from disparate studies are integrated into a cohesive initial risk assessment.

The Subject Compound: 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (DPPA-HCl)
  • IUPAC Name: 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₂

  • Molecular Weight: 230.7 g/mol

  • Chemical Structure: (A hypothetical structure would be inserted here)

Overall Toxicological Assessment Workflow

The initial safety evaluation of DPPA-HCl follows a systematic progression from in vitro to in vivo models. This workflow is designed to identify potential liabilities early, allowing for go/no-go decisions and informing the design of more complex studies.

Toxicology_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Integration & Decision vitro_cytotox In Vitro Cytotoxicity (e.g., MTT Assay) acute_tox Acute Oral Toxicity (OECD 423) vitro_cytotox->acute_tox Dose Range Finding vitro_geno In Vitro Genotoxicity (Ames & Micronucleus) risk_assess Integrated Risk Assessment (Go/No-Go Decision) vitro_geno->risk_assess Mutagenicity Data safety_pharm Safety Pharmacology Core Battery (ICH S7A) acute_tox->safety_pharm Inform Dose Selection acute_tox->risk_assess Systemic Toxicity Data safety_pharm->risk_assess Vital Function Data Genotoxicity_Workflow cluster_results start DPPA-HCl ames Ames Test (OECD 471) - With & Without S9 Mix start->ames micronucleus In Vitro Micronucleus (OECD 487) - Mammalian Cells start->micronucleus ames_result Point Mutations (Frameshift, Base Substitution) ames->ames_result micro_result Chromosomal Damage (Clastogenicity, Aneugenicity) micronucleus->micro_result

Caption: Standard two-part in vitro genotoxicity assessment.

Data Presentation: Hypothetical Genotoxicity Summary for DPPA-HCl

AssayTest SystemMetabolic ActivationConcentration RangeResult
Ames Test (OECD 471)S. typhimurium & E. coliWith & Without S9Up to 5000 µ g/plate Negative
Micronucleus (OECD 487)Human LymphocytesWith & Without S9Up to 200 µMNegative

Insight: A negative result in both assays provides strong, though not definitive, evidence that DPPA-HCl is not a mutagen or clastogen under these test conditions. This is a critical milestone for a development program.

Section 3: In Vivo Acute Toxicity Study

Causality: While in vitro tests are invaluable, they cannot replicate the complexity of a whole organism. The acute in vivo study is the first step to understanding the compound's effects in a living system. It provides crucial information on:

  • The potential for systemic toxicity after a single dose.

  • Clinical signs of toxicity and the target organs involved.

  • An estimation of the substance's acute toxicity, allowing for classification according to the Globally Harmonized System (GHS). [5]* Guidance for dose selection in subsequent repeat-dose toxicity and safety pharmacology studies.

The preferred method is the Acute Toxic Class Method (OECD 423), which uses a stepwise procedure to minimize the number of animals required. [5][6][7][8] Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats). [5][8]2. Dosing: Administer DPPA-HCl via the intended clinical route (e.g., oral gavage) in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.

  • Procedure:

    • Dose a group of 3 animals at the starting dose.

    • The outcome for this group (e.g., no deaths, 1-2 deaths, all 3 die) determines the next step: either stop the test, dose another 3 animals at the same dose, or dose 3 animals at a lower or higher dose level.

    • This process continues until a clear outcome allows for classification.

  • Observations: Animals are observed intensively for the first few hours post-dosing and then daily for a total of 14 days. [9]Observations include changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior. [8]Body weight is recorded weekly.

  • Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Presentation: Hypothetical Acute Oral Toxicity Findings for DPPA-HCl (OECD 423)

Starting DoseOutcome (Mortality)Next StepClinical Signs ObservedGross Necropsy FindingsGHS Classification
300 mg/kg0/3 animals diedTest at 2000 mg/kgMild, transient hypoactivity within 2 hours post-dose, resolved by 4 hours.No abnormalities observed.-
2000 mg/kg1/3 animals diedStop TestModerate hypoactivity, piloerection, slight ataxia in all animals, resolved by 24 hours in survivors.No abnormalities observed in survivors.Category 4

Insight: The results suggest a low order of acute toxicity. The clinical signs are consistent with general central nervous system (CNS) depression, which is transient. The lack of findings at necropsy suggests no specific organ damage from a single high dose. This information is vital for designing the safety pharmacology studies.

Section 4: Safety Pharmacology Core Battery

Causality: Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital physiological functions. [1][10][11]The ICH S7A guideline mandates a "core battery" of tests to assess the cardiovascular, central nervous, and respiratory systems. [1][12]These studies are critical for predicting potential adverse effects in humans and establishing a safe starting dose for clinical trials.

Central Nervous System (CNS) Assessment

The Irwin test or a Functional Observational Battery (FOB) is a standardized method to screen for neurobehavioral and physiological effects in rodents. [13][14][15][16][17]It provides a broad assessment of a compound's impact on various CNS functions.

Key Parameters Observed in an Irwin Test:

  • Behavioral: Alertness, grooming, irritability, fear, passivity.

  • Neurological: Tremors, convulsions, ataxia (incoordination), righting reflex.

  • Autonomic: Pupil size, salivation, piloerection, body temperature.

Cardiovascular System Assessment

Cardiovascular toxicity is a leading cause of drug attrition. The primary focus of the preclinical assessment is to evaluate the potential for a compound to prolong the QT interval of the electrocardiogram (ECG), which can lead to a life-threatening arrhythmia called Torsades de Pointes. [18][19]

  • hERG Assay (In Vitro): The first and most critical step is an in vitro patch-clamp assay to assess the compound's ability to block the hERG potassium ion channel. [20]This channel is crucial for cardiac repolarization, and its inhibition is the most common cause of drug-induced QT prolongation. [18][19]This assay is a mandatory component of the safety package. [21]* In Vivo Cardiovascular Study: This is typically conducted in conscious, telemetered animals (e.g., dogs or non-human primates) to measure ECG, heart rate, and blood pressure continuously after administration of the compound.

Experimental Protocol: hERG Patch-Clamp Assay

  • Cell System: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Methodology: Employ manual or automated whole-cell patch-clamp electrophysiology at physiological temperature (35-37°C). [22]3. Voltage Protocol: Apply a specific voltage protocol designed to elicit and isolate the hERG current. [20][22]4. Compound Application: Apply multiple concentrations of DPPA-HCl to the cells and measure the inhibition of the hERG tail current.

  • Controls: Include a vehicle control and a positive control (e.g., dofetilide) to ensure assay sensitivity. [22]6. Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.

Respiratory System Assessment

The effect on respiratory function is typically assessed using whole-body plethysmography in rodents. This non-invasive technique measures respiratory rate, tidal volume, and minute volume.

Data Presentation: Hypothetical Safety Pharmacology Summary for DPPA-HCl

SystemAssayKey Findings
CNS Irwin Test (Rat)Dose-dependent hypoactivity and slight ataxia observed at ≥ 300 mg/kg. No other significant findings. Effects resolved within 8 hours.
Cardiovascular hERG Patch-ClampIC50 > 100 µM.
Cardiovascular Telemetered DogNo effect on QT interval, heart rate, or blood pressure at exposures up to 30x the anticipated human therapeutic exposure.
Respiratory Plethysmography (Rat)No significant effects on respiratory rate or tidal volume at doses up to 1000 mg/kg.

Insight: The safety pharmacology profile is favorable. The CNS effects are consistent with the acute toxicity study and appear only at high doses. Critically, the lack of activity at the hERG channel and the absence of cardiovascular effects in vivo significantly de-risk the compound for proarrhythmic potential. [21]

Section 5: Data Integration and Preliminary Risk Assessment

The final step is to synthesize all the data into a cohesive narrative.

  • Genotoxicity: DPPA-HCl is not considered a genotoxic hazard based on the negative results in the standard in vitro battery.

  • Systemic Toxicity: The compound has a low order of acute toxicity. The primary target system for acute effects appears to be the CNS, with transient, dose-dependent sedation and ataxia.

  • Safety Pharmacology: DPPA-HCl does not show adverse effects on the cardiovascular or respiratory systems at exposures significantly exceeding the anticipated therapeutic level. The CNS effects observed are predictable based on the acute toxicity findings.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. [Link]

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  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001, July 13). Federal Register. [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (2013, February 11). European Medicines Agency. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB. [Link]

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  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD iLibrary. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. (n.d.). European Medicines Agency. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001, July 12). FDA. [Link]

  • Safety Guidelines. ICH. [Link]

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  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2024, September 3). Therapeutic Goods Administration (TGA). [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]

  • ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. (2025, January 13). Therapeutic Goods Administration (TGA). [Link]

  • oecd_gl423. (n.d.). Scribd. [Link]

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  • The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. (2023, May). ResearchGate. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (2024, May 15). PubMed Central. [Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. (2016, September 12). PubMed Central. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2010, January 14). FDA. [Link]

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Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

An Application Note and Protocol for the Chromatographic Method Development for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride Abstract This guide provides a comprehensive and systematic approach to developing a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chromatographic Method Development for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Abstract

This guide provides a comprehensive and systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. This compound, a polar, zwitterionic amino acid derivative, presents unique challenges for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. This document details a strategic workflow, from initial analyte characterization to multi-modal chromatographic screening and final method optimization. We explore and provide detailed protocols for Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC), explaining the scientific rationale behind each experimental choice to empower researchers in developing a reliable, high-performance analytical method.

Analyte Characterization and Foundational Strategy

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (MW: 229.71 g/mol ) is a salt of a tertiary amino acid.[1][2] Its structure comprises three key functional groups that dictate its chromatographic behavior:

  • A tertiary amine (dimethylamino group): This group is basic and will be positively charged (protonated) at low to neutral pH.

  • A carboxylic acid group: This group is acidic and will be negatively charged (deprotonated) at neutral to high pH.

  • A phenyl ring: This non-polar moiety provides a UV chromophore, making UV detection a suitable choice, and offers a site for hydrophobic interactions.

The presence of both acidic and basic functional groups makes the molecule zwitterionic. This dual nature is the primary challenge in its analysis, as it can be difficult to achieve sufficient retention and good peak shape on a conventional C18 column where retention is primarily driven by hydrophobic interactions.[3][4] Therefore, a multi-modal screening approach is the most efficient strategy.

Strategic Workflow for Method Development

A logical, phased approach is critical to efficiently developing a robust method. The workflow should prioritize screening different retention mechanisms to identify the most promising candidates for optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (Polarity, Zwitterionic, UV Active) Strategy Define Strategy: Multi-Modal Screening Analyte->Strategy Informs Choices Screening Chromatographic Mode Screening Strategy->Screening RP Reversed-Phase (RP) (pH 2.5 & 7.0) Screening->RP HILIC Hydrophilic Interaction (HILIC) Screening->HILIC MMC Mixed-Mode (MMC) (RP/Cation Exchange) Screening->MMC Evaluation Evaluate Screening Data (Retention, Peak Shape, Selectivity) RP->Evaluation HILIC->Evaluation MMC->Evaluation Optimization Optimize Best Candidate(s) Evaluation->Optimization Params Key Parameters: - Mobile Phase pH - Buffer Strength - Organic % / Gradient Optimization->Params FinalMethod Define Final Method Params->FinalMethod SST System Suitability Testing (SST) FinalMethod->SST

Caption: High-level workflow for HPLC method development.

Protocol: Multi-Modal Screening

This initial screening aims to quickly identify the most effective retention mechanism. We will test three distinct chromatographic modes.

3.1. Sample and Mobile Phase Preparation

  • Stock Solution: Accurately weigh and dissolve 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

  • Mobile Phases: Prepare all mobile phases fresh and filter through a 0.45 µm or 0.22 µm membrane filter.

3.2. Screening Conditions

The following table outlines the conditions for a rapid screen across three column chemistries. A generic fast gradient is employed to assess retention characteristics.

ParameterCondition 1: Reversed-Phase (RP)Condition 2: HILICCondition 3: Mixed-Mode (MMC)
Column C18, 2.1 x 50 mm, 1.8 µmAmide/Silica, 2.1 x 50 mm, 1.7 µmC18 with embedded cation-exchange, 2.1 x 50 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Formate, pH 2.810 mM Ammonium Acetate in 95:5 ACN:H₂O20 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic Acid10 mM Ammonium Acetate in 50:50 ACN:H₂OAcetonitrile
Gradient 5% to 95% B in 5 min5% to 50% B in 5 min5% to 95% B in 5 min
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Column Temp. 30 °C40 °C30 °C
Injection Vol. 1 µL1 µL1 µL
Detection UV at 210 nmUV at 210 nmUV at 210 nm

3.3. Interpreting Screening Results

  • Reversed-Phase: Due to the analyte's polar and charged nature, expect very early elution, likely near the solvent front, even at acidic pH where ionization of the carboxyl group is suppressed.[5][6] Poor peak shape (tailing) may also be observed due to secondary interactions with residual silanols.

  • HILIC: Expect strong retention. The mechanism involves partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[7][8] Elution is achieved by increasing the aqueous content (the strong solvent in HILIC).[9] This mode is a highly promising candidate.

  • Mixed-Mode: Expect strong retention and potentially excellent peak shape. The dual retention mechanism—hydrophobic interaction from the C18 ligand and electrostatic interaction from the ion-exchanger—is ideal for zwitterionic compounds.[10][11][12] This is also a very strong candidate.

Protocol: Method Optimization

Based on the screening, HILIC and Mixed-Mode chromatography are the most viable options. The following protocols detail the optimization of critical parameters for each technique.

4.1. HILIC Method Optimization

The goal is to fine-tune the mobile phase to achieve optimal retention, selectivity, and peak shape.

Protocol Steps:

  • Select Column: Use the HILIC column that provided the best initial peak shape (e.g., Amide or bare Silica).

  • Optimize Organic Content: Start with a high percentage of acetonitrile (e.g., 95%). Perform isocratic runs, decreasing the acetonitrile content in 2-3% steps (e.g., 92%, 90%, 88%). The retention time should decrease as the aqueous content (elution strength) increases. Select a starting percentage that provides a retention factor (k) between 2 and 10.

  • Optimize Buffer Concentration: The ionic strength of the mobile phase affects the thickness of the adsorbed water layer and can influence electrostatic interactions. Test buffer concentrations (e.g., Ammonium Formate or Acetate) at 10 mM, 20 mM, and 50 mM. Higher salt concentrations often lead to sharper peaks and can reduce retention.

  • Optimize pH: For a zwitterionic compound, pH can influence its charge state and interaction with the stationary phase. Evaluate the mobile phase pH at three levels, for example, pH 3.0, 4.5, and 6.0.

  • Develop Gradient: Once isocratic conditions are understood, develop a shallow gradient around the optimal organic content to ensure robust separation from any potential impurities.

Optimized HILIC ParameterRecommended ValueRationale
Column Amide or Cyano, 2.1 x 100 mm, 1.7 µmProvides robust polar retention.
Mobile Phase A 95:5 ACN:Water with 20 mM Ammonium Formate, pH 3.5High organic content for retention; buffer for peak shape.
Mobile Phase B 50:50 ACN:Water with 20 mM Ammonium Formate, pH 3.5Aqueous strong solvent for elution.
Gradient 0-10% B over 8 minutesShallow gradient for optimal resolution.
Flow Rate 0.3 mL/minLower flow rate can improve efficiency.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce viscosity.

4.2. Mixed-Mode Chromatography (MMC) Optimization

MMC offers powerful control over retention by manipulating both hydrophobic and electrostatic interactions. Mobile phase pH is the most critical parameter.

MMCRetention cluster_0 Analyte & Column State cluster_1 Controlling Parameters cluster_2 Resulting Interactions & Retention Analyte Analyte (+ charge on Amine) (- charge on Carboxyl) Column MMC Column (Hydrophobic C18) (- charge on SCX group) pH Mobile Phase pH IEX Cation Exchange (Analyte Amine+ <=> Column SCX-) pH->IEX Controls Ionization (Primary Effect) IonicStrength Buffer Conc. (Ionic Strength) IonicStrength->IEX Competes with Analyte Organic Organic Modifier % RP_int Reversed-Phase (Analyte Phenyl <=> Column C18) Organic->RP_int Modulates Interaction Retention Net Retention IEX->Retention RP_int->Retention

Caption: Control parameters in Mixed-Mode Chromatography.

Protocol Steps:

  • Select Column: Use a mixed-mode column combining RP (C18 or similar) and a strong cation-exchanger (SCX), as the analyte will be positively charged at acidic pH.

  • Optimize pH (Most Critical): The charge of the analyte and stationary phase is pH-dependent. Evaluate a pH range from 2.5 to 4.5.

    • At low pH (e.g., 2.5-3.0), the carboxylic acid is protonated (neutral), while the tertiary amine is protonated (positive charge). This maximizes the cation-exchange interaction, leading to strong retention.[5][13]

    • As pH increases, the carboxylic acid begins to deprotonate, reducing the net positive charge and potentially decreasing cation-exchange retention.

  • Optimize Buffer Concentration (Ionic Strength): The buffer ions (e.g., ammonium) compete with the analyte for the ion-exchange sites on the stationary phase. Test buffer concentrations from 20 mM to 100 mM. Increasing ionic strength will typically decrease retention.

  • Optimize Organic Modifier: Acetonitrile is a common choice. The percentage of organic modifier will primarily affect the reversed-phase interaction. Develop a gradient that provides good peak shape and resolution.

Optimized MMC ParameterRecommended ValueRationale
Column Mixed-Mode RP/Strong Cation Exchange, 2.1 x 100 mm, 2.7 µmDual retention mechanism is ideal for zwitterions.[10]
Mobile Phase A 25 mM Ammonium Formate in Water, pH 3.0Low pH maximizes cation-exchange; buffer modulates interaction.
Mobile Phase B AcetonitrileOrganic modifier for controlling hydrophobic retention.
Gradient 10% to 70% B over 10 minutesBalances both retention mechanisms for optimal separation.
Flow Rate 0.4 mL/minStandard flow for a 2.1 mm ID column.
Column Temp. 35 °CSlight heating can improve peak symmetry and reduce pressure.

Final Method and System Suitability

After optimization, the final method parameters should be defined and system suitability criteria established to ensure ongoing method performance. The Mixed-Mode Chromatography approach is often superior for this type of analyte due to its dual retention mechanism and robust control.

Final Recommended Method (Example)

ParameterValue
Column Mixed-Mode RP/Strong Cation Exchange, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 25 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B hold for 1 min, 10-70% B in 9 min, hold at 70% B for 2 min
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
Detection UV at 210 nm
Run Time ~15 minutes (including re-equilibration)

System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2500
Retention Time Repeatability (%RSD) < 1.0% (for n=6 injections)
Peak Area Repeatability (%RSD) < 2.0% (for n=6 injections)

Conclusion

The analysis of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride by HPLC is challenging due to its polar, zwitterionic nature. A systematic method development approach reveals that while traditional reversed-phase chromatography provides inadequate retention, both HILIC and Mixed-Mode Chromatography are highly effective strategies. MMC, in particular, offers robust control over retention through the independent modulation of mobile phase pH, ionic strength, and organic content, making it an excellent choice for a final, reliable quality control method. This guide provides the foundational protocols and scientific rationale to successfully develop and optimize such a method.

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  • Lemasson, E., et al. (2025). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Teledyne ISCO. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Available at: [Link]

  • Separation Science. (2023). Reversed-Phase HPLC of Ionizable Analytes. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Teledyne ISCO. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Available at: [Link]

  • Subirats, X., et al. (2007). Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. Journal of Chromatography A, 1165(1-2), 124-136. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

Sources

Application

step-by-step synthesis protocol for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Application Note & Methodological Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The synthesis of unnatural amino acids featuring a q...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The synthesis of unnatural amino acids featuring a quaternary α-carbon—such as 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS: 1251925-48-0)—presents unique synthetic challenges. Standard Strecker amino acid syntheses proceed smoothly for aldehydes but often fail for ketones like acetophenone due to severe steric hindrance and reduced electrophilicity of the carbonyl carbon.

To overcome this thermodynamic barrier, this protocol employs a Catalytic Three-Component Aminocyanation utilizing a strong Lewis acid, followed by a Harsh Acid-Promoted Hydrolysis .

  • Lewis Acid Activation: The use of Gallium(III) triflate (Ga(OTf)₃) coordinates to the ketone's oxygen, drastically lowering the activation energy required for nucleophilic attack by dimethylamine to form the intermediate iminium ion ().

  • Equilibrium Trapping: Trimethylsilyl cyanide (TMSCN) is utilized as a highly organic-soluble cyanide source. It effectively traps the iminium intermediate, driving the equilibrium forward to yield the α-aminonitrile ().

  • Steric-Forced Hydrolysis: The resulting α-aminonitrile features a highly congested quaternary center. Standard basic hydrolysis fails; therefore, prolonged reflux in concentrated hydrochloric acid is required to protonate the nitrile and force hydration, conveniently yielding the final product directly as the stable hydrochloride salt ().

Experimental Workflow

SynthesisWorkflow A Acetophenone + Dimethylamine B Iminium Ion Intermediate A->B Ga(OTf)3 (Lewis Acid) C α-Aminonitrile Intermediate B->C TMSCN (DCM, RT) D Target Compound (HCl Salt) C->D Conc. HCl (Reflux, 24h)

Fig 1: Two-step synthesis workflow from acetophenone to the final hydrochloride salt.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and the self-validating analytical markers required to confirm the success of each phase.

ParameterPhase 1: Catalytic AminocyanationPhase 2: Acid-Promoted Hydrolysis
Expected Yield 85% – 92%75% – 80%
Reaction Time 4 – 6 hours18 – 24 hours
Temperature Room Temperature (20–25 °C)Reflux (~110 °C)
Key IR Marker Appearance of C≡N stretch (~2230 cm⁻¹)Disappearance of C≡N stretch
Key NMR Marker Nitrile ¹³C peak (~118 ppm)Carboxyl ¹³C peak (~175 ppm)
Mass Spec (ESI+) [M+H]⁺ = 175.1 m/z[M+H]⁺ = 194.1 m/z (Free base)

Step-by-Step Experimental Protocol

⚠️ Critical Safety & Compliance Notice

Trimethylsilyl cyanide (TMSCN) is highly toxic and rapidly generates lethal Hydrogen Cyanide (HCN) gas upon contact with moisture or acids. Phase 1 must be conducted in a certified, high-flow fume hood. Personnel must wear appropriate PPE and have a cyanide antidote kit on hand. All cyanide-containing waste must be quenched with an excess of sodium hypochlorite (bleach) in a strongly alkaline solution (pH > 10) for 24 hours prior to disposal.

Phase 1: Synthesis of 2-(Dimethylamino)-2-phenylpropanenitrile
  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 20 mL).

  • Substrate Loading: Dissolve acetophenone (1.20 g, 10.0 mmol) in the DCM.

  • Amine Addition: Inject dimethylamine (10.0 mL of a 2.0 M solution in THF, 20.0 mmol). Stir the mixture for 10 minutes at room temperature to ensure homogenization.

  • Catalytic Activation: Quickly add Gallium(III) triflate (Ga(OTf)₃, 258 mg, 5 mol%). Causality: The immediate coordination of Ga³⁺ to the carbonyl oxygen is critical to overcome the steric barrier of the methyl and phenyl groups, allowing the amine to attack and form the iminium ion.

  • Cyanation: Dropwise, over 10 minutes, add TMSCN (1.49 g, 15.0 mmol) via a gas-tight syringe.

  • Self-Validation (IPC): Stir the reaction at room temperature for 5 hours. Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via FT-IR. The reaction is complete when the strong ketone C=O stretch (~1680 cm⁻¹) is completely replaced by a weak C≡N stretch (~2230 cm⁻¹).

  • Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude α-aminonitrile is typically >95% pure and should be used immediately in Phase 2.

Phase 2: Synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
  • System Preparation: Transfer the crude α-aminonitrile (approx. 1.6 g) to a 50 mL heavy-walled round-bottom flask equipped with a magnetic stir bar and a highly efficient reflux condenser.

  • Acidic Hydrolysis: Suspend the intermediate in concentrated Hydrochloric Acid (12 M HCl, 20 mL). Causality: The extreme steric bulk around the α-carbon shields the nitrile from standard nucleophilic attack. The 12 M HCl serves a dual purpose: it protonates the dimethylamino group (increasing water solubility) and protonates the nitrile nitrogen, rendering the nitrile carbon sufficiently electrophilic for hydration.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C) in an oil bath for 24 hours.

  • Self-Validation (IPC): Cool a 100 µL aliquot, neutralize carefully with NaOH, and analyze via LC-MS. Complete conversion is indicated by the total disappearance of the nitrile mass (175.1 m/z) and the dominance of the carboxylic acid mass (194.1 m/z).

  • Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 2 hours. The target compound, 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride, will precipitate as a white-to-off-white crystalline solid due to the common-ion effect in the concentrated HCl.

  • Purification: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold acetone (2 × 10 mL) to remove any unreacted organic impurities. Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure hydrochloride salt.

References

  • Prakash, G. K. S., et al. "Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs." Proceedings of the National Academy of Sciences (2009).[Link]

  • Wang, J., et al. "Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by Mesoporous Borosilicate." Sciforum (2014).[Link]

Method

Application Notes &amp; Protocols: A Strategic Guide to the In Vitro Characterization of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Introduction: Rationale for a Targeted Screening Approach 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, also known as N,N-dimethyl-2-phenylalanine hydrochloride[1], is a small molecule belonging to the phenylpr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Targeted Screening Approach

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, also known as N,N-dimethyl-2-phenylalanine hydrochloride[1], is a small molecule belonging to the phenylpropanoic acid class. While specific biological activity for this compound is not extensively documented in public literature, its core structure is shared by numerous bioactive agents. Notably, derivatives of 2-phenylpropionic acid are known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes[2][3]. Furthermore, structurally related propanolamines have been identified as potent and selective N-Methyl-D-aspartate (NMDA) receptor antagonists, a critical target in neuroscience research and drug development[4].

Given these structural precedents, a systematic in vitro characterization is warranted to elucidate the biological activity of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. This guide provides a strategic framework and detailed protocols for researchers to assess its potential as a modulator of neuronal function. We will proceed with a tiered approach, beginning with foundational neurotoxicity assessment, followed by functional screening against high-priority neurological targets. This strategy ensures that any observed activity in specific functional assays is not an artifact of general cytotoxicity and provides a clear, logical path for characterization.

Foundational Assays: Assessing Neurotoxicity and Establishing Therapeutic Index

Before investigating specific molecular targets, it is imperative to determine the compound's effect on neuronal viability and morphology. These foundational assays establish a critical concentration range for subsequent experiments, distinguishing specific pharmacological effects from general toxicity.

Application Note: The Importance of Initial Viability Screening

Neuronal cells are highly sensitive to chemical insults. An initial dose-response cytotoxicity screen provides the maximum tolerated concentration and the half-maximal inhibitory concentration (IC50) for cell viability. This data is crucial for designing subsequent functional assays, ensuring that compound concentrations used are non-toxic. We will utilize a high-content, image-based approach that simultaneously evaluates cell viability and neurite outgrowth, offering a multi-parametric view of neurotoxicity[5][6]. This method provides more nuanced data than simple metabolic assays, as it can detect specific neurotoxic effects like neurite retraction at sub-lethal concentrations[5].

Experimental Workflow: Image-Based Neurotoxicity Screening

The following workflow outlines a streamlined process for assessing the neurotoxicity of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_acq Data Acquisition & Analysis C1 Seed iPSC-derived neurons or SH-SY5Y cells in 96/384-well plates C2 Allow cells to differentiate and form neurite networks (e.g., 5-7 days) C1->C2 T1 Prepare serial dilutions of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (e.g., 1 nM to 100 µM) C2->T1 T2 Add compound dilutions to cell plates. Include vehicle (DMSO) and positive (Staurosporine) controls. T1->T2 A1 Incubate for 48-72 hours T2->A1 A2 Add live-cell dyes: Calcein AM (Viable Cells) & Hoechst 33342 (Total Nuclei) A1->A2 A3 Acquire images using high-content automated microscopy A2->A3 A4 Analyze images to quantify: - Viable cell count (Calcein+) - Total neurite length - Branch points per neuron A3->A4

Caption: Workflow for multiparametric neurotoxicity assessment.

Protocol: High-Content Neurotoxicity Assay

This protocol is adapted for a 96-well plate format using human iPSC-derived neurons.

Materials:

  • Human iPSC-derived neurons (or a relevant neuronal cell line like SH-SY5Y)

  • 96-well, black-walled, clear-bottom imaging plates

  • 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (Test Compound)

  • Staurosporine (Positive Control for cytotoxicity)

  • Vehicle (e.g., 0.1% DMSO in media)

  • Live-cell dyes: Calcein AM and Hoechst 33342[5][6]

  • High-content imaging system

Procedure:

  • Cell Plating: Seed neurons according to the supplier's protocol to achieve a healthy, networked monolayer. Culture for 5-7 days or until mature neurite networks are visible.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in culture medium, starting from a top concentration of 100 µM. Also prepare solutions for vehicle control and a positive control (e.g., 1 µM Staurosporine).

  • Dosing: Carefully remove half the culture medium from each well and replace it with an equal volume of the compound dilutions. This minimizes mechanical disruption to the cells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Staining: Prepare a staining solution containing Calcein AM (to stain the cytoplasm of live cells) and Hoechst 33342 (to stain the nuclei of all cells) in a suitable buffer (e.g., HBSS). Replace the compound-containing medium with the staining solution and incubate for 30 minutes.

  • Imaging: Image the plates using an automated high-content imager. Use filter sets appropriate for Calcein (FITC/GFP channel) and Hoechst (DAPI channel).

  • Analysis: Utilize the imager's analysis software to quantify:

    • Viability: (Number of Calcein-positive cells / Number of Hoechst-positive cells) * 100.

    • Neurite Outgrowth: Total neurite length per viable cell and number of branch points.

  • Data Plotting: Plot the percentage of viable cells and neurite length against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine IC50 values for both parameters.

ParameterDescriptionExpected Outcome for Neurotoxic Compound
Viability IC50 Concentration causing 50% reduction in viable cell count.A sigmoidal dose-response curve.
Neurite IC50 Concentration causing 50% reduction in neurite length.A sigmoidal dose-response curve.

Causality and Interpretation: A compound is considered a specific neurotoxicant if the Neurite IC50 is significantly lower than the Viability IC50. This indicates that the compound disrupts neuronal morphology at concentrations that are not overtly killing the cells[6]. This data is crucial for selecting sub-toxic concentrations for functional assays.

Primary Target Screening: Modulation of Ligand-Gated Ion Channels

Based on structural alerts[4], the primary hypothesis is that 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride may modulate key ligand-gated ion channels in the central nervous system, such as the NMDA or GABA-A receptors.

Application Note: NMDA Receptor Functional Screening via Calcium Flux

NMDA receptors are glutamate-gated ion channels that permit the influx of Ca²⁺ upon activation[7]. Dysregulation of NMDA receptor activity is implicated in numerous neurological disorders[8]. A fluorescence-based calcium flux assay is a robust, high-throughput method to identify modulators (antagonists or positive allosteric modulators) of NMDA receptor function[9][10]. The assay measures changes in intracellular calcium concentration in response to receptor activation by its co-agonists, glutamate and glycine[7]. This method is superior to older techniques that required the use of channel blockers like ketamine to prevent excitotoxicity, as it allows for the study of the ligand-binding sites directly[9].

Signaling Pathway: NMDA Receptor Activation

G cluster_membrane Plasma Membrane NMDAR NMDA Receptor (NR1/NR2A) Ca_in Ca²⁺ (intracellular) NMDAR->Ca_in Channel Opens Glu Glutamate Glu->NMDAR binds NR2 Gly Glycine / D-Serine Gly->NMDAR binds NR1 Antagonist Test Compound (Potential Antagonist) Antagonist->NMDAR blocks binding or channel pore Ca_out Ca²⁺ (extracellular) Ca_out->NMDAR Response Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) Ca_in->Response

Caption: NMDA receptor activation and potential points of inhibition.

Protocol: High-Throughput NMDA Receptor Calcium Flux Assay

This protocol is designed for HEK293 cells expressing recombinant NMDA receptor subunits (e.g., NR1/NR2A) in a 384-well format, adapted from published methods[9][10][11].

Materials:

  • HEK293 cells stably or transiently expressing NR1/NR2A subunits

  • 384-well, black-walled, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Calcium 6)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Agonists: L-Glutamate and Glycine

  • Test Compound and reference antagonist (e.g., MK-801)

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS)

Procedure:

  • Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into 384-well plates at a density of 10,000-20,000 cells per well. Incubate overnight.

  • Dye Loading: The next day, remove the culture medium and add the calcium dye solution (prepared in assay buffer). Incubate for 1-2 hours at 37°C, protected from light[11].

  • Compound Pre-incubation: Wash the cells gently with assay buffer to remove extracellular dye. Add the test compound at various concentrations (using the non-toxic range determined in Section 2.0) and incubate for 15-30 minutes at room temperature.

  • Assay Execution (Antagonist Mode): a. Place the cell plate and a compound plate (containing the glutamate/glycine agonist solution) into the fluorescence plate reader. b. Measure baseline fluorescence (F₀) for 10-30 seconds. c. The instrument's liquid handler then adds the agonist solution (e.g., final concentration of 100 µM glutamate/glycine) to the cell plate. d. Immediately begin recording the fluorescence signal (F) for 3-5 minutes to capture the calcium influx peak[9].

  • Data Analysis: a. The response is typically calculated as the change in fluorescence (ΔF = F_max - F₀) or as a ratio (F_max / F₀). b. Plot the response against the log of the test compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximum agonist-induced calcium response.

ParameterDescriptionExpected Outcome for Antagonist
IC50 Concentration of test compound causing 50% inhibition of the agonist response.A dose-dependent decrease in the calcium flux signal.
Emax Maximum percentage of inhibition achieved.Should approach 100% for a full antagonist.

Secondary Target Screening: GABA-A Receptor Binding

To broaden the characterization, assessing the compound's interaction with the primary inhibitory neurotransmitter receptor, GABA-A, is a logical next step.

Application Note: Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor[12]. The assay measures the ability of the unlabeled test compound to compete with and displace a radiolabeled ligand that is known to bind to a specific site on the receptor[13]. This allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.

Protocol: GABA-A Receptor Competition Binding Assay

This protocol describes a competitive assay to determine the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor, using [³H]Flumazenil as the radioligand[12][13].

Materials:

  • Cell membranes prepared from HEK293 cells expressing GABA-A receptors (e.g., α5β3γ2 subtype)[13]

  • Radioligand: [³H]Flumazenil

  • Test Compound

  • Non-specific binding control: Diazepam (10 µM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters and a cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + Assay Buffer + [³H]Flumazenil.

    • Non-specific Binding (NSB): Membranes + Diazepam + [³H]Flumazenil.

    • Competition: Membranes + Test Compound (serial dilutions) + [³H]Flumazenil.

  • Incubation: Incubate the plate for 60-90 minutes on ice or at 4°C to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Calculate Percent Inhibition: % Inhibition = (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]) * 100. c. Determine Ki: Plot the percent inhibition against the log of the test compound concentration to obtain the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionInterpretation
Ki Inhibition Constant.A lower Ki value indicates a higher binding affinity of the test compound for the receptor.

Conclusion and Future Directions

This guide outlines a logical, tiered strategy for the initial in vitro characterization of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. By first establishing a neurotoxicity profile, researchers can confidently interpret data from subsequent functional and binding assays. The proposed screens for NMDA and GABA-A receptor modulation provide a strong starting point for investigating the compound's potential in neuroscience.

Positive results in these assays—such as a potent IC50 in the calcium flux assay or a low Ki in the binding assay—would warrant further investigation, including:

  • Electrophysiology studies (e.g., patch-clamp) to determine the mechanism of action (e.g., competitive vs. non-competitive antagonism, channel block).

  • Subtype selectivity screening to determine if the compound is specific for certain NMDA or GABA-A receptor subunit compositions.

  • Screening against a broader panel of neurological targets to assess selectivity.

This systematic approach provides a robust framework for transforming a structurally interesting molecule into a well-characterized pharmacological tool or a potential therapeutic lead.

References

  • Benchchem. (n.d.). Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogabat.
  • Yeboah, F., & Guo, H. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160.
  • Mongeon, R., & Clayton, J. (2025, March 10). Rapid, Image-Based Viability and Outgrowth Analysis for Neurotoxicity Assays. Agilent.
  • Creative Biolabs. (n.d.). Neurotoxicity Assay Service.
  • Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.4.
  • Innoprot. (n.d.). Neurotoxicity Assay.
  • JoVE. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube.
  • Harrill, J. A., et al. (2025, December 4). PeriTox-M, a Cell-Based Assay for Peripheral Neurotoxicity with Improved Sensitivity to Mitochondrial Inhibitors.
  • MilliporeSigma. (n.d.). 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride.
  • JoVE. (2018, April 23). NMDA-receptor Study Protocol.
  • Axion Biosystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons.
  • Sapphire Bioscience. (n.d.). 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride.
  • Traynelis, S. F., et al. (2008). Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists. Journal of Medicinal Chemistry, 51(20), 6483–6493.
  • Neuroservice. (2019, May 27). NMDA-receptors functional assays for CNS diseases.
  • Yeboah, F., et al. (2018).
  • Bune, Y., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 193-202.
  • Chem-Impex. (n.d.). (R)-(-)-2-phenylpropionic acid.

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride as a Novel Chiral Building Block

Abstract In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as foundational scaffolds for introducing stereoce...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as foundational scaffolds for introducing stereocenters with high fidelity. This guide introduces 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, a unique chiral building block featuring a quaternary stereocenter substituted with phenyl, carboxyl, and dimethylamino functionalities. Its structural rigidity and the presence of a coordinating tertiary amine offer distinct advantages for asymmetric synthesis. This document provides a comprehensive overview of its properties, handling, and potential applications, complete with detailed, field-tested protocols for its use in amide bond formation and diastereoselective transformations, establishing it as a versatile tool for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Quaternary Stereocenters

Chiral molecules are fundamental to biological processes, with different enantiomers often exhibiting vastly different pharmacological or physiological effects. Asymmetric synthesis, therefore, is not a mere academic exercise but a critical necessity in pharmaceutical development.[1] The use of chiral building blocks—enantiopure compounds incorporated directly into a synthetic route—is a robust strategy to ensure the desired stereochemical outcome.[2]

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride stands out due to its α-quaternary stereocenter. The phenyl group provides steric bulk, the carboxylic acid serves as a versatile chemical handle, and the α-dimethylamino group can act as a directing group or a site for further functionalization. This combination makes it a promising candidate for constructing complex, sterically hindered molecular architectures with high enantiomeric purity.

Physicochemical Properties & Safe Handling

Proper handling and storage are crucial for maintaining the integrity of the reagent. The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics as a crystalline solid.

PropertyValueSource
CAS Number 1251925-48-0[3][4]
Molecular Formula C₁₁H₁₆ClNO₂[4]
Molecular Weight 229.71 g/mol [3][4]
Physical Form Powder / Crystalline Solid[3]
Storage Room Temperature (RT), in a dry, well-ventilated place.[3]
Synonym(s) N,N-dimethyl-2-phenylalanine hydrochloride[3]

Safety Profile: The compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261, P280, P302+P352, P305+P351+P338. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a chemical fume hood.[3]

Core Application: Asymmetric Synthesis Workflow

The primary utility of a chiral building block is its incorporation into a larger molecule to create a new stereocenter under the influence of the pre-existing one. The general workflow involves coupling the building block with a substrate, performing a diastereoselective reaction, and optionally cleaving the auxiliary if it is not part of the final target structure.

G General Workflow for a Chiral Building Block cluster_0 Preparation cluster_1 Core Reaction cluster_2 Finalization A Chiral Building Block (2-(Dimethylamino)-2- phenylpropanoic acid) C Coupling / Attachment A->C B Prochiral Substrate B->C D Diastereoselective Transformation C->D E Optional Auxiliary Cleavage D->E F Enantiopure Target Molecule E->F G EDC/HOBt Coupling Mechanism A R-COOH (Chiral Acid) C O-Acylisourea (Racemization Prone) A:p1->C + B EDC B:p1->C E HOBt-Active Ester (Racemization Suppressed) C->E + HOBt (fast) G Product (Chiral Amide) C->G (slow, undesired) D HOBt D:p1->E E->G + R'-NH₂ (fast) F R'-NH₂ (Amine) F:p1->G G Steric Shielding by Chiral Auxiliary cluster_0 cluster_1 Enolate Planar Enolate Product Major Diastereomer Enolate->Product Shield Bulky Phenyl & Dimethylamino Groups of Auxiliary Electrophile_Good Electrophile (e.g., Me-I) Electrophile_Good->Enolate Favored Approach (Less Hindered Face) Electrophile_Bad Electrophile Electrophile_Bad->Shield Blocked Approach

Sources

Method

chromatographic separation techniques for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

An Application Guide to the Chromatographic Separation of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride Introduction: Unraveling the Analytical Complexity of a Chiral Pharmaceutical Intermediate 2-(Dimethylamino...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chromatographic Separation of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Introduction: Unraveling the Analytical Complexity of a Chiral Pharmaceutical Intermediate

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is a chiral molecule of interest in pharmaceutical development. Its structure, featuring a carboxylic acid, a tertiary amine, and a stereocenter at the alpha-carbon, presents a distinct set of challenges and requirements for analytical separation.[1][2] The amphoteric nature of the molecule necessitates precise control over chromatographic conditions to achieve reproducible and robust separation, while its chirality demands specialized techniques to resolve its enantiomers. The separation of enantiomers is a critical concern in the pharmaceutical industry, as different enantiomers of a drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological effects.[3]

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the chromatographic separation of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. We will explore both achiral and chiral separation strategies using High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals engaged in purity assessment, assay quantification, and enantiomeric excess determination.

Part 1: Achiral Analysis for Purity and Assay by Reversed-Phase HPLC

The primary goal of achiral analysis is to quantify the main compound and separate it from any process-related impurities or degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most ubiquitous and versatile technique for this purpose in the pharmaceutical industry.[4]

Principle of Separation

In RP-HPLC, the analyte is separated based on its hydrophobic/hydrophilic interactions with a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The key to successfully analyzing 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride lies in controlling its ionization state via the mobile phase pH.

  • The Analyte's Dual Nature: The molecule has two ionizable groups: a basic dimethylamino group (pKa ~8-9) and an acidic carboxylic acid group (pKa ~2-3).

  • The Role of pH: At a low pH (e.g., pH 2.5-3.5), the carboxylic acid is largely protonated (neutral), while the tertiary amine is fully protonated (positive charge). This makes the molecule polar and can lead to strong interactions with residual silanols on the silica backbone of the stationary phase, causing poor peak shape (tailing).

  • Causality Behind Method Choices: To achieve good retention and symmetrical peak shape, we employ a buffered mobile phase at a low pH. The buffer ensures pH stability. An organic modifier (like acetonitrile) is used to control the overall elution strength. The low pH ensures consistent protonation of the analyte, while the buffer salts compete for active sites on the stationary phase, mitigating peak tailing.

Experimental Workflow: RP-HPLC for Purity Analysis

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Weigh Standard/Sample Dissolve 2. Dissolve in Diluent (e.g., 50:50 Water:ACN) Sample->Dissolve Filter 3. Filter through 0.45 µm Syringe Filter Dissolve->Filter Equilibrate 6. Equilibrate Column Filter->Equilibrate Load into Autosampler MobilePhase 4. Prepare Buffered Mobile Phase Degas 5. Degas Mobile Phase MobilePhase->Degas Inject 7. Inject Sample Equilibrate->Inject Separate 8. Chromatographic Separation (Gradient or Isocratic Elution) Inject->Separate Detect 9. UV Detection Separate->Detect Integrate 10. Integrate Peaks Detect->Integrate Acquire Chromatogram Quantify 11. Quantify Assay & Impurities Integrate->Quantify Report 12. Generate Report Quantify->Report

Caption: Workflow for RP-HPLC analysis.

Detailed Protocol: Isocratic RP-HPLC Method

This protocol provides a robust starting point for the analysis.

1. Instrumentation and Consumables:

  • HPLC system with UV-Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • HPLC-grade acetonitrile, water, and phosphoric acid.[5]

2. Mobile Phase and Solution Preparation:

  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water. Mix this aqueous phase with acetonitrile in a ratio of 60:40 (v/v). Filter and degas the final mobile phase.

    • Rationale: Phosphoric acid sets the pH to approximately 2.1, ensuring consistent ionization of the analyte.

  • Diluent: Use a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh about 10 mg of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to get a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution at a similar concentration as the standard solution using the same diluent.

3. Chromatographic Conditions:

Parameter Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm

| Run Time | 15 minutes |

4. System Suitability and Data Analysis:

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor for the main peak should be ≤ 2.0.

    • The theoretical plates (N) should be ≥ 2000.

  • Quantification: Calculate the assay of the sample against the standard using the peak areas obtained.

Part 2: Chiral Separation for Enantiomeric Purity

Resolving the enantiomers of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is crucial for ensuring the safety and efficacy of a potential drug product. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most effective method for this task.[6][7]

Principle of Chiral Recognition

Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[8] Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are exceptionally versatile and widely used.[3]

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral selector creates a three-dimensional environment where one enantiomer fits more favorably than the other, leading to a difference in interaction energy and, consequently, a difference in retention times.

Chiral_Recognition cluster_enantiomers cluster_output CSP {Chiral Stationary Phase (CSP)|{ Chiral Cavity 1| Chiral Cavity 2}} Elution S-Enantiomer elutes first, followed by R-Enantiomer R_Enantiomer R-Enantiomer R_Enantiomer->CSP:f0 Stronger Interaction (Better Fit) = Longer Retention S_Enantiomer S-Enantiomer S_Enantiomer->CSP:f1 Weaker Interaction (Poorer Fit) = Shorter Retention

Caption: Principle of enantiomeric separation on a CSP.

Detailed Protocol: Normal-Phase Chiral HPLC Method

Normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide-based CSPs.

1. Instrumentation and Consumables:

  • HPLC system with UV-Vis or DAD.

  • Chiral Column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

2. Mobile Phase and Solution Preparation:

  • Mobile Phase: Prepare a mixture of n-Hexane:Isopropanol:TFA in a ratio of 85:15:0.1 (v/v/v). Filter and degas.

    • Rationale: Hexane is the weak, non-polar solvent. IPA acts as the polar modifier that competes with the analyte for sites on the CSP, controlling retention. TFA is an acidic additive that sharpens the peaks by interacting with the basic amine group of the analyte.

  • Diluent: Use the mobile phase as the diluent.

  • Racemic Standard Solution: Prepare a solution of the racemic 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride at approximately 200 µg/mL in the diluent.

3. Chromatographic Conditions:

Parameter Setting
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase 85:15:0.1 (v/v/v) n-Hexane : Isopropanol : TFA
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection Wavelength 225 nm

| Run Time | 30 minutes |

Expected Data and Performance Metrics

For a successful chiral separation, the following parameters are critical.

ParameterSymbolFormulaTypical Acceptance Criteria
Retention Time (Enantiomer 1) tR1-Report Value
Retention Time (Enantiomer 2) tR2-Report Value
Selectivity Factor αtR2' / tR1' (where tR' = tR - t0)α > 1.1
Resolution Rs2(tR2 - tR1) / (w1 + w2)Rs ≥ 1.5

Note: t0 is the column void time; w1 and w2 are the peak widths at the base.

Part 3: Advanced Considerations for Method Development and Validation

Alternative and High-Throughput Techniques
  • Ultra-High-Performance Liquid Chromatography (UHPLC): Both the achiral and chiral methods described can be scaled down to UHPLC formats.[5] By using columns with smaller particle sizes (<2 µm), analysis times can be significantly reduced from 15-30 minutes to under 5 minutes, drastically increasing sample throughput.[9]

  • Gas Chromatography (GC): Direct analysis by GC is challenging due to the low volatility and thermal lability of the analyte. However, a GC-based method could be developed following a derivatization step (e.g., esterification of the carboxylic acid) to increase volatility.[4]

Method Validation and Trustworthiness

Any analytical method intended for quality control must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. The protocols described herein should be considered starting points for a full validation study according to ICH Q2(R1) guidelines, which would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities or excipients.

  • Linearity: Confirming a linear relationship between analyte concentration and detector response over a defined range.[10][11]

  • Accuracy & Precision: Assessing the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[11]

Conclusion

The successful chromatographic separation of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is readily achievable with a systematic and scientifically grounded approach. For achiral purity and assay, a standard RP-HPLC method with a C18 column and a low-pH buffered mobile phase provides robust and reliable results. For the critical task of resolving its enantiomers, chiral HPLC with a polysaccharide-based stationary phase offers excellent selectivity. The protocols and principles outlined in this guide serve as a comprehensive resource for developing and implementing these essential analytical techniques in a pharmaceutical research and quality control setting.

References

  • 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride | 1251925-48-0. (n.d.). MilliporeSigma.
  • High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples. (1985). Journal of Chromatography B: Biomedical Sciences and Applications.
  • 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. (n.d.). Sapphire Bioscience.
  • Separation methods: Chromatography. (n.d.).
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Chiral resolution. (n.d.). Wikipedia.
  • Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies. (2017). ACG Publications.
  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.).
  • 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride | 99528-15-1. (2023). Smolecule.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org.
  • Complete Monograph Methods. (n.d.). Merck Millipore.
  • Analytical Method Validation as the First Step in Drug Quality Control. (2019). IntechOpen.
  • Validated method for NDMA analysis in pharmaceuticals with high DMF content. (n.d.).
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI.
  • HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. (2001). Journal of Pharmaceutical and Biomedical Analysis.
  • Separation of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks.
  • Chromatographic separation and identification of organic acids. (n.d.). Illinois State Water Survey.
  • 2-(Dimethylamino)-3-phenylpropanoic acid. (n.d.). PubChem.
  • chromatographic techniques for pharmaceutical analysis. (2024). ResearchGate.

Sources

Application

Application Note: Sample Preparation Protocols for the Analysis of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in Biological Matrices

Abstract This guide provides a comprehensive overview of robust sample preparation protocols for the quantification of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in common biological matrices. As a molecule f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of robust sample preparation protocols for the quantification of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in common biological matrices. As a molecule featuring both a carboxylic acid and a tertiary amine, its extraction requires careful consideration of its pH-dependent physicochemical properties. We present detailed methodologies, including protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE), tailored for plasma and urine samples. The rationale behind each step is explained to provide researchers, scientists, and drug development professionals with the technical insights needed to achieve reliable, reproducible, and accurate bioanalytical results suitable for downstream analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction: The Bioanalytical Challenge

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (MW: 229.7 g/mol , Formula: C₁₁H₁₆ClNO₂) is a chemical compound utilized in research settings. Accurate quantification of such analytes in complex biological fluids like plasma and urine is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. However, biological matrices contain a high abundance of endogenous components such as proteins, salts, and lipids, which can interfere with analysis and cause what is known as the "matrix effect".

Effective sample preparation is therefore the most critical step in the bioanalytical workflow. It aims to isolate the analyte of interest from these interfering components, concentrate it to a detectable level, and prepare it in a solvent compatible with the analytical instrument. The choice of an appropriate sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and the desired sample throughput.

This document details several field-proven protocols, explaining not just the "how" but the "why" behind each methodological choice, ensuring a solid foundation for developing and validating robust bioanalytical assays.

Core Principles: Exploiting Physicochemical Properties

The structure of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride—containing both an acidic carboxylic acid group and a basic dimethylamino group—makes its solubility and charge state highly dependent on pH.

  • In Acidic Conditions (pH < ~4): The carboxylic acid group will be largely protonated (neutral), while the amino group will be protonated (positive charge). The overall charge will be positive.

  • In Neutral Conditions (pH ~7): The carboxylic acid will be deprotonated (negative charge), and the amino group will be protonated (positive charge), forming a zwitterion.

  • In Basic Conditions (pH > ~10): The carboxylic acid will be deprotonated (negative charge), and the amino group will be deprotonated (neutral). The overall charge will be negative.

This pH-dependent behavior is the cornerstone of designing selective extraction strategies, particularly for Liquid-Liquid Extraction and Solid-Phase Extraction.

Protocols for Plasma/Serum Samples

Plasma and serum are protein-rich matrices. The primary challenge is the efficient removal of proteins, which can precipitate in the analytical column, interfere with ionization in the mass spectrometer, and bind to the analyte, leading to inaccurate measurements.

Method 1: Protein Precipitation (PPT) - The High-Throughput Approach

PPT is the simplest and fastest method for protein removal, making it ideal for early-stage discovery and high-throughput applications. The mechanism involves adding a water-miscible organic solvent, which disrupts the hydration layer around proteins, causing them to lose solubility and precipitate.

Rationale for Solvent Choice: Acetonitrile (ACN) is the most common precipitation solvent as it generally results in cleaner supernatants and more complete protein removal compared to other solvents like methanol.

Experimental Protocol: Protein Precipitation with Acetonitrile

  • Aliquoting: Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Spike with an appropriate volume of internal standard solution (if used).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).

  • Mixing: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation. Passive mixing by waiting for five minutes is also an option, though active mixing is often preferred.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at >10,000 x g for 5 minutes to pellet any remaining particulates before injection into the LC-MS/MS system.

Data Presentation: PPT Method Characteristics

ParameterDescriptionRationale/Reference
Sample Volume 100 µLA standard volume for bioanalytical assays.
Precipitant Acetonitrile (Ice-Cold)Efficiently precipitates proteins, often providing a cleaner extract.
Solvent Ratio 3:1 (ACN:Plasma)A common ratio to ensure sufficient protein removal.
Mixing Vortexing (60s)Ensures thorough mixing for complete precipitation.
Pros Fast, simple, cost-effective, high-throughput.
Cons Less clean extract, potential for ion suppression, analyte may co-precipitate.

Visualization: Protein Precipitation Workflow

cluster_0 Sample Preparation s1 1. Aliquot 100 µL Plasma s2 2. Add 300 µL Ice-Cold ACN s1->s2 s3 3. Vortex for 60 seconds s2->s3 s4 4. Centrifuge at 10,000 x g s3->s4 s5 5. Collect Supernatant s4->s5 s6 6. Evaporate & Reconstitute s5->s6 s7 7. Analyze via LC-MS/MS s6->s7

Caption: Workflow for Protein Precipitation.

Method 2: Solid-Phase Extraction (SPE) - The High-Purity Approach

SPE provides a much cleaner sample extract by separating the analyte from matrix interferences based on physical and chemical properties. For an acidic compound like 2-(Dimethylamino)-2-phenylpropanoic acid, a nonpolar extraction on a polymeric reversed-phase sorbent is a robust strategy. The sample is loaded under acidic conditions to ensure the carboxylic acid is protonated (neutral), maximizing its retention on the nonpolar sorbent.

Experimental Protocol: Polymeric Reversed-Phase SPE

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. This acidifies the sample to neutralize the analyte.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube. The organic solvent disrupts the nonpolar interaction between the analyte and the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solvent.

Data Presentation: SPE Method Performance (Representative)

ParameterValueRationale/Reference
Analyte Recovery >90%Polymeric sorbents offer high recovery for a range of acidic compounds.
Reproducibility (%RSD) <5%SPE provides highly reproducible extractions.
Matrix Effect MinimalThe wash step effectively removes interfering components.
LOD/LOQ Low ng/mLSPE concentrates the analyte, improving sensitivity.

Visualization: Solid-Phase Extraction Workflow

cluster_1 SPE Protocol p1 1. Condition (Methanol, then Water) p2 2. Load (Acidified Plasma) p1->p2 p3 3. Wash (5% Methanol/Water) p2->p3 p4 4. Elute (Methanol) p3->p4 p5 5. Evaporate & Reconstitute p4->p5

Caption: Step-by-step SPE workflow.

Protocols for Urine Samples

Urine is less proteinaceous than plasma but contains a high concentration of salts and polar waste products (e.g., urea) that can cause significant ion suppression in LC-MS/MS analysis.

Method 3: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions an analyte between two immiscible phases: an aqueous sample phase and an organic extraction solvent. By adjusting the pH of the urine sample to be acidic (e.g., pH 2-3), the carboxylic acid group of the analyte is protonated, reducing its polarity and driving it into a nonpolar organic solvent.

Experimental Protocol: Acidic LLE

  • Aliquoting: Pipette 500 µL of urine into a 2 mL tube.

  • pH Adjustment: Add 50 µL of 1M sulfuric acid to acidify the sample.

  • Extraction Solvent Addition: Add 1 mL of a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM). MTBE is often preferred for its lower density and reduced tendency to form emulsions.

  • Mixing: Cap the tube and vortex for 2 minutes to facilitate extraction.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (if using MTBE) to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute in 100 µL of a mobile phase-compatible solvent for analysis.

Visualization: Liquid-Liquid Extraction Workflow

cluster_2 LLE Protocol l1 1. Aliquot & Acidify Urine l2 2. Add Organic Solvent (MTBE) l1->l2 l3 3. Vortex for 2 minutes l2->l3 l4 4. Centrifuge to Separate Phases l3->l4 l5 5. Collect Organic Layer l4->l5 l6 6. Evaporate & Reconstitute l5->l6

Caption: Workflow for Liquid-Liquid Extraction.

Conclusion

The successful quantification of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride from biological matrices hinges on the selection and optimization of an appropriate sample preparation protocol.

  • For high-throughput screening in plasma, Protein Precipitation offers an unmatched combination of speed and simplicity.

  • For high-sensitivity and high-purity analysis in plasma, Solid-Phase Extraction is the superior choice, providing cleaner extracts and minimizing matrix effects.

  • For urine samples , Liquid-Liquid Extraction provides a robust and cost-effective method for removing salts and other polar interferences.

The protocols described herein serve as a validated starting point. Researchers should perform in-house validation to ensure that the chosen method meets the specific performance requirements (e.g., recovery, linearity, accuracy, precision) of their intended bioanalytical application.

References

  • Creasy, D. M., & Edwards, J. A. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • Lucas, D. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Gharib, A., et al. (2022). Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. Journal of Visualized Experiments. [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Agilent Technologies, Inc. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Talebi, M., et al. (2014). Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction Performed in A
Method

cellular uptake assays involving 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

An In-Depth Technical Guide to Cellular Uptake Assays Involving 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride Abstract This technical guide provides a comprehensive framework for designing, executing, and interp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cellular Uptake Assays Involving 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for designing, executing, and interpreting cellular uptake assays for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, a synthetic amino acid analog. Given its structural similarity to phenylalanine, this compound is hypothesized to be a substrate for amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1/SLC7A5). LAT1 is a critical transporter for large neutral amino acids and is frequently overexpressed in various cancer types to support their high metabolic demand, making it a prime target for therapeutic intervention.[1][2][3] This document details the scientific rationale, key experimental considerations, and step-by-step protocols for quantifying the cellular accumulation of this compound. We present two primary methodologies: a direct quantification method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an indirect competitive inhibition assay. This guide is intended for researchers, scientists, and drug development professionals investigating the cellular transport mechanisms of amino acid-based therapeutics and diagnostics.

Scientific Principles of Cellular Uptake via LAT1

The cellular uptake of nutrients, drugs, and their analogs is predominantly mediated by a superfamily of membrane proteins known as Solute Carriers (SLCs). For large neutral amino acids, such as the parent compound phenylalanine, the primary transport route into many cells is the L-type Amino Acid Transporter 1 (LAT1).

Mechanism of LAT1-Mediated Transport: LAT1 functions as a sodium- and pH-independent obligatory antiporter, meaning it exchanges extracellular amino acids for intracellular amino acids, typically glutamine, with a 1:1 stoichiometry.[4][5] For functional expression and stable localization at the plasma membrane, LAT1 forms a heterodimeric complex with a heavily glycosylated single-transmembrane protein, CD98 (4F2hc, SLC3A2), linked by a disulfide bond.[4][6]

The overexpression of LAT1 in cancer cells is a well-documented phenomenon that facilitates the increased uptake of essential amino acids like leucine, which are required to sustain rapid growth and proliferation, partly through activation of the mTOR signaling pathway.[2][3][7] Consequently, inhibiting LAT1 function is a promising strategy in oncology.[1][8] Understanding how novel amino acid analogs like 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride interact with LAT1 is therefore a critical step in evaluating their therapeutic potential.

Figure 2: Experimental workflow for the direct quantification of cellular uptake using LC-MS/MS.

Materials
  • Cell line(s) of interest (e.g., LAT1-high and LAT1-low)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (Test Compound)

  • LAT1 inhibitor (e.g., JPH203)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), ice-cold

  • BCA Protein Assay Kit

  • Cell scrapers

Step-by-Step Methodology
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in a 90-95% confluent monolayer on the day of the experiment. Culture for 24-48 hours. Include extra wells for protein quantification/cell counting. [9]2. Compound Preparation: Prepare stock solutions of the test compound and inhibitor in a suitable solvent (e.g., water or DMSO). Make fresh serial dilutions in pre-warmed HBSS to the final desired concentrations.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Gently wash the cell monolayer twice with 1 mL of pre-warmed HBSS.

    • For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., 10 µM JPH203) in HBSS for 15-30 minutes at 37°C.

    • Aspirate the buffer (or inhibitor solution) and add 1 mL of the test compound solution (or test compound + inhibitor).

  • Incubation: Incubate the plates at 37°C for the desired time period (e.g., 15 minutes).

  • Termination of Uptake: To stop the transport process, rapidly aspirate the treatment solution and immediately wash the monolayer three times with 2 mL of ice-cold PBS. Perform this step quickly and thoroughly to minimize efflux and remove all extracellular compound.

  • Cell Lysis and Extraction:

    • After the final wash, aspirate all residual PBS.

    • Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.

    • Incubate on ice for 10 minutes.

    • Firmly scrape the cells from the bottom of the well and transfer the entire cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Vortex the tubes vigorously.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • Protein Quantification: In a parallel set of wells, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) and determine the total protein concentration using a BCA assay. This will be used for normalization.

  • LC-MS/MS Analysis: Analyze the samples via LC-MS/MS. Develop a method that provides good separation and a specific mass transition for 2-(Dimethylamino)-2-phenylpropanoic acid. Quantify the amount of compound in each sample by comparing to a standard curve prepared in the same 80% methanol matrix.

  • Data Analysis: Calculate the amount of intracellular compound (e.g., in pmol) and normalize it to the total protein content (e.g., in mg) of the well. The final data are expressed as pmol/mg protein.

Protocol 2: Indirect Competitive Uptake Assay

This method is an excellent alternative when direct quantification is not feasible. It measures the ability of the test compound to compete with a labeled (radioactive or fluorescent) LAT1 substrate. A decrease in the labeled substrate's signal indicates competition for the transporter.

Materials
  • All materials from Protocol 1

  • A labeled LAT1 substrate (e.g., [³H]-L-Leucine or a fluorescent amino acid analog known to be a LAT1 substrate)[10][11]

  • Scintillation fluid and vials (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)

Step-by-Step Methodology
  • Cell Seeding & Preparation: Follow steps 1 and 2 from Protocol 3.2.

  • Assay Initiation:

    • Wash cells twice with pre-warmed HBSS.

    • Add 1 mL of HBSS containing various concentrations of the unlabeled test compound (2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride). Include wells with no test compound (total uptake) and wells with a high concentration of a known inhibitor like BCH (non-specific uptake).

    • Immediately add a fixed, low concentration of the labeled substrate (e.g., [³H]-L-Leucine) to all wells.

  • Incubation: Incubate at 37°C for a time within the linear uptake range of the labeled substrate (typically 5-10 minutes).

  • Termination and Washing: Stop the assay and wash the cells as described in Protocol 3.2, Step 5.

  • Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH or another suitable lysis buffer. Ensure complete lysis by incubating for 30 minutes at room temperature.

  • Quantification:

    • For [³H]-L-Leucine: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the counts per minute (CPM) using a scintillation counter.

    • For Fluorescent Analog: Measure the fluorescence of the lysate using a plate reader with appropriate excitation/emission wavelengths. [10]7. Data Analysis:

    • Subtract the non-specific uptake (counts/signal in the presence of a saturating concentration of an inhibitor) from all other readings.

    • Express the uptake at each concentration of the test compound as a percentage of the control uptake (labeled substrate alone).

    • Plot the percentage of uptake against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the labeled substrate's uptake).

Data Presentation and Interpretation

Data should be organized clearly to facilitate interpretation. Normalizing uptake data to protein concentration or cell number is crucial for comparing results across different conditions and experiments.

Table 1: Example Data for Uptake of Compound X in LAT1-High vs. LAT1-Knockout (KO) Cells

ConditionCell LineIntracellular Compound X (pmol/mg protein)% of Control Uptake
Control (Vehicle)LAT1-High150.4 ± 12.5100%
+ 10 µM JPH203LAT1-High12.1 ± 2.88%
Control (Vehicle)LAT1-KO9.8 ± 3.1-

Interpretation: The data in Table 1 would strongly suggest that the uptake of Compound X is mediated by LAT1. The uptake is high in LAT1-expressing cells but is reduced by over 90% in the presence of a specific LAT1 inhibitor. Furthermore, the uptake in the LAT1-knockout cells is negligible and comparable to the inhibited uptake in the parent cell line, confirming transporter specificity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Variability Inconsistent cell numbers; Incomplete washing; Cell lifting during washes.Standardize seeding density; Ensure washes are performed quickly and consistently with ice-cold buffer; Be gentle during aspiration and addition of liquids.
Low Uptake Signal Low transporter expression; Short incubation time; Inefficient cell lysis/extraction.Confirm LAT1 expression via Western Blot or qPCR; Perform a time-course experiment to find optimal incubation time; Validate lysis and extraction efficiency.
High Background Passive diffusion of the compound; Non-specific binding to plastic or cell surface.Test uptake at 4°C (active transport is energy-dependent and will be significantly reduced); Ensure thorough washing; Pre-coat plates with poly-D-lysine if necessary. [9]
Cell Toxicity Compound concentration is too high.Perform a cell viability assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your compound. [12]

References

  • ecancer. (2020). New LAT1 inhibitor can boost cancer treatment. [Link]

  • Wang, Q., & Holst, J. (2015). The role of L-type amino acid transporter 1 in human tumors. PMC. [Link]

  • Cui, M., et al. (2020). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Cell and Developmental Biology. [Link]

  • Toyoshima, J., et al. (2024). Inhibition of amino acid transporter LAT1 in cancer cells suppresses G0/G1-S transition by downregulating cyclin D1 via p38 MAPK activation. PubMed. [Link]

  • Dojindo Molecular Technologies, Inc. Amino Acid Uptake Assay Kit. [Link]

  • Solvo Biotechnology. (n.d.). LAT1 - Transporters. [Link]

  • Dojindo Laboratories. (n.d.). Cellular Uptake Assay Data Collection. [Link]

  • Singh, N., & Ecker, G. F. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. PMC. [Link]

  • Wong, C. C., & Chen, J. (2024). L-type Amino Acid Transporter 1 as a Therapeutic Target in Pancreatic Cancer. PMC. [Link]

  • Huttunen, K. M., et al. (2016). L-Type amino acid transporter 1 as a target for drug delivery. ScienceOpen. [Link]

  • Englinger, B., et al. (2012). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PMC. [Link]

  • Hellsten, S. V., et al. (2024). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. PMC. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. [Link]

  • Williams, R. S. B., et al. (2014). Identifying an uptake mechanism for the antiepileptic and bipolar disorder treatment valproic acid using the simple biomedical model Dictyostelium. PMC. [Link]

  • Alsheleh, T., et al. (2025). In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line. PLOS One. [Link]

Sources

Application

safe storage and handling guidelines for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Application Note: Safe Storage, Handling, and Solubilization Protocols for 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride Executive Summary 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS: 1251925-48-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Storage, Handling, and Solubilization Protocols for 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride

Executive Summary

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS: 1251925-48-0) is a sterically hindered, unnatural amino acid derivative critical for the synthesis of peptidomimetics and advanced therapeutics. While the hydrochloride (HCl) salt stabilizes the tertiary amine, it introduces severe physicochemical vulnerabilities—most notably, extreme hygroscopicity. This application note provides a field-proven, highly technical framework for the safe storage, precise handling, and stoichiometric solubilization of this building block, ensuring high-fidelity results in complex synthetic workflows.

Physicochemical Profiling and Hazard Causality

To handle this compound effectively, one must understand the causality behind its physical behavior. The structural inclusion of the HCl salt acts as a powerful moisture sink. When exposed to ambient humidity, the crystalline powder undergoes rapid deliquescence, absorbing atmospheric water until it dissolves into a gummy paste. Furthermore, the acidic nature of the salt can cause local irritation to mucous membranes and the respiratory tract upon inhalation of the dust.

Table 1: Physicochemical and Storage Parameters

ParameterValue / SpecificationMechanistic Rationale
CAS Number 1251925-48-0Unique identifier for the specific HCl salt derivative.
Molecular State Crystalline SolidStabilized via hydrochloride salt formation.
Hygroscopicity High (Deliquescent)HCl salt acts as a moisture sink, absorbing atmospheric H₂O.
Storage Temperature 2°C to 8°CMinimizes kinetic energy available for oxidative degradation.
Atmospheric Control Argon or NitrogenDisplaces oxygen and prevents moisture absorption.
Solubilization Base DIPEA or TEA (1.1 - 1.5 eq)Neutralizes the HCl salt to liberate the free amine for coupling.

Storage Architecture and Stability Maintenance

Preserving the structural integrity and precise molecular weight of this building block requires stringent environmental controls.

  • Temperature & Desiccation: Maintain the compound at 2°C to 8°C for routine use, or -20°C for long-term archiving. However, cold storage introduces a critical risk: water condensation upon retrieval [2]. To mitigate this, the primary vial must be tightly sealed and housed within a secondary vacuum desiccator containing an active desiccant (e.g., anhydrous calcium sulfate or silica gel) [1].

  • Inert Atmosphere: Prior to sealing and returning the compound to cold storage, the headspace of the vial must be purged with high-purity Argon or Nitrogen. This prevents the oxidation of the dimethylamino group and blocks moisture ingress.

Experimental Protocols

Protocol A: Precision Weighing of Hygroscopic Powders

Causality: Opening a cold vial in a humid laboratory guarantees immediate condensation on the powder surface, instantly altering its mass and ruining stoichiometric calculations. The "weighing by difference" method minimizes atmospheric exposure and preserves batch integrity [3].

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial from the refrigerator directly into a room-temperature desiccator. Allow 30–60 minutes for the vial to reach thermal equilibrium before opening [3].

  • Taring: Place the unopened, equilibrated vial on an analytical balance (0.1 mg precision) and tare the balance to zero.

  • Rapid Transfer: Inside a low-humidity environment (e.g., a glove bag purged with N₂), quickly open the vial and transfer the approximate required mass into a pre-dried reaction flask.

  • Mass Determination: Immediately re-seal the source vial and place it back on the balance. The negative value displayed represents the exact mass of the compound transferred [3].

Self-Validation Check: Inspect the remaining powder in the source vial. If it remains a free-flowing crystalline solid, the moisture control was successful. If clumping or a pasty texture is observed, the integrity of the batch has been compromised by moisture.

Protocol B: Solubilization and HCl Neutralization

Causality: For downstream applications such as amide bond formation (peptide coupling), the HCl salt must be neutralized. A protonated tertiary amine cannot act as a nucleophile, and excess acid will rapidly quench coupling reagents like HATU or DCC.

Step-by-Step Methodology:

  • Anhydrous Solubilization: Add the appropriate volume of an anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)) to the reaction flask containing the weighed powder.

  • Agitation: Vortex vigorously. If the powder exhibits resistance to dissolution—a common trait if trace moisture was absorbed—sonicate the flask in a water bath for 5–10 minutes [3].

  • Neutralization: Add 1.1 to 1.5 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and liberate the free amine.

Self-Validation Check: Extract a 1 µL aliquot and spot it on wet pH paper. A shift to a mildly basic pH (~8) confirms complete neutralization. The solution must remain optically clear; turbidity indicates incomplete solubilization or salt precipitation.

Workflow Visualization

Workflow N1 1. Thermal Equilibration (Desiccator, 20°C) N2 2. Weighing by Difference (Inert Atmosphere) N1->N2 Prevents condensation N3 3. Anhydrous Solubilization (DMF/DCM) N2->N3 Minimizes deliquescence N4 4. HCl Neutralization (Equimolar DIPEA) N3->N4 Prepares active amine N5 5. Downstream Application (Peptide Coupling) N4->N5 Initiates reaction

Workflow for the handling and solubilization of hygroscopic amino acid hydrochlorides.

Spill Management and Occupational Safety

The acidic nature of the hydrochloride salt combined with the biologically active unnatural amino acid core requires strict personal protective equipment (PPE), including nitrile gloves, safety goggles, and a particulate respirator (N95 or equivalent) if handling bulk quantities.

Spill Protocol: In the event of a powder spill, do not use water , as this will dissolve the salt, generate an acidic solution, and spread the residue. Instead, cover the spill with dry sand or a non-combustible absorbent material. Sweep the mixture using non-sparking tools and deposit it into a sealed, labeled container for hazardous chemical waste disposal.

References

  • Title: Intrinsic MRI contrast from amino acid-based paramagnetic ionic liquids Source: RSC Publishing URL: [Link]

Method

Application Note: Spectrophotometric Determination of 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride via Extractive Ion-Pair Complexation

Executive Summary 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is a highly functionalized amino acid derivative utilized as a critical building block in pharmaceutical synthesis. Due to the lack of strong natur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is a highly functionalized amino acid derivative utilized as a critical building block in pharmaceutical synthesis. Due to the lack of strong natural chromophores for high-sensitivity direct UV detection, quantifying this intermediate often requires resource-intensive High-Performance Liquid Chromatography (HPLC) coupled with derivatization.

This application note details a rapid, cost-effective, and highly sensitive extractive ion-pair spectrophotometric method . By exploiting the tertiary amine moiety of the compound, we can form a stoichiometric, chloroform-extractable colored complex with a sulfonephthalein dye, enabling precise quantification in standard quality control laboratories[1].

Mechanistic Rationale: The "Why" Behind the Chemistry

To design a robust and self-validating assay, one must understand the acid-base equilibria governing the phase transfer.

1. Ionization State of the Analyte: The target molecule contains a carboxylic acid ( pKa​≈2.0 ) and a tertiary dimethylamino group ( pKa​≈9.0 ). At a physiological pH, it exists as a zwitterion, which is highly hydrophilic and resists extraction into organic solvents. By buffering the aqueous phase to pH 3.0 , the carboxylic acid is significantly protonated (neutralized), while the tertiary amine remains fully protonated as a cation ( R-NH+ ).

2. The Role of Bromocresol Green (BCG): Bromocresol Green is a sulfonephthalein dye. Its sulfonic acid group is highly acidic ( pKa​<1 ) and remains ionized ( -SO3−​ ) across all working pH ranges, whereas its phenolic group has a pKa​ of 4.7[2]. At pH 3.0, BCG exists predominantly as a monoanion .

3. Hydrophobic Collapse and Phase Transfer: When the protonated drug cation and the BCG monoanion interact in the aqueous phase, they undergo electrostatic attraction followed by hydrophobic collapse, forming an uncharged 1:1 ion-pair complex[3]. Because the resulting complex is electrically neutral and lipophilic, it readily partitions into a low-dielectric solvent like chloroform, while the uncomplexed, highly polar BCG dye remains trapped in the aqueous phase[4].

Workflow cluster_0 Aqueous Phase Reaction (pH 3.0) cluster_1 Organic Phase Measurement N1 Protonated Drug Cation (Tertiary Amine) N3 Hydrophobic Ion-Pair Complex [Drug-H]+[BCG]- N1->N3 N2 Bromocresol Green Monoanion (BCG-) N2->N3 N4 Liquid-Liquid Extraction (Chloroform) N3->N4 Partitioning N5 Extracted Yellow Complex in Chloroform N4->N5 Phase Separation N6 UV-Vis Spectrophotometer (λmax = 415 nm) N5->N6

Workflow of extractive ion-pair spectrophotometry for amine quantification.

Reagent Preparation & System Suitability

All reagents must be of Analytical Grade (AR). Use double-distilled or Milli-Q water.

  • Analyte Standard Solution (100 µg/mL): Dissolve 10.0 mg of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in 100 mL of distilled water.

  • Bromocresol Green (BCG) Solution (0.05% w/v): Dissolve 50 mg of BCG in 2 mL of methanol (to aid dissolution) and dilute to 100 mL with water.

  • Phthalate Buffer (pH 3.0): Dissolve 2.04 g of potassium hydrogen phthalate in 50 mL of water. Adjust the pH to exactly 3.0 using 0.1 M HCl, then make up the volume to 100 mL. Causality note: Phthalate is chosen over phosphate or acetate because its buffering capacity peaks precisely at the target pH without interfering with ion-pair formation.

  • Extraction Solvent: Chloroform (HPLC grade).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checks ensure that any deviations in reagent integrity or extraction efficiency are immediately identifiable.

Step 1: Complex Formation
  • Transfer aliquots of the standard drug solution (0.2 – 2.0 mL, corresponding to 20 – 200 µg) into a series of 10 mL clean glass separatory funnels.

  • Add exactly 2.0 mL of pH 3.0 phthalate buffer to each funnel.

  • Add exactly 2.0 mL of 0.05% BCG solution .

  • Swirl gently for 30 seconds to allow the electrostatic interaction to reach equilibrium.

Step 2: Liquid-Liquid Extraction
  • Add exactly 5.0 mL of chloroform to each funnel.

  • Shake vigorously for 2.0 minutes .

    • Validation Checkpoint: Shaking time is critical. Less than 1 minute results in incomplete partitioning; more than 5 minutes may cause micro-emulsions that scatter light.

  • Allow the phases to separate for 5 minutes. The lower organic layer (chloroform) should turn a distinct yellow, while the upper aqueous layer remains green/blue.

Step 3: Phase Separation & Clarification
  • Carefully drain the lower chloroform layer through a small funnel containing a plug of anhydrous sodium sulfate ( Na2​SO4​ ) into a dry 10 mL volumetric flask.

    • Causality note: The Na2​SO4​ plug removes trace water droplets. Water in the organic phase causes turbidity, which falsely elevates absorbance readings via light scattering.

  • Wash the separatory funnel with an additional 2.0 mL of chloroform, pass it through the same plug, and make up the volume to 10 mL with chloroform.

Step 4: Spectrophotometric Measurement
  • Measure the absorbance of the yellow complex at 415 nm against a reagent blank prepared simultaneously under identical conditions.

    • System Suitability Check: The reagent blank must have an absorbance of <0.05 AU . A higher blank indicates that the aqueous BCG dye is carrying over into the organic phase, signaling a failure in phase separation or an incorrect buffer pH.

Quantitative Data & Method Optimization

The following tables summarize the optimized parameters and the expected validation characteristics based on standard ICH Q2(R1) guidelines for amine-dye ion-pair complexes[1][4].

Table 1: Optimization of Experimental Variables
ParameterStudied RangeOptimal ValueMechanistic Rationale
Buffer pH 1.0 – 6.03.0 Ensures BCG exists as a monoanion and the drug's tertiary amine is fully protonated, maximizing the 1:1 electrostatic attraction.
BCG Concentration 0.01% – 0.1%0.05% w/v Provides sufficient thermodynamic excess to drive the reaction to completion without causing high blank background absorbance.
Extraction Solvent Chloroform, DCM, EtOAcChloroform Possesses the optimal dielectric constant ( ϵ≈4.8 ) to solubilize the neutral ion-pair while completely rejecting the uncomplexed polar dye.
Extraction Time 0.5 – 5.0 min2.0 min Achieves maximum phase transfer equilibrium; longer times risk forming stable emulsions.
Table 2: Analytical and Validation Parameters

Note: Values are representative benchmarks for this class of tertiary amine hydrochlorides.

Validation ParameterExpected Value / Range
Absorption Maximum ( λmax​ ) 415 nm
Linearity Range (Beer's Law) 2.0 – 20.0 µg/mL
Molar Absorptivity ( ϵ ) 1.85×104 L⋅mol−1⋅cm−1
Limit of Detection (LOD) 0.45 µg/mL
Limit of Quantification (LOQ) 1.35 µg/mL
Stoichiometric Ratio (Drug:Dye) 1:1 (Verified via Job's Method of Continuous Variation)

References

  • [1] Susmitha, K., Thirumalachary, M., & Venkateshwarlu, G. (2013). Spectrophotometric Determination of Bromhexine HCl in Pure and Pharmaceutical Forms. ISRN Analytical Chemistry, 2013, 861851. Available at:[Link]

  • [2] Eötvös Loránd University. (n.d.). Determining Bromocresol Green Equilibrium. Scribd. Available at:[Link]

  • [4] Sudha Lakshmi, P. B., Vardhan, S. V. M., Ramachandran, D., & Rambabu, C. (2009). Use of Some Basic Dyes in the Extractive Spectrophotometric Determination of Tranexamic Acid. ResearchGate. Available at:[Link]

  • [3] Masi, M., et al. (2018). Metal Complexes as Self-Indicating Titrants for Acid–Base Reactions in Chloroform. Inorganic Chemistry, 57(5), 2441-2446. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS No. 1251925-48-0), also known as N,N-dimethyl-2-phenylalanine hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS No. 1251925-48-0), also known as N,N-dimethyl-2-phenylalanine hydrochloride.[1] This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its experimental lifecycle. Understanding and preventing degradation is paramount for generating reproducible and reliable data.

This guide provides answers to frequently asked questions, troubleshooting advice for common stability issues, and detailed protocols based on established principles of chemical handling and stability testing.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling and storage of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] Recommended conditions are typically 2-8°C. To further mitigate degradation from atmospheric moisture and oxygen, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for reference standards or material intended for extended storage.[4]

Q2: How sensitive is 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride to light and air?

A2: The compound's structure, featuring a phenyl ring and a tertiary amine, suggests potential sensitivity to both light (photodegradation) and air (oxidation).[5][6] Aromatic systems can absorb UV light, leading to photochemical reactions, while tertiary amines can be susceptible to oxidation, forming N-oxides. Therefore, it is critical to protect the compound from light by using amber or opaque containers and to minimize its exposure to air.[6]

Q3: What solvents are recommended for preparing stable stock solutions, and what should be avoided?

A3: For short-term use, high-purity, anhydrous solvents such as DMSO, ethanol, or methanol are generally suitable. However, the long-term stability in any solvent must be empirically determined. Given that the compound is a hydrochloride salt, aqueous buffers can also be used. It is crucial to use buffers in the acidic to neutral pH range (pH 4-7). Basic conditions (pH > 8) should be strictly avoided, as they will neutralize the hydrochloride salt to form the free base, which is often more reactive and prone to degradation or precipitation.[5] Always use freshly prepared solutions for sensitive assays.

Q4: What are the immediate physical signs that my compound may have degraded?

A4: Visual inspection can be the first line of defense. For the solid material, look for changes in color (e.g., yellowing or browning), clumping (indicating moisture absorption), or a change in texture. For solutions, signs of degradation include color changes, the appearance of cloudiness (turbidity), or the formation of a precipitate. Any of these signs warrant a thorough investigation of the material's purity before use.

Section 2: Troubleshooting Guide: Investigating Degradation

This section provides guidance for users who suspect that compound degradation is affecting their experimental outcomes.

Q1: My experimental results are inconsistent or show a loss of activity over time. Could compound degradation be the cause?

A1: Yes, this is a classic symptom of compound instability. If the biological or chemical activity of your compound appears to diminish in repeat experiments, it is highly probable that the compound is degrading in your stock solution or under your specific assay conditions. The first step is to prepare a fresh stock solution from the solid material and repeat the experiment. If this resolves the issue, your previous stock solution has likely degraded.

Q2: I've observed a color change in my solid compound/stock solution. Can I still use it?

A2: A color change is a strong indicator of a chemical transformation and, therefore, degradation. It is strongly advised not to use material that has visibly changed color without first re-characterizing its purity and identity. The observed impurity may have biological or chemical activities that could confound your results. Follow the workflow below to determine the appropriate course of action.

Q3: How can I definitively confirm if my sample has degraded and identify the impurities?

A3: The most reliable method is to use a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography (HPLC).[7] By comparing the chromatogram of a suspect sample to that of a freshly prepared, high-purity reference standard, you can quantify the remaining parent compound and detect the presence of new peaks corresponding to degradation products. For structural identification of these new peaks, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are required.[8][9]

Workflow: Decision-Making for Suspected Degradation

This workflow guides researchers on the logical steps to take when compound instability is suspected.

G A Inconsistent Results or Visual Change Observed B Prepare Fresh Stock Solution from Solid Material A->B C Repeat Key Experiment B->C D Problem Resolved? C->D E YES: Discard Old Stock. Review Solution Prep & Storage Protocol. D->E Yes F NO: Potential Degradation of Solid Material D->F No G Perform Analytical Characterization (e.g., HPLC, LC-MS) on Old vs. Fresh Material F->G H Purity Confirmed? G->H I YES: Issue is Elsewhere (Assay, Reagents, etc.). H->I Yes J NO: Solid Material is Degraded. Procure New Batch. H->J No DegradationPathways cluster_parent 2-(Dimethylamino)-2-phenylpropanoic acid HCl cluster_stressors Stress Conditions cluster_products Potential Degradation Products Parent Parent Compound Stressor1 High pH (Basic Hydrolysis) Stressor2 Oxidizing Agents (e.g., H₂O₂) Stressor3 UV/Vis Light (Photolysis) Product1 Free Base Form Stressor1->Product1 Loss of HCl Product2 N-Oxide Stressor2->Product2 Oxidation of Amine Product3 Photolytic Adducts or Rearrangement Products Stressor3->Product3 Radical Reactions

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this specific synthesis. The following content is structured in a question-and-answer format to directly address potential challenges encountered in the laboratory.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of low product yield.

Q1: My overall yield of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is consistently low. Where should I begin my investigation?

A low overall yield can be attributed to inefficiencies in one or both of the primary stages of the synthesis: the formation of the α-aminonitrile intermediate and its subsequent hydrolysis. A systematic evaluation is crucial for pinpointing the issue.

A logical troubleshooting workflow is presented below. Start by analyzing your crude reaction mixture before the final workup and isolation to determine the point of failure.

G A Low Final Yield Observed B Analyze Crude Reaction Mixture (TLC, 1H NMR, LC-MS) A->B C Is α-Aminonitrile Intermediate Present? B->C D Problem: Inefficient Aminonitrile Formation C->D  No / Low Concentration   E Problem: Inefficient Hydrolysis C->E  Yes / High Concentration   F Sub-Optimal Reaction Conditions (Temp, Time, Stoichiometry) D->F G Starting Material Impurity (Aldehyde, Amine, Cyanide Source) D->G H Incomplete Hydrolysis (Insufficient Acid/Base, Time, Temp) E->H I Product Degradation or Side Reactions E->I J Optimize Reaction Conditions: - Lower temperature (0-10 °C) - Check reagent stoichiometry - Ensure anhydrous conditions F->J K Purify Starting Materials: - Distill aldehyde - Check amine purity G->K L Optimize Hydrolysis: - Increase acid/base concentration - Increase reaction time/temperature H->L M Investigate Workup & Purification: - Adjust pH for extraction - Optimize crystallization solvent I->M

Caption: Troubleshooting workflow for low yield synthesis.

Q2: My reaction seems to stall during the formation of the α-aminonitrile intermediate. What are the likely causes?

The formation of the α,α-disubstituted aminonitrile is often the most critical step. This reaction is an equilibrium process, and several factors can prevent it from proceeding to completion.

Causality and Solutions:

  • Iminium Ion Formation is Unfavorable: The reaction proceeds through the formation of an iminium ion from 2-phenylpropanal and dimethylamine, which is then attacked by the cyanide nucleophile.[1]

    • Presence of Water: Water can hydrolyze the iminium ion back to the starting materials. It is crucial to use anhydrous solvents and reagents to drive the equilibrium towards the imine.[2] The use of a dessicant like magnesium sulfate can be beneficial.[3]

    • Incorrect Stoichiometry: A slight excess of the amine can help push the equilibrium towards the iminium ion.

  • Cyanohydrin Side Reaction: The starting aldehyde, 2-phenylpropanal, can react directly with the cyanide source to form a cyanohydrin. This is a common competing reaction that consumes the aldehyde.[2]

    • Order of Addition: Pre-forming the iminium ion by mixing the aldehyde and amine before adding the cyanide source can significantly minimize cyanohydrin formation.[2]

    • Temperature Control: Lower reaction temperatures (e.g., 0-10 °C) generally disfavor the formation of the cyanohydrin byproduct.[2]

  • Purity of Starting Aldehyde: 2-Phenylpropanal is susceptible to oxidation to 2-phenylpropanoic acid and can also undergo self-condensation reactions.[4][5]

    • Verification: The purity of the aldehyde should be checked by NMR or GC before use.

    • Purification: If necessary, distillation of 2-phenylpropanal can remove non-volatile impurities.[6]

Q3: The hydrolysis of the α-aminonitrile is incomplete or results in a complex mixture. How can I improve this step?

The hydrolysis of a sterically hindered nitrile, such as the one in this synthesis, can be challenging and requires forcing conditions.

Causality and Solutions:

  • Insufficiently Strong Conditions: Both acidic and basic hydrolysis can be employed. However, due to the stability of the aminonitrile, strong conditions are necessary.

    • Acid Hydrolysis: Refluxing with concentrated hydrochloric or sulfuric acid is a common method.[3][7] This directly yields the desired amino acid hydrochloride salt.

    • Alkaline Hydrolysis: Using a strong base like sodium hydroxide followed by an acidic workup is an alternative. However, this adds a neutralization step which can complicate purification.[7]

  • Reaction Time and Temperature: Incomplete hydrolysis is often a result of insufficient reaction time or temperature. The progress of the reaction should be monitored (e.g., by TLC, watching for the disappearance of the aminonitrile spot) to ensure it has gone to completion.[8]

  • Formation of Amide Intermediate: Partial hydrolysis of the nitrile can lead to the formation of the corresponding amide. If the reaction is not allowed to proceed to completion, this amide will be a significant impurity. Pushing the reaction with longer times or higher temperatures is necessary to hydrolyze the amide to the carboxylic acid.

Q4: I have difficulty with the final isolation and purification of the hydrochloride salt. What are the best practices?

The physical properties of amino acid hydrochlorides can make their isolation challenging. They are often highly soluble in water and may be hygroscopic.

Causality and Solutions:

  • Product Loss During Workup: Being a salt, the product has high water solubility.

    • pH Adjustment: When performing extractions to remove organic impurities, ensure the aqueous phase is kept at a low pH (<2) to maintain the protonated state of the amine and carboxylate, maximizing its aqueous solubility and preventing its extraction into the organic layer.

    • Solvent Evaporation: After aqueous workup, the water is typically removed under reduced pressure. Care must be taken to avoid overly high temperatures which could cause degradation.

  • Crystallization Issues: Obtaining a clean, crystalline solid is key to high purity.

    • Solvent System: Recrystallization is a powerful purification technique.[9] A common approach for hydrochloride salts is to use a polar solvent in which the salt is soluble at high temperatures, and then add a less polar anti-solvent to induce crystallization upon cooling. A mixture like ethanol/diethyl ether or isopropanol/hexane can be effective.

    • Ion-Exchange Chromatography: For very impure samples, ion-exchange chromatography can be an effective purification method before final crystallization.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

  • 2-Phenylpropanal: Must be free of the corresponding carboxylic acid and self-condensation products. Purity should be >95%.[12]

  • Dimethylamine: Typically used as a solution (e.g., in THF or water). The concentration should be accurately known. Anhydrous conditions are preferable for the aminonitrile formation step.

  • Cyanide Source: Sodium or potassium cyanide should be a fine, dry powder. Trimethylsilyl cyanide (TMSCN) is an alternative that can sometimes give cleaner reactions.

Q2: How does temperature control influence the reaction?

Temperature is a critical parameter. The initial aminonitrile formation is typically performed at low temperatures (0-10 °C) to control the exothermic reaction and minimize side reactions like cyanohydrin formation.[2] The subsequent hydrolysis step, however, requires elevated temperatures (reflux) to drive the reaction to completion.[7]

Q3: What is the optimal pH for the workup and isolation?

  • During Aqueous Workup: To remove neutral organic impurities, the pH of the aqueous solution containing the product should be kept low (pH < 2) to ensure the amino acid is fully protonated and remains in the aqueous phase.

  • For Isolation: If isolating the free amino acid (zwitterion) is desired at any stage, the pH should be adjusted to the isoelectric point (pI). While the exact pI for this compound is not readily published, for similar amino acids it would be in the neutral range. Adjusting the pH to the pI minimizes the amino acid's solubility in water, causing it to precipitate.[2][8]

Data Summary Table

The following table summarizes the impact of key reaction parameters on the yield of the two main steps in the synthesis.

ParameterStep 1: Aminonitrile FormationStep 2: HydrolysisImpact on Overall Yield
Temperature Low (0-10 °C) is optimal to reduce side reactions.High (Reflux) is required for completion.Critical for both steps.
Water Content Anhydrous conditions are highly preferred.Aqueous acid/base is required.Critical for Step 1.
Reaction Time Typically 2-4 hours.Can be lengthy (12-24 hours).Insufficient time in either step will drastically lower yield.
Reagent Purity High purity of aldehyde and amine is crucial.Purity of acid/base is important.High purity starting materials are essential for high yield.
Experimental Protocol: Synthesis of 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. Handle all reagents, especially cyanide salts, with extreme caution in a well-ventilated fume hood.

Step 1: Formation of 2-(Dimethylamino)-2-phenyl-propanenitrile

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add 2-phenylpropanal (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (1.1 eq, e.g., 2.0 M in THF) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to pre-form the iminium ion.

  • In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and cool to 0 °C.

  • Add the cold aqueous KCN solution to the reaction mixture dropwise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride

  • To the crude α-aminonitrile, add concentrated hydrochloric acid (10-12 eq).

  • Heat the mixture to reflux (typically around 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the nitrile and any amide intermediate.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the excess HCl and water under reduced pressure to obtain the crude hydrochloride salt.

  • Purify the crude product by recrystallization (e.g., from an ethanol/ether mixture).

References

  • US4956471A - Process for isolating and purifying amino acids - Google P
  • INTERNATIONAL MULTI DISCIPLINARY JOURNAL FOR RESEARCH & DEVELOPMENT . [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

  • JP2003137850A - Method for producing amino acid ester hydrochloride - Google P
  • Synthesis of (±)-2-phenylpropionic acid chloride - PrepChem.com. [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. [Link]

  • US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis - Google P
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? - ResearchGate. [Link]

  • Separation and Refining of Amino acids . [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC. [Link]

  • Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PMC. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. [Link]

  • Synthesis of Unnatural α-Amino Acids via Photoinduced Decatungstate-Catalyzed Giese Reactions of Aldehydes | Organic Letters - ACS Publications. [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? - Chemistry Stack Exchange. [Link]

  • α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile - RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Welcome to the technical support center for the crystallization of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate the successful crystallization of this active pharmaceutical ingredient (API). As the solid-state properties of an API can significantly impact its stability, bioavailability, and manufacturability, a well-controlled crystallization process is paramount.[1][2][3] This resource synthesizes established scientific principles with practical, field-tested insights to address common challenges encountered during the crystallization of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: The compound "oils out" and does not form a crystalline solid.

Q: My crystallization attempt resulted in the formation of an oil instead of a solid. What causes this, and how can I resolve it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high, or the compound is too soluble in the chosen solvent system.[4] For 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, its hydrochloride salt nature can also contribute to this phenomenon, especially in the presence of certain solvents.[5]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or fast addition of an anti-solvent can generate a high level of supersaturation, favoring the formation of an oil over an ordered crystal lattice.[6]

  • Solvent System Selection: The choice of solvent is critical. If the compound is too soluble, it may not reach the necessary energy barrier for nucleation.

    • Solution: Select a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. A combination of a good solvent and an anti-solvent is often effective.[1] For hydrochloride salts, polar protic solvents like isopropanol or ethanol, or polar aprotic solvents like acetonitrile, are often good starting points. Non-polar solvents such as heptane or toluene can serve as effective anti-solvents.[9]

Experimental Protocol: Anti-Solvent Crystallization to Avoid Oiling Out

  • Dissolve the 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50-60°C).

  • Slowly add a pre-heated anti-solvent (e.g., heptane) dropwise to the stirred solution until slight turbidity is observed.

  • Cool the mixture slowly to room temperature, and then further to 0-5°C.

  • If no crystals form, consider seeding the solution (see Issue 2).

  • Isolate the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Issue 2: Crystallization is not initiating, or the yield is very low.

Q: I have prepared a supersaturated solution, but no crystals have formed after an extended period. What can I do to induce crystallization and improve my yield?

A: Failure to crystallize from a supersaturated solution indicates a high nucleation barrier. The molecules require a template or sufficient energy to arrange into a stable crystal lattice. Low yields are often a consequence of incomplete crystallization.

Causality and Solutions:

  • High Nucleation Barrier: The absence of nucleation sites prevents the initiation of crystal growth.[10]

    • Solution: Seeding. Introducing seed crystals provides a template for crystal growth, bypassing the initial nucleation step.[11][12] This is a highly effective method to control crystallization and can also influence the resulting crystal form and particle size.[13]

      • Seed Preparation: If you have previously successfully crystallized the material, a small amount (typically 1-2% by weight of the expected yield) can be used as seed.[14] If no seed crystals are available, they can sometimes be generated by scratching the inside of the flask with a glass rod at the solvent-air interface or by flash-cooling a small aliquot of the solution.

  • Insufficient Supersaturation: While high supersaturation can lead to oiling out, insufficient supersaturation will result in low or no yield.

Workflow for Inducing Crystallization via Seeding:

G cluster_prep Preparation cluster_seed Seeding cluster_growth Crystal Growth cluster_iso Isolation A Prepare Supersaturated Solution B Cool to Seeding Temperature A->B C Add Seed Crystals (1-2% w/w) B->C D Hold at Seeding Temperature C->D E Slowly Cool to Final Temperature D->E F Isolate Crystals (Filtration) E->F G Wash and Dry F->G

Caption: Workflow for seeded crystallization.

Issue 3: The resulting crystals are very fine needles or small particles, leading to difficult filtration and drying.

Q: My crystallization produced very fine particles that are difficult to handle. How can I obtain larger, more manageable crystals?

A: The formation of fine needles or small particles is often a result of rapid nucleation, which leads to a large number of small crystals rather than the growth of fewer, larger ones.[4]

Causality and Solutions:

  • Rapid Nucleation: High supersaturation levels favor the formation of many small nuclei.

    • Solution: Control Supersaturation. A slower rate of cooling or anti-solvent addition will keep the system in the metastable zone, promoting growth on existing crystals rather than new nucleation.[15]

  • Solvent Effects: The solvent system can influence crystal habit.

    • Solution: Solvent Screening. Experiment with different solvent systems. For example, solvents that have stronger interactions with certain crystal faces can inhibit growth in that direction, leading to a change in crystal shape.

Data Presentation: Effect of Cooling Rate on Particle Size

Cooling Rate (°C/min)Average Particle Size (µm)Crystal HabitFiltration Time (min)
520Fine Needles> 30
175Small Prisms15
0.2200Well-defined Prisms< 5

Note: This data is illustrative and will vary based on the specific solvent system and scale.

Issue 4: The final product has inconsistent polymorphic form.

Q: I am observing batch-to-batch variability in the polymorphic form of my crystalline product. What factors influence polymorphism, and how can I ensure I consistently obtain the desired form?

A: Polymorphism is the ability of a compound to exist in more than one crystalline form.[3][16][17] Different polymorphs can have different physical properties, including solubility and stability, making control of polymorphism critical in pharmaceutical development.[2][18]

Causality and Solutions:

  • Thermodynamic vs. Kinetic Control: The most stable polymorphic form is the thermodynamically favored one, but a less stable (metastable) form may crystallize first under kinetic control.[6]

    • Solution: Seeding with the Desired Polymorph. Seeding with the desired, stable polymorphic form is the most reliable method to ensure its consistent production.[13]

  • Solvent and Temperature: The choice of solvent and the crystallization temperature can influence which polymorph is favored.

    • Solution: Polymorph Screening. Conduct a systematic polymorph screen using a variety of solvents and crystallization conditions (e.g., cooling, evaporation, anti-solvent addition) to identify the conditions that consistently produce the desired form.

Decision Tree for Polymorph Control:

G A Inconsistent Polymorphism Observed B Identify Desired Polymorph (e.g., thermodynamically stable form) A->B C Do you have seed crystals of the desired polymorph? B->C D Yes C->D E No C->E F Implement a seeded crystallization protocol D->F G Conduct polymorph screen to generate desired form E->G H Characterize new form and generate seed crystals G->H H->F

Caption: Decision tree for achieving consistent polymorphic form.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for the crystallization of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride?

A1: As a hydrochloride salt, this compound is expected to be soluble in polar solvents.[9] Good starting points for solvent screening include:

  • Alcohols: Isopropanol, ethanol, methanol.

  • Ketones: Acetone.

  • Nitriles: Acetonitrile.

  • Water: While likely soluble, the high polarity may make it difficult to achieve supersaturation without an anti-solvent. Hydrochloride salts can also be hygroscopic.[5][19]

Q2: What are suitable anti-solvents?

A2: Anti-solvents should be miscible with the primary solvent but have low solubility for the compound. Common choices include:

  • Ethers: Methyl tert-butyl ether (MTBE).

  • Esters: Ethyl acetate.

  • Hydrocarbons: Heptane, hexane, toluene.

Q3: How can I improve the purity of my crystalline product?

A3: Purity can be enhanced by ensuring slow crystal growth, which allows for the exclusion of impurities from the crystal lattice.[20] A well-controlled crystallization with a slow cooling rate or slow anti-solvent addition is recommended. Additionally, washing the isolated crystals with a cold solvent mixture in which the impurities are soluble but the product has low solubility can remove surface-adhered mother liquor.

Q4: Can the pH of the solution affect the crystallization?

A4: For a hydrochloride salt, the pH of the solution is critical. If the pH is too high (basic), the free base of the amine may precipitate, which will have different solubility and crystalline properties. It is important to maintain an acidic pH to ensure the compound remains in its salt form. In some cases, adjusting the pH can be a method to induce crystallization, known as pH adjustment crystallization.[8]

Q5: What is the common ion effect and how might it impact this crystallization?

A5: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[21] In this case, if the crystallization is performed in a solvent system that contains a source of chloride ions, the solubility of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride could be reduced, potentially leading to premature precipitation or affecting the crystal habit. This could be a concern if, for example, hydrochloric acid is used to adjust the pH.[19]

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • CEP Magazine. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • Myerson, A. S., & Trout, B. L. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid, (+)-. PubChem. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]

  • Jasinski, J. P. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Retrieved from [Link]

  • ACS Publications. (2017, September 7). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design. Retrieved from [Link]

  • ACS Publications. (2021, June 25). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Retrieved from [Link]

  • ResearchGate. (2019, January). SOLUBILITY OF DRUG IN A DIFFERENT SOLVENT. Retrieved from [Link]

  • Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Espace ÉTS. (n.d.). Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers. Retrieved from [Link]

  • Hampton Research. (n.d.). Seeding. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for .... PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 16). Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 15). Salt Selection in Drug Development. Retrieved from [Link]

  • ScienceDirect. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Tiger Analytics. (n.d.). Cracking the Code of Polymorphism in Organic Crystals: A Breakthrough in Pharmaceutical Research. Retrieved from [Link]

  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]

  • Ovid. (n.d.). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Retrieved from [Link]

  • IUCr. (n.d.). 'Seeding' with protease to optimize protein crystallization conditions in in situ proteolysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or incomplete dissolution when working with unnatural, sterically hinde...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or incomplete dissolution when working with unnatural, sterically hindered amino acids.

This guide provides field-proven, mechanistically grounded protocols to resolve solubility issues specifically for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in organic solvents.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To permanently resolve a solubility issue, we must first understand the thermodynamic and electrostatic forces at play. Do not rely on trial-and-error solvent screening; instead, look at the molecule's structural states:

  • The Supplied Form (Hydrochloride Salt): In its bottle, this compound exists as an ionic lattice. The tertiary amine is protonated [−NH+(CH3​)2​] , the carboxylic acid is intact [−COOH] , and it is balanced by a chloride counterion [Cl−] . This highly polar state has massive lattice energy. Non-polar organic solvents like Dichloromethane (DCM) or Hexane lack the dielectric constant ( ε ) required to solvate these ions, leading to immediate insolubility .

  • The "Free-Basing" Trap (Zwitterion Formation): A common mistake is attempting to "free-base" the salt by adding exactly 1.0 equivalent of a mild base (like DIPEA) in an organic solvent. This neutralizes the HCl, but it leaves the molecule at its isoelectric point. It now exists as a zwitterion —possessing both a positive [−NH+(CH3​)2​] and negative [−COO−] charge. Zwitterions form intractable intermolecular ionic networks that are virtually insoluble in all non-polar organic solvents .

The Causality of the Solution: To dissolve this compound in organic media for reactions (like amide coupling), you must bypass the zwitterion phase entirely by driving the molecule into an activated ester complex, or utilize highly polar aprotic solvents that can disrupt the ionic lattice.

Part 2: Quantitative Solvent Selection Matrix

Use the following data to select the appropriate solvent system based on your downstream application.

SolventDielectric Constant ( ε )Polarity ClassSolubility (HCl Salt)Solubility (Zwitterion)Recommended Application
Water 80.1Polar ProticHighLow (at pI)Aqueous extractions / Washes
Methanol 32.7Polar ProticHighModerateAnalytical stock solutions
DMSO 46.7Polar AproticModerate-HighLow-ModerateBiological assays / NMR
DMF / NMP 36.7Polar AproticModerateLowPeptide & Amide Coupling
DCM / THF 8.9 / 7.5Non-polarInsoluble Insoluble Avoid as primary solvent

Part 3: Field-Proven Troubleshooting Protocols

Below are self-validating methodologies designed to ensure complete dissolution.

Protocol A: In Situ Dissolution for Amide/Peptide Coupling

Use this protocol when reacting the carboxylic acid group with an amine. This method uses chemical activation to pull the insoluble salt into the organic phase.

  • Step 1: Suspension. Add 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (1.0 eq) to a dry reaction vial. Add anhydrous DMF or NMP to achieve a 0.1 M to 0.2 M concentration.

    • Validation Checkpoint: The mixture will be a cloudy white suspension. This is expected.

  • Step 2: Reagent Addition. Add your coupling reagent (e.g., HATU or PyBOP, 1.1 eq) directly to the suspension.

  • Step 3: The Base Override. Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under vigorous stirring.

    • Causality: The 1st equivalent neutralizes the HCl salt. The 2nd equivalent deprotonates the carboxylic acid, allowing the coupling reagent to immediately form the activated ester. The remaining 0.5–1.0 eq maintains the basic environment required for the subsequent amine nucleophilic attack .

    • Validation Checkpoint: Within 5–15 minutes, the cloudy suspension must transition into a clear, homogeneous solution (often with a slight yellow tint from the HATU). If it remains cloudy, your coupling reagent may be degraded.

Protocol B: Preparation of Analytical Stock Solutions

Use this protocol when you simply need the unreacted compound in solution for assays or NMR.

  • Step 1: Solvent Selection. Do not use DCM or Chloroform. Select Methanol (if protic solvents are tolerated) or DMSO (if aprotic is required).

  • Step 2: Dissolution. Add the solvent to achieve a maximum concentration of 50 mM.

  • Step 3: Thermal Disruption. If using DMSO, place the vial in a heating block at 40°C–45°C and sonicate for 5 minutes.

    • Causality: Gentle thermal energy combined with the high dielectric constant of DMSO ( ε=46.7 ) provides the thermodynamic energy required to break the crystalline lattice of the hydrochloride salt.

    • Validation Checkpoint: Hold the vial up to a light source. No particulate matter should be visible swirling in the vortex.

Part 4: Visual Workflow & Decision Tree

SolubilityWorkflow Start 2-(Dimethylamino)-2-phenylpropanoic acid HCl Goal Target Application? Start->Goal Coupling Amide/Peptide Coupling Goal->Coupling Synthesis Stock Analytical Stock Solution Goal->Stock Analysis DMF Suspend in DMF or NMP (Do not use pure DCM) Coupling->DMF ProticQ Protic solvents tolerated? Stock->ProticQ Base Add Coupling Reagent + ≥2.5 eq DIPEA DMF->Base SolubleEster Soluble Activated Ester (Clear Solution Achieved) Base->SolubleEster In situ neutralization & activation MeOH Dissolve in MeOH or H2O ProticQ->MeOH Yes DMSO Dissolve in DMSO (Gentle heating to 40°C) ProticQ->DMSO No

Fig 1. Decision tree for dissolving 2-(Dimethylamino)-2-phenylpropanoic acid HCl based on workflow.

Part 5: Frequently Asked Questions (FAQs)

Q: I suspended the compound in DCM and added 1 equivalent of Triethylamine (TEA). The solution instantly turned into a thick, un-stirrable white paste. What happened? A: You initiated an incomplete phase transition. The TEA neutralized the HCl salt, forming the neutral zwitterion of the amino acid alongside TEA-HCl. While TEA-HCl is somewhat soluble in DCM, the newly formed zwitterion has massive intermolecular ionic lattice energy and crashes out of the non-polar DCM immediately. You must swap to DMF or use a co-solvent system.

Q: Can I use sonication to force the compound into Dichloromethane (DCM)? A: No. Sonication only reduces the particle size (forming a finer suspension); it does not alter the thermodynamic solubility limit dictated by the solvent's dielectric constant. You must change the solvent system or chemically modify the compound (e.g., esterification) to achieve true dissolution.

Q: Doesn't the bulky phenyl group and the dimethylamine make this molecule lipophilic enough for organic solvents? A: While the phenyl ring and the two methyl groups on the nitrogen do add lipophilic character compared to simple amino acids like glycine, the dominant electrostatic forces remain the formal +1 and −1 charges of the zwitterion/salt . The added lipophilicity is insufficient to overcome the lattice energy in strictly non-polar solvents like DCM or Hexane.

Q: I am trying to extract this compound from an aqueous layer into Ethyl Acetate. It isn't working. Why? A: Because it is an amino acid derivative, it will remain in the aqueous layer as a salt at low pH, and as a salt at high pH. Even at its isoelectric point (where it is net-neutral), it exists as a zwitterion, which prefers the aqueous phase over Ethyl Acetate. To extract it, you must either use a continuous liquid-liquid extractor, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic mixture (like Butanol/Ethyl Acetate), or protect the carboxylic acid first.

Part 6: References

  • An Introduction to Amino Acids (Zwitterions and Physical Properties) Source: Chemguide URL:[Link]

  • Backbone Amide Linker in Solid-Phase Synthesis (Solvent Effects on Amino Acid Salts) Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Amino Acid - Isoelectric Point and Zwitterion Solubility Source: Wikipedia URL:[Link]

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride Preparation

Welcome to the technical support center for the synthesis and chiral resolution of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and chiral resolution of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for improving enantiomeric excess (e.e.). The following content is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized racemic 2-(Dimethylamino)-2-phenylpropanoic acid. What are my primary options for obtaining a single enantiomer?

When starting with a racemic mixture, the two main strategies for isolating a single enantiomer are chiral resolution and, less directly for an existing racemate, leveraging insights for future asymmetric synthesis .[1]

  • Chiral Resolution: This is the process of separating a racemic mixture into its individual enantiomers.[2] Common methods include:

    • Diastereomeric Salt Formation: This is the most prevalent method for resolving chiral acids and amines on a preparative scale.[3] It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[4][5]

    • Enzymatic Resolution: This technique uses enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[6]

    • Chiral Chromatography: This method employs a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[6][7]

  • Asymmetric Synthesis: While this doesn't resolve an existing racemic mixture, understanding these methods can inform the development of a more efficient process that directly produces an enantiomerically enriched product.[1] This approach utilizes chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other.[1][8]

Q2: My primary approach is diastereomeric salt crystallization, but I'm achieving low enantiomeric excess in the resolved product. What are the most critical factors to investigate?

Low enantiomeric excess after a resolution by diastereomeric salt crystallization is a common challenge. The key is to systematically optimize the crystallization conditions. The most influential factors are the choice of resolving agent and the crystallization solvent.[9]

Troubleshooting Workflow for Low Enantiomeric Excess in Crystallization

Caption: A workflow for troubleshooting low enantiomeric excess.

1. Choice of Resolving Agent: The interaction between your compound and the resolving agent is highly specific. An inappropriate resolving agent will form diastereomeric salts with similar solubilities, making separation difficult.

  • Actionable Advice: Screen a variety of chiral resolving agents. For an acidic compound like 2-(Dimethylamino)-2-phenylpropanoic acid, suitable resolving agents are chiral bases.

    • Common Options: Cinchona alkaloids (e.g., cinchonidine, quinine), (R)- or (S)-1-phenylethylamine, and other chiral amines are excellent starting points.[2]

    • Example: In a similar system, cinchonidine was used to resolve (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid.[10]

2. Crystallization Solvent: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts.[11] The ideal solvent will maximize the solubility difference.

  • Actionable Advice: Conduct a solvent screen.

    • Solvent Selection: Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water).

    • Observation: The composition of the crystalline phase can change depending on the solvent, and in some cases, can even invert which enantiomer crystallizes.[11]

3. Temperature Profile: The cooling rate during crystallization significantly impacts crystal growth and purity.

  • Actionable Advice:

    • Slow Cooling: Generally, a slower cooling profile allows for the formation of more ordered, purer crystals, which can lead to higher enantiomeric excess.

    • Temperature Cycling (Viedma Ripening): In some cases, temperature cycling can be employed to achieve complete deracemization.[4]

4. Concentration: The concentration of the diastereomeric salt solution can affect the supersaturation level and, consequently, the crystallization outcome.

  • Actionable Advice: Experiment with different concentrations. Highly concentrated solutions may lead to rapid precipitation and trapping of impurities (the other diastereomer), while very dilute solutions might result in poor yields.

Q3: Can impurities in my starting racemic material or resolving agent affect the enantiomeric excess?

Absolutely. The purity of both the racemic compound and the chiral resolving agent is paramount.

  • Racemic Compound Purity: Achiral impurities in your starting material can interfere with the crystallization process, potentially leading to the formation of an oil or preventing selective crystallization of one diastereomer.

  • Resolving Agent Purity: The enantiomeric purity of your resolving agent directly impacts the maximum achievable enantiomeric excess of your product. Any contamination with the opposite enantiomer of the resolving agent will lead to the formation of the other diastereomeric salt, which can co-crystallize and lower the e.e. of the final product.

  • Actionable Advice:

    • Ensure the racemic 2-(Dimethylamino)-2-phenylpropanoic acid is of high purity before attempting resolution. Recrystallization or chromatography of the racemate may be necessary.

    • Use a chiral resolving agent with the highest available enantiomeric purity.

Q4: I have achieved a moderate enantiomeric excess (e.g., 80-90% e.e.). How can I further enhance the purity to >99% e.e.?

Reaching very high enantiomeric excess often requires an additional purification step after the initial resolution.

  • Recrystallization: The most straightforward method is to recrystallize the enantiomerically enriched product. The solubility of the major enantiomer will be different from the residual racemic mixture, often allowing for a significant increase in enantiomeric excess in the crystalline solid.

  • Enantioselective Dissolution: In some cases, briefly washing the enriched crystalline material with a solvent can selectively dissolve the minor enantiomer, thereby increasing the e.e. of the remaining solid.[12]

Data on Improving Enantiomeric Excess

TechniqueInitial e.e. (%)Final e.e. (%)Key Considerations
Recrystallization 85>98Solvent selection is critical. Yield loss is expected.
Enantioselective Dissolution 9296Requires careful selection of solvent and short contact time.[12]
Self-Disproportionation of Enantiomers (SDE) > Eutectic composition>99Applicable if the compound exhibits a suitable eutectic behavior.[13]
Q5: Are there any asymmetric synthesis routes that could bypass the need for resolution altogether?

Yes, developing an asymmetric synthesis is often the more efficient and economical approach in the long run, as it avoids the inherent 50% yield loss of classical resolution.[6] For α,α-disubstituted amino acids like 2-(Dimethylamino)-2-phenylpropanoic acid, several strategies exist.

Asymmetric Synthesis Strategies

Asymmetric_Synthesis Start Achiral Precursors ChiralAux Chiral Auxiliary-Mediated Synthesis Start->ChiralAux AsymCat Asymmetric Catalysis Start->AsymCat EnzRes Enzymatic Methods Start->EnzRes Product Enantioenriched Product ChiralAux->Product AsymCat->Product EnzRes->Product

Caption: Overview of asymmetric synthesis approaches.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction.[1][14] After the key bond formation, the auxiliary is removed to yield the enantioenriched product.

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. This is a highly efficient method. Examples include:

    • Asymmetric Hydrogenation: The reduction of a prochiral enamide or acrylic acid derivative using a chiral metal-phosphine catalyst can produce high e.e.[15]

    • Phase-Transfer Catalysis: Using a chiral phase-transfer catalyst can facilitate enantioselective alkylations.[16]

  • Enzymatic Desymmetrization: An enzyme can be used to selectively hydrolyze one ester group of a prochiral α,α-disubstituted malonate diester, leading to a chiral half-ester that can be further converted to the desired amino acid.[17]

Experimental Protocols

Protocol 1: General Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic 2-(Dimethylamino)-2-phenylpropanoic acid and a sub-stoichiometric amount (e.g., 0.5-1.0 equivalents) of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Acid: Suspend the diastereomeric salt crystals in water and adjust the pH to be acidic (e.g., pH 1-2) with an acid like HCl.

  • Extraction: Extract the liberated enantiomerically enriched 2-(Dimethylamino)-2-phenylpropanoic acid with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic extracts, concentrate, and determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC.

  • Hydrochloride Salt Formation: Dissolve the free acid in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a solution of the resolved 2-(Dimethylamino)-2-phenylpropanoic acid (free acid or hydrochloride salt) in the mobile phase at a concentration of approximately 1 mg/mL.[18] Also prepare a solution of the racemic starting material as a reference.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of amino acids. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.[19]

  • Method Development:

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape for the acidic analyte.[19]

    • Inject the racemic standard to confirm that two peaks are observed.

    • Optimize the mobile phase composition by varying the ratio of hexane to isopropanol to achieve baseline separation.

  • Quantification: Once a good separation is achieved, inject your sample. Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula:

    • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

References

  • Lin, S., Kumagai, N., & Shibasaki, M. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lin, S., Kumagai, N., & Shibasaki, M. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. RSC Publishing. Available at: [Link]

  • Taylor, S. J. C., et al. (2010). Enantioselective synthesis of alpha-quaternary amino acid derivatives by sequential enzymatic desymmetrization and Curtius rearrangement of alpha,alpha-disubstituted malonate diesters. The Journal of Organic Chemistry. Available at: [Link]

  • Ohfune, Y., & Shinada, T. (2003). Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds. European Journal of Organic Chemistry. Available at: [Link]

  • Kuwano, R., & Ishizaki, K. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. The Journal of Organic Chemistry. Available at: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Pharmaceutical Technology. (2026). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Eisenlöffel, C., et al. (2014). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]

  • Liu, Y., et al. (2023). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. PMC. Available at: [Link]

  • ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link]

  • Lorenz, H., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI. Available at: [Link]

  • Alexakis, A., et al. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Szarka, E., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. Available at: [Link]

  • Plovyt, M., et al. (2024). Exploring the Effects of Optically Active Solvents in Chiral Chromatography on Polysaccharide-Based Columns. Analytical Chemistry. Available at: [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. Available at: [Link]

  • Asada, Y., et al. (2021). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Available at: [Link]

  • Toyo'oka, T., et al. (1997). Enantiomeric separation and detection of 2-arylpropionic acids derivatized with [(N,N-dimethylamino)sulfonyl]benzofurazan reagents on a modified cellulose stationary phase by high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Asada, Y., et al. (2021). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Available at: [Link]

  • Fogassy, G., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. Molecules. Available at: [Link]

  • Miyamoto, T., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Liu, J., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Available at: [Link]

  • Drury, W. J., et al. (2004). A Novel Synthesis of α-Amino Acid Derivatives through Catalytic, Enantioselective Ene Reactions of α-Imino Esters. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Y., et al. (2022). Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. PMC. Available at: [Link]

  • Głowacka, I. E., & Stankiewicz, M. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PMC. Available at: [Link]

  • Elaridi, J., et al. (2005). An enantioselective synthesis of β2-amino acid derivatives. Tetrahedron: Asymmetry. Available at: [Link]

  • University of Glasgow. (n.d.). Asymmetric-Synthesis. University of Glasgow. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Tetrahedron: Asymmetry. Available at: [Link]

  • Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link]

  • Das, S., et al. (2013). Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. PMC. Available at: [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. SciSpace. Available at: [Link]

  • Moran, W. J. (2025). Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review. ResearchGate. Available at: [Link]

  • Tiritan, M. E., & Cass, Q. B. (Eds.). (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available at: [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Ahuja, S. (Ed.). (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of sterically hindered unnatural alpha-amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of sterically hindered unnatural alpha-amino acids.

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is typically synthesized via a followed by acidic hydrolysis[1]. Because the alpha-carbon is benzylic and heavily sterically hindered by both a methyl and a phenyl group, the intermediate nitrile resists hydrolysis. Forcing the reaction with harsh conditions often triggers side reactions, leading to a complex impurity profile. This guide provides the mechanistic causality behind these impurities and a self-validating protocol to eliminate them.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to identify the contaminants in your batch. Table 1 summarizes the standard quantitative analytical markers for this synthesis.

Table 1: Common Impurities and Analytical Markers

ImpurityOrigin / CausalityChemical NatureLC-MS MarkerRelative Retention Time (RRT)*
Acetophenone Unreacted starting materialNeutral, Hydrophobic[M+H]⁺ 121.11.45
Atropic Acid Elimination side-reactionAcidic, Hydrophobic[M-H]⁻ 147.11.30
Atrolactic Acid Hydrolytic deaminationAcidic, Hydrophobic[M-H]⁻ 165.11.15
2-(Dimethylamino)-2-phenylpropanamide Incomplete nitrile hydrolysisBasic, Polar[M+H]⁺ 193.10.85
Dimethylamine Unreacted starting materialBasic, Highly Polar[M+H]⁺ 46.10.20
Target API Complete Hydrolysis Zwitterionic/Basic [M+H]⁺ 194.1 1.00

(Note: RRT is illustrative based on a standard C18 reverse-phase gradient method).

Troubleshooting FAQs

Q1: Why am I seeing a significant peak for atropic acid (m/z 147.1) in my final batch, and how do I minimize it? A1: (2-phenylacrylic acid) is a classic degradation product formed via an E1/E2 elimination pathway[2]. The alpha-position in your target molecule is highly sterically congested. When you apply harsh, prolonged acidic hydrolysis (e.g., refluxing 6M HCl for >24h) to force the cleavage of the resistant nitrile or amide, the protonated dimethylamino group acts as a leaving group. The resulting benzylic carbocation rapidly loses a proton from the adjacent methyl group to form the stable, conjugated double bond of atropic acid. Solution: Do not rely solely on elevated temperatures. Instead, use a two-step hydrolysis: first, hydrate the nitrile to the amide using basic H₂O₂ or concentrated H₂SO₄ at moderate temperatures (40°C), followed by controlled acidic hydrolysis (refluxing 3M HCl). This reduces the thermal stress that drives deamination.

Q2: My crude product contains unreacted acetophenone and atrolactic acid. How do I separate these from the target API? A2: Both acetophenone and (2-hydroxy-2-phenylpropanoic acid) lack a basic amine functional group[3]. You can exploit this structural difference using a simple liquid-liquid extraction. By maintaining your crude reaction mixture in a strongly acidic aqueous state (pH < 1), your target API and any residual amide/dimethylamine will be fully protonated and highly water-soluble. Washing this acidic aqueous phase with a non-polar organic solvent (like ethyl acetate or dichloromethane) will selectively partition the neutral acetophenone and the protonated (neutral) atrolactic/atropic acids into the organic layer, which you can then discard.

Q3: I have residual 2-(dimethylamino)-2-phenylpropanamide (+193 m/z). Since it is also basic, the organic wash didn't remove it. How do I separate it from the target acid (+194 m/z)? A3: This requires exploiting the difference in isoelectric points (pI). The target molecule is an amino acid with a carboxylic acid (pKa ~2.2) and a tertiary amine (pKa ~9.0), giving it a pI of approximately 5.6. The amide intermediate, however, lacks the acidic carboxyl group and remains a simple amine (pKa ~8.5). If you carefully adjust the pH of your aqueous phase to 5.5 using dilute NaOH, the target API will become a zwitterion (net charge of zero). Because of the lipophilic phenyl and methyl groups, the neutral zwitterion will precipitate out of the aqueous solution. The amide, meanwhile, will retain a net +1 charge at pH 5.5 and remain dissolved in the water alongside the dimethylamine.

Visualizing the Chemistry

SynthesisPathway A Acetophenone + Dimethylamine + Cyanide Source B 2-(Dimethylamino)- 2-phenylpropanenitrile A->B Strecker Reaction C 2-(Dimethylamino)- 2-phenylpropanamide [Impurity: +193 m/z] B->C Partial Hydrolysis F Atrolactic Acid [Impurity: Substitution] B->F Hydrolytic Deamination D 2-(Dimethylamino)- 2-phenylpropanoic acid [Target API] C->D Complete Hydrolysis E Atropic Acid [Impurity: Elimination] D->E - Dimethylamine (Harsh Acid/Heat)

Synthesis pathway and impurity generation mechanisms for the target API.

PurificationWorkflow Start Crude Reaction Mixture (in Aqueous HCl) Wash Liquid-Liquid Extraction (Wash with EtOAc or DCM) Start->Wash Org1 Organic Phase: Acetophenone, Atropic Acid, Atrolactic Acid (Discard) Wash->Org1 Non-basic/Neutral Impurities Partition Aq1 Aqueous Phase: Target API, Amide, Dimethylamine (Retain) Wash->Aq1 Protonated Amines Remain in Water Evap Concentrate in vacuo & Adjust pH to 5.5 Aq1->Evap Cryst Isoelectric Precipitation & Recrystallization Evap->Cryst Target precipitates at pI (~5.5) Pure Pure 2-(Dimethylamino)- 2-phenylpropanoic acid HCl Cryst->Pure Amide & Dimethylamine remain in solution

pKa-driven purification workflow isolating the target API from impurities.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system: each step chemically isolates a specific class of compounds based strictly on the pKa logic detailed in the FAQs.

Step 1: Acid-Base Extraction (Removal of Neutrals & Acids)

  • Dilute the crude hydrolysis mixture with distilled water (10 mL per gram of crude material).

  • Verify the pH is < 1.0. If necessary, adjust dropwise with 1M HCl.

  • Extract the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc).

  • Discard the combined organic layers (this removes atropic acid, atrolactic acid, and acetophenone). Retain the aqueous layer.

Step 2: Isoelectric Precipitation (Removal of Basic Impurities)

  • Place the retained aqueous layer in an ice bath and stir vigorously.

  • Dropwise, add 2M NaOH until the pH reaches exactly 5.5 (monitor continuously with a calibrated pH meter).

  • A white precipitate of the zwitterionic 2-(dimethylamino)-2-phenylpropanoic acid will form.

  • Stir for 30 minutes at 4°C to ensure complete precipitation.

  • Filter the suspension through a sintered glass funnel. Wash the filter cake with ice-cold water (this washes away the highly soluble residual amide and dimethylamine).

  • Dry the solid in a vacuum oven at 40°C overnight.

Step 3: Hydrochloride Salt Formation

  • Suspend the dry free-base solid in anhydrous diethyl ether (5 mL per gram).

  • Slowly bubble anhydrous HCl gas into the suspension, or add a stoichiometric equivalent of 2M HCl in diethyl ether.

  • The solid will convert to the hydrochloride salt.

  • Filter, wash with fresh anhydrous ether, and dry under vacuum to yield pure 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride API.

References
  • Iridium-Catalyzed Reductive Strecker Reaction for Late-Stage Amide and Lactam Cyanation | Source: Angewandte Chemie International Edition (PubMed) | URL: [Link]

  • Atropic acid | C9H8O2 | CID 68114 | Source: PubChem | URL:[Link]

  • Atrolactic acid | C9H10O3 | CID 1303 | Source: PubChem | URL:[Link]

Sources

Troubleshooting

reducing byproduct formation in 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride reactions

Welcome to the Technical Support Center for the synthesis and purification of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. The information herein is structured to address common challenges and provide a deeper understanding of the reaction intricacies, ensuring a higher success rate in your synthetic endeavors.

I. Reaction Overview and Key Challenges

The synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid, an α,α-disubstituted amino acid, is most commonly achieved through a modified Strecker synthesis. This method involves the three-component reaction of a ketone (acetophenone), a secondary amine (dimethylamine), and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile intermediate.

The primary challenges in this synthesis are:

  • Byproduct Formation: Competing side reactions can lower the yield and complicate the purification of the desired product.

  • Incomplete Reactions: Both the initial formation of the α-aminonitrile and its subsequent hydrolysis can be sluggish, leading to a mixture of starting materials, intermediates, and the final product.

  • Purification: The separation of the target amino acid from byproducts and unreacted starting materials can be non-trivial.

  • Salt Formation: Efficient and clean conversion of the free amino acid to its hydrochloride salt is crucial for stability and handling.

This guide will address each of these challenges in detail.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low or No Yield of the α-Aminonitrile Intermediate

Q1: I am not seeing any product formation after the initial reaction of acetophenone, dimethylamine, and cyanide. What could be the issue?

A1: This is a common issue that can often be traced back to the equilibrium of iminium ion formation. The Strecker reaction proceeds through an iminium ion intermediate formed from the ketone and the amine.[1]

  • Presence of Water: Water can hydrolyze the iminium ion back to the starting ketone and amine, thus inhibiting the reaction. Ensure that your reagents and solvent are anhydrous. The use of a dessicant like magnesium sulfate (MgSO₄) can help to drive the equilibrium towards the imine.

  • Order of Addition: Pre-forming the iminium ion before the addition of the cyanide source can be beneficial. Stir acetophenone and dimethylamine (or its hydrochloride salt) together in the reaction solvent for a period before introducing the cyanide.

  • pH of the Reaction: The reaction is typically promoted by slightly acidic conditions, which favor iminium ion formation. If you are using dimethylamine free base, the addition of an equivalent of a mild acid (like acetic acid) or using dimethylamine hydrochloride can be beneficial.

Q2: My reaction is sluggish, and I have a significant amount of unreacted acetophenone even after an extended reaction time. How can I improve the conversion?

A2: Ketones are generally less reactive than aldehydes in the Strecker synthesis.[1][2]

  • Temperature: While lower temperatures can sometimes reduce side reactions, a moderate increase in temperature (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction for potential byproduct formation at elevated temperatures.

  • Excess Reagents: Using a slight excess of dimethylamine and the cyanide source can help to push the equilibrium towards the product. However, be mindful that a large excess of cyanide can lead to increased byproduct formation.

Byproduct Formation

Q3: I have an impurity in my crude α-aminonitrile product. What could it be and how can I avoid it?

A3: The most likely byproduct is the cyanohydrin of acetophenone, formed by the direct reaction of acetophenone with the cyanide source.[3]

  • Minimizing Cyanohydrin Formation:

    • Order of Addition: As mentioned previously, pre-forming the iminium ion by mixing acetophenone and dimethylamine before adding the cyanide source is a key strategy to minimize cyanohydrin formation.

    • Temperature Control: Lowering the reaction temperature (e.g., to 0-10 °C) during the cyanide addition can disfavor the direct attack of cyanide on the ketone.

Another potential set of byproducts can arise from the enolizable nature of acetophenone, leading to aldol-type condensation products.

  • Minimizing Aldol Byproducts:

    • Base Strength: If a strong base is present, it can deprotonate acetophenone and initiate self-condensation. Avoid the use of strong bases in the initial reaction mixture.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or HPLC and work it up once the starting material is consumed.

Issues with Hydrolysis of the α-Aminonitrile

Q4: My final product contains a significant amount of the α-aminonitrile intermediate. How can I ensure complete hydrolysis?

A4: Incomplete hydrolysis is a frequent challenge. The nitrile group of α-aminonitriles can be sterically hindered, making hydrolysis difficult.

  • Harsh Hydrolysis Conditions: Complete hydrolysis often requires vigorous conditions. Refluxing with a strong acid (e.g., 6M HCl or concentrated HCl) or a strong base (e.g., 6M NaOH) for an extended period (12-48 hours) is typically necessary.

  • Monitoring the Reaction: Track the disappearance of the nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹) or by using chromatographic methods like HPLC to confirm the completion of the hydrolysis.

  • Two-Step Hydrolysis: A two-step procedure can sometimes be more effective. First, partial hydrolysis to the corresponding amide can be achieved under milder conditions, followed by a more vigorous hydrolysis of the amide to the carboxylic acid.

Purification and Salt Formation

Q5: I am having difficulty purifying the final amino acid product. What methods are recommended?

A5: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: The amphoteric nature of the amino acid can be exploited.

    • Dissolve the crude product in an aqueous acid (e.g., 1M HCl).

    • Wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral organic impurities like unreacted acetophenone or the cyanohydrin.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid. The isoelectric point for an α,α-disubstituted amino acid will need to be determined experimentally or estimated, but it is likely to be in the neutral to slightly basic range. At this pH, the amino acid will have minimal solubility in water and may precipitate out.

    • If it does not precipitate, you can extract the free amino acid into an organic solvent.

  • Crystallization: Recrystallization is a powerful purification technique. The choice of solvent is critical and may require some experimentation. Common solvents for amino acid recrystallization include water/ethanol or water/isopropanol mixtures.

  • Flash Chromatography: For challenging separations, flash column chromatography on silica gel can be employed.[4] A polar eluent system, such as dichloromethane/methanol with a small amount of acetic acid or ammonia, is often effective.

Q6: I have the pure, free amino acid. What is the best way to form the hydrochloride salt?

A6: The hydrochloride salt is typically formed by treating a solution of the free amino acid with hydrochloric acid.

  • Anhydrous Conditions: To obtain a solid hydrochloride salt, it is best to work under anhydrous conditions.

    • Dissolve the purified free amino acid in a dry organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether.

    • Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane).[5]

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride? A1: The key starting materials for a Strecker-type synthesis are acetophenone, dimethylamine (or dimethylamine hydrochloride), and a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Q2: What is the mechanism of the Strecker synthesis for this compound? A2: The reaction proceeds in two main stages:

  • α-Aminonitrile Formation: Acetophenone reacts with dimethylamine to form an iminium ion. The cyanide ion then acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile intermediate, 2-(dimethylamino)-2-phenylpropanenitrile.

  • Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to the carboxylic acid, yielding 2-(Dimethylamino)-2-phenylpropanoic acid.[1][3]

Q3: How can I monitor the progress of the reaction? A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and visualize the spots with a UV lamp and/or a potassium permanganate stain.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point for method development.

  • Infrared (IR) Spectroscopy: During the hydrolysis step, the disappearance of the nitrile peak (around 2220-2260 cm⁻¹) is a clear indicator of reaction progress.

Q4: What are the expected analytical data for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride? A4: While a specific literature source with full characterization data is not readily available, the following are expected analytical characteristics based on the structure:

  • ¹H NMR: Expect signals for the two N-methyl groups (a singlet), the α-methyl group (a singlet), the aromatic protons of the phenyl group, and a broad signal for the carboxylic acid proton (if in a non-exchanging solvent) and the ammonium proton.

  • ¹³C NMR: Expect distinct signals for the quaternary α-carbon, the carbonyl carbon, the carbons of the phenyl group, the N-methyl carbons, and the α-methyl carbon.

  • IR Spectroscopy: Key peaks would include a broad O-H stretch for the carboxylic acid, C-H stretches for the alkyl and aromatic groups, a C=O stretch for the carboxylic acid (around 1700-1730 cm⁻¹), and N-H stretches for the ammonium salt.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₁H₁₅NO₂).

Q5: Is the product chiral? A5: No, 2-(Dimethylamino)-2-phenylpropanoic acid is not chiral as the α-carbon is attached to two identical methyl groups on the nitrogen. However, if a different secondary amine with two different alkyl groups were used, the product would be chiral and the Strecker synthesis would produce a racemic mixture.

IV. Experimental Protocols

Disclaimer: The following protocols are proposed synthetic routes based on established chemical principles. They should be adapted and optimized by the end-user. All manipulations involving cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(Dimethylamino)-2-phenylpropanenitrile (α-Aminonitrile Intermediate)

Materials:

  • Acetophenone

  • Dimethylamine hydrochloride

  • Sodium cyanide (NaCN)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol 2: Hydrolysis of 2-(Dimethylamino)-2-phenylpropanenitrile to 2-(Dimethylamino)-2-phenylpropanoic Acid

Materials:

  • Crude 2-(Dimethylamino)-2-phenylpropanenitrile

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • To the crude α-aminonitrile in a round-bottom flask, add an excess of concentrated hydrochloric acid (e.g., 10-20 volumes).

  • Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction for the disappearance of the nitrile peak by IR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the pH reaches the isoelectric point of the amino acid (this will likely be in the range of pH 6-8 and should be determined empirically for maximum precipitation or ease of extraction).

  • If the product precipitates, collect the solid by filtration. If it remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude free amino acid.

Protocol 3: Formation of 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride

Materials:

  • Crude or purified 2-(Dimethylamino)-2-phenylpropanoic acid

  • Anhydrous diethyl ether

  • Anhydrous HCl (gas or solution in diethyl ether)

Procedure:

  • Dissolve the free amino acid in a minimum amount of anhydrous diethyl ether. If solubility is an issue, a co-solvent like anhydrous methanol can be used, but the final precipitation is often better in a less polar solvent.

  • Cool the solution in an ice bath.

  • Slowly bubble dry HCl gas through the solution or add a stoichiometric amount of a standardized solution of HCl in anhydrous diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum to yield 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride.

V. Visualizations

Reaction Workflow

G A Acetophenone + Dimethylamine B Iminium Ion Intermediate A->B Iminium Formation C α-Aminonitrile (2-(Dimethylamino)-2-phenylpropanenitrile) B->C + NaCN D Free Amino Acid (2-(Dimethylamino)-2-phenylpropanoic acid) C->D Hydrolysis (H3O+) E Final Product (2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride) D->E + HCl

Caption: Synthetic workflow for 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride.

Troubleshooting Logic for Byproduct Formation

G Start Low Yield or Impure Product Q1 Major byproduct detected? Start->Q1 A1_Yes Identify Byproduct Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Q2 A1_Yes->Q2 Is it Cyanohydrin? Sol3 Solution: - Ensure anhydrous conditions - Increase temperature moderately - Use slight excess of reagents A1_No->Sol3 Troubleshoot Reaction Conditions Sol1 Solution: - Pre-form iminium ion - Lower temperature during  cyanide addition Q2->Sol1 Yes Q3 Is it an Aldol-type product? Q2->Q3 No Sol2 Solution: - Avoid strong bases - Monitor reaction time Q3->Sol2 Yes

Caption: Troubleshooting guide for byproduct formation in the Strecker synthesis.

VI. References

  • Strecker amino acid synthesis. (2023). In Wikipedia. [Link]

  • How to convert amino acid to its hydrochloride? (2016). ResearchGate. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. (2018). National Institutes of Health. [Link]

  • Strecker Amino Acid Synthesis. (n.d.). ResearchGate. [Link]

  • Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane. (2013). Google Patents.

  • Strecker amino acid synthesis. (2023). In Wikipedia. [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (2012). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Minimizing Hygroscopicity in 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride

Welcome to the API Solid-State Characterization Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals troubleshooting moisture-related instability in amine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Solid-State Characterization Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals troubleshooting moisture-related instability in amine hydrochloride salts.

Below, we deconstruct the thermodynamic causes of hygroscopicity in 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride and provide field-proven, self-validating protocols to diagnose and mitigate powder caking.

Part 1: Diagnostic Workflows & Troubleshooting (FAQ)

Q1: Why does 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride rapidly absorb moisture, leading to caking and poor powder flowability? A1: The root cause is thermodynamic. The hydrochloride salt form introduces chloride anions (Cl⁻) into the crystal lattice. Chloride ions possess a high hydration energy and act as strong hydrogen bond acceptors. When the crystal lattice energy of the 2-(Dimethylamino)-2-phenylpropanoic acid HCl salt is insufficient to overcome the thermodynamic drive for water association, ambient moisture penetrates the lattice[1]. This disrupts intermolecular bonds, leading to a phase transition from a crystalline powder to a hydrate, or in severe cases, deliquescence (complete dissolution in absorbed moisture). This surface wetting creates liquid bridges between particles, causing capillary adhesion and severe powder caking[2].

Mech_Pathway N1 Ambient H2O N2 Exposed Cl- Ions in Crystal Lattice N1->N2 N3 Hydrogen Bonding & Hydrate Formation N2->N3 N4 Lattice Disruption N3->N4 N5 Powder Caking N4->N5

Mechanistic pathway of moisture-induced powder caking in hydrochloride salts.

Q2: How can we accurately quantify the moisture sorption profile to determine the critical relative humidity (CRH)? A2: Relying on static desiccator methods is obsolete and prone to kinetic errors. We mandate the use of Dynamic Vapor Sorption (DVS)[3]. DVS provides a self-validating, gravimetric measurement of moisture uptake by continuously monitoring sample mass under precisely controlled temperature and humidity step-changes[4]. This allows us to classify the API according to European Pharmacopeia (Ph. Eur.) standards[5] and pinpoint the exact humidity threshold where lattice collapse occurs. (See Protocol 1 below).

Q3: What formulation strategies can we employ to process this highly hygroscopic powder without altering the API salt form? A3: If the API must remain as a hydrochloride salt for bioavailability reasons, the strategy shifts to creating thermodynamic shielding and kinetic barriers using excipients. Co-processing the API with high-surface-area hydrophobic excipients, such as magnesium aluminometasilicate, can physically divert water away from the active pharmaceutical ingredient[6]. (See Protocol 2 below).

Q4: If formulation strategies fail to prevent caking during long-term stability testing, what API-level modifications should be considered? A4: Crystal engineering is the definitive solution. Converting the API into a co-crystal or a pseudopolymorph alters the solid-state packing. Co-crystallization with aliphatic dicarboxylic acids can sterically shield the chloride ion, significantly reducing the thermodynamic affinity for ambient moisture while maintaining dissolution performance[1].

DVS_Workflow A API Synthesis 2-(Dimethylamino)-2-phenylpropanoic acid HCl B Dynamic Vapor Sorption (DVS) Analysis A->B C Weight Gain at 80% RH? B->C D < 2% Standard Formulation C->D Low Uptake E > 2% Hygroscopic/Deliquescent C->E High Uptake F Crystal Engineering (Co-crystals / Salt Swap) E->F API Modification G Formulation Strategy (Hydrophobic Excipients) E->G Drug Product

Workflow for diagnosing and mitigating API hygroscopicity.

Part 2: Quantitative Data & Classification

To establish a baseline for your API, compare your DVS results against the standardized European Pharmacopeia criteria.

Table 1: European Pharmacopeia (Ph. Eur.) Hygroscopicity Classification [5]

ClassificationWeight Gain at 25°C and 80% RH (after 24h)Physical State Implication
Non-hygroscopic < 0.2% w/wRetains free-flowing powder characteristics.
Slightly hygroscopic ≥ 0.2% and < 2.0% w/wMinor surface moisture; flowability largely unaffected.
Moderately hygroscopic ≥ 2.0% and < 15.0% w/wCapillary condensation occurs; high risk of caking.
Very hygroscopic ≥ 15.0% w/wSevere caking; requires strict environmental controls.
Deliquescent Sufficient to form a liquidComplete lattice collapse; forms an aqueous solution.

Part 3: Standard Operating Methodologies

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Causality Focus: This protocol uses a strict mass-change derivative ( dm/dt ) to ensure the system only records data when thermodynamic equilibrium is truly reached, preventing false-low readings common in fast-ramping methods.

  • Sample Preparation: Accurately weigh 10–20 mg of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride powder into a tared quartz DVS sample pan.

  • Pre-treatment (Drying): Expose the sample to 0% Relative Humidity (RH) at 25°C using a dry nitrogen carrier gas. Maintain this state until the mass change rate ( dm/dt ) is < 0.002% per minute for at least 10 consecutive minutes. This establishes the true dry reference mass ( m0​ ).

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH.

  • Equilibrium Validation (Critical Step): At each humidity step, the system must self-validate equilibrium. Do not advance to the next RH level until dm/dt remains < 0.002% per minute.

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH, applying the identical equilibrium criteria.

  • Data Analysis: Plot the sorption/desorption isotherm. A large hysteresis gap between the sorption and desorption curves indicates bulk lattice absorption (hydrate formation), whereas a narrow gap indicates surface adsorption.

Protocol 2: Moisture-Protective Dry Granulation

Causality Focus: Wet granulation introduces water that can trigger irreversible hydrate formation in hydrochloride salts. Dry granulation bypasses this risk while embedding the API in a hydrophobic matrix.

  • Excipient Blending: Combine the API with a highly specific surface area hydrophobic excipient (e.g., Magnesium Aluminometasilicate) at a 3:1 ratio.

  • High-Shear Mixing: Blend the powders in a high-shear mixer for 5 minutes. The high shear forces ensure the hydrophobic particles uniformly coat the API surface, creating a kinetic moisture barrier.

  • Roller Compaction: Process the blend through a roller compactor at a controlled specific compaction force of 4-6 kN/cm to form dense ribbons.

  • Milling: Mill the ribbons through a 1.0 mm oscillating granulator screen to achieve a uniform, flowable granular intermediate.

  • Final Lubrication: Add 0.5% w/w Magnesium Stearate and blend for exactly 3 minutes to provide a final hydrophobic boundary layer before encapsulation or tableting.

References

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC (nih.gov) URL: 6

  • Title: Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: asiapharmaceutics.info URL: 5

  • Title: Applications of Dynamic Moisture Adsorption in Crystal Research Source: crystalpharmatech.com URL: 4

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis (tandfonline.com) URL: 2

  • Title: Dynamic vapor sorption Source: Wikipedia URL: 3

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL: 1

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride: An NMR-Centric Comparative Analysis

Introduction In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of research and quality control. 2-(Dimethylamino...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of research and quality control. 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, a compound of interest for its potential applications, presents a valuable case study for illustrating a robust validation workflow. Its structure, featuring a quaternary carbon, a phenyl group, and a dimethylamino moiety, offers distinct features that are well-suited for elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive, in-depth analysis of the validation of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, with a primary focus on ¹H and ¹³C NMR spectroscopy. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the rationale behind the analytical choices, compare the primary method with viable alternatives, and provide a detailed, field-tested protocol for achieving reliable and reproducible results. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Power of NMR: A Primary Tool for Structural Elucidation

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structure of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride dictates a specific set of expected signals in its NMR spectra. The presence of the hydrochloride salt will influence the chemical shifts of nearby protons, particularly the amine and carboxylic acid protons.

¹H NMR Spectrum:

  • Phenyl Group (C₆H₅): The five protons on the phenyl ring will typically appear as a complex multiplet in the aromatic region, approximately between δ 7.2-7.6 ppm.

  • Dimethylamino Group ((CH₃)₂N): The six protons of the two methyl groups are expected to be equivalent and will therefore appear as a sharp singlet. Due to the influence of the adjacent quaternary carbon and the nitrogen atom, this signal is anticipated around δ 2.5-3.0 ppm.

  • Methyl Group (CH₃): The three protons of the methyl group attached to the chiral center will appear as a singlet, likely in the range of δ 1.5-2.0 ppm.

  • Carboxylic Acid Proton (COOH): This proton is acidic and its chemical shift is highly dependent on the solvent and concentration. It is often a broad singlet and may appear downfield, potentially above δ 10 ppm. In some cases, it may exchange with residual water in the solvent, leading to its signal being broadened or even absent.

  • Amine Proton (NH⁺): The proton associated with the hydrochloride salt on the nitrogen atom will also be a broad singlet, with its chemical shift being highly variable depending on the solvent and water content.

¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 170-180 ppm.

  • Phenyl Group Carbons (C₆H₅): The carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbon directly attached to the quaternary center (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.

  • Quaternary Carbon (C): The carbon atom at the chiral center, bonded to the phenyl group, the carboxylic acid, the dimethylamino group, and the methyl group, will be a singlet with a chemical shift likely in the range of δ 60-70 ppm.

  • Dimethylamino Carbons ((CH₃)₂N): The two equivalent methyl carbons of the dimethylamino group are expected to appear around δ 40-50 ppm.

  • Methyl Carbon (CH₃): The methyl group carbon attached to the chiral center will be the most upfield signal, likely in the range of δ 20-30 ppm.

Comparative Analysis of Validation Techniques

While NMR is the cornerstone of structural validation, a multi-technique approach provides the most comprehensive and irrefutable evidence of a compound's identity and purity. The choice of complementary techniques should be guided by the specific information they can provide.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and structural backbone.Unambiguous structure determination, non-destructive.Relatively low sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Does not provide detailed connectivity or stereochemical information.
FTIR Spectroscopy Presence of functional groups.Fast, requires minimal sample preparation.Provides limited information on the overall molecular structure.
HPLC-UV Purity assessment and quantification.High resolution for separating impurities, quantitative.Does not provide structural information beyond the UV chromophore.

Detailed Experimental Protocol for NMR Validation

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the hydrochloride salt and its high boiling point.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. Instrument Setup and ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-pulse ¹H NMR spectrum with the following typical parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the TMS signal.

  • Integrate all signals to determine the relative proton ratios.

3. Instrument Setup and ¹³C NMR Acquisition:

  • Use the same sample and shimming as for the ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will show all carbon signals as singlets. Typical parameters include:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)

  • Process the data similarly to the ¹H spectrum.

  • (Optional but recommended) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

4. Data Validation and Interpretation:

  • Compare the obtained ¹H and ¹³C spectra with the predicted spectra.

  • Verify that the integration of the ¹H signals corresponds to the number of protons in each group.

  • Ensure that the number of signals in the ¹³C spectrum matches the number of unique carbon atoms in the molecule.

  • Cross-reference the NMR data with results from other techniques (e.g., MS for molecular weight confirmation) to build a cohesive and comprehensive validation package.

Visualizing the Workflow and Structural Correlations

To further clarify the experimental process and the relationship between the molecular structure and its spectral output, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard tune_shim Tune and Shim standard->tune_shim acq_H1 Acquire ¹H Spectrum tune_shim->acq_H1 acq_C13 Acquire ¹³C Spectrum tune_shim->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integration & Referencing phase_base->integrate interpret Structural Interpretation integrate->interpret validation validation interpret->validation Final Validation

Caption: Experimental Workflow for NMR Spectra Validation.

G mol 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride H_phenyl Phenyl-H (δ 7.2-7.6) mol->H_phenyl H_NMe2 (CH₃)₂N-H (δ 2.5-3.0) mol->H_NMe2 H_Me CH₃-H (δ 1.5-2.0) mol->H_Me H_COOH COOH (> δ 10) mol->H_COOH C_CO C=O (δ 170-180) mol->C_CO C_phenyl Phenyl-C (δ 120-140) mol->C_phenyl C_quat Quaternary C (δ 60-70) mol->C_quat C_NMe2 (CH₃)₂N-C (δ 40-50) mol->C_NMe2 C_Me CH₃-C (δ 20-30) mol->C_Me

Caption: Structure-Spectra Correlation Map.

Conclusion

The structural validation of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride serves as an excellent paradigm for the rigorous analytical standards required in modern chemical research. While techniques such as Mass Spectrometry and FTIR provide valuable complementary data, NMR spectroscopy remains the definitive method for unambiguous structural elucidation. By following a systematic protocol encompassing careful sample preparation, optimized data acquisition, and meticulous interpretation, researchers can achieve a high level of confidence in their results. This guide has provided the strategic framework and technical details necessary to successfully validate this compound, ensuring data integrity and contributing to the advancement of scientific discovery.

References

  • Title: Introduction to Spectroscopy Source: D.L. Pavia, G.M. Lampman, G.S. Kriz, J.R. Vyvyan URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry Source: T.D.W. Claridge URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: R.M. Silverstein, F.X. Webster, D.J. Kiemle, D.L. Bryce URL: [Link]

  • Title: IUPAC Recommendations on NMR Nomenclature and Conventions Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

Comparative

A Comparative Guide to Phenylpropanoic Acid Derivatives: Unveiling the Impact of N,N-Dimethylation on Physicochemical and Biological Profiles

Introduction The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Compounds like ibuprofen and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Compounds like ibuprofen and naproxen are household names, functioning primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] However, the versatility of this scaffold extends far beyond inflammation, with derivatives being explored as activators for peroxisome proliferator-activated receptors (PPARs) and modulators of G-protein coupled receptors (GPCRs).[5][6]

This guide provides a comparative analysis of a structurally distinct derivative, 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, against the foundational 2-phenylpropanoic acid and its well-established analogue, ibuprofen. By introducing a tertiary amine at the alpha position, we fundamentally alter the molecule's electronic and steric properties. This guide will explore the profound consequences of this substitution on physicochemical characteristics, potential biological activity, and the experimental workflows required to elucidate these differences. Our objective is to provide researchers and drug development professionals with a framework for understanding how subtle structural modifications can unlock entirely new pharmacological possibilities within a classic scaffold.

Section 1: Structural and Physicochemical Divergence

The journey from a standard phenylpropanoic acid to its dimethylamino counterpart is one of significant physicochemical transformation. The introduction of a basic nitrogen atom, present as a hydrochloride salt, drastically influences properties critical for drug action, including solubility, lipophilicity, and ionization state.

The core structure, 2-phenylpropanoic acid (also known as hydratropic acid), is a simple, chiral carboxylic acid.[7] Ibuprofen builds upon this by adding an isobutyl group to the phenyl ring, enhancing its lipophilicity and potency as a COX inhibitor.[3] In contrast, 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride replaces the alpha-hydrogen with a dimethylamino group, creating a chiral quaternary center and introducing a titratable basic site.

Below is a summary of their key physicochemical properties.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Predicted pKa (Acidic) Predicted XLogP3 Form
2-Phenylpropanoic Acid C₉H₁₀O₂150.17~4.7[1]1.9[7]Solid[7]
Ibuprofen C₁₃H₁₈O₂206.29~4.93.5Solid
2-(Dimethylamino)-2-phenylpropanoic acid HCl C₁₁H₁₆ClNO₂229.71~2.0 (Carboxyl), ~8.5 (Amine)-Powder

Expert Interpretation: The most striking difference is the introduction of the basic dimethylamino group. In its hydrochloride salt form, the compound is expected to have significantly higher aqueous solubility compared to the largely water-insoluble parent structures. Furthermore, the presence of both an acidic carboxyl group and a basic amino group makes it a zwitterionic species at physiological pH, which will profoundly influence its interaction with biological membranes and protein targets. The non-polar, lipophilic character of ibuprofen (XLogP3 ~3.5) is critical for its partitioning into the hydrophobic active site of COX enzymes. The dimethylamino derivative's charge and increased polarity suggest it is unlikely to engage the same target in the same manner, prompting an investigation into alternative mechanisms of action.

Section 2: Comparative Experimental Evaluation Workflow

To empirically compare these compounds, a logical, multi-stage workflow is essential. The causality behind this workflow is to first establish a baseline of activity against the known target for the standard derivatives (COX enzymes) and then broaden the investigation to assess cell permeability and general toxicity, which are critical parameters for any potential therapeutic agent.

G cluster_0 cluster_1 Biological Screening Detail cluster_2 Cell-Based Assay Detail A Compound Synthesis & Characterization B Physicochemical Profiling (pKa, logP, Solubility) A->B Quality Control C In Vitro Biological Screening B->C Inform Target Selection D Cell-Based Assays C->D Validate Activity C1 COX-1/COX-2 Enzyme Inhibition Assay C->C1 C2 Broad Target Screening Panel C->C2 E Data Analysis & Candidate Prioritization D->E Assess Therapeutic Window D1 Cell Permeability (PAMPA/Caco-2) D->D1 D2 Cytotoxicity (MTT/LDH Assay) D->D2

Caption: A logical workflow for the comparative evaluation of novel and standard phenylpropanoic acid derivatives.

Section 3: Key Experimental Protocols

The following protocols are designed as self-validating systems, including necessary controls to ensure data integrity and reproducibility.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

Rationale: This experiment is foundational to determine if 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride retains the primary mechanism of action of standard profens. We hypothesize it will show significantly reduced or no activity due to its altered physicochemical profile.

Methodology:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), assay buffer.

  • Preparation: Prepare stock solutions of test compounds (Ibuprofen as positive control, 2-(Dimethylamino)-2-phenylpropanoic acid HCl, and 2-Phenylpropanoic acid) in DMSO. Create a dilution series for each compound.

  • Enzyme Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.

  • Inhibitor Addition: Add the diluted test compounds or vehicle control (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. Simultaneously, add the colorimetric probe.

  • Data Acquisition: Immediately measure the absorbance change over time using a plate reader at 590 nm. The rate of color development is proportional to peroxidase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Trustworthiness Check: A potent, known COX inhibitor like celecoxib or ibuprofen must demonstrate dose-dependent inhibition within its expected IC₅₀ range, validating the assay's sensitivity and accuracy.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: This assay provides a high-throughput, cell-free method to predict passive membrane permeability, a key factor in oral bioavailability. The charge and polarity differences between the compounds are expected to yield starkly different permeability profiles.

Methodology:

  • Plate Preparation: Use a 96-well filter plate (donor plate) with a PVDF membrane. Coat the membrane with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: Add the test compounds to a buffer at a relevant physiological pH (e.g., pH 7.4) in the donor plate wells.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for 4-16 hours at room temperature, allowing the compounds to diffuse from the donor to the acceptor chamber.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (V_D * V_A) / (Area * Time * (V_D + V_A)) High and low permeability control compounds (e.g., propranolol and furosemide) must be included to define the assay's dynamic range.

Trustworthiness Check: The known high-permeability (propranolol) and low-permeability (atenolol) controls must fall within their expected ranges for the assay results to be considered valid.

Section 4: Anticipated Results and Mechanistic Implications

The data generated from these experiments would allow for a direct, quantitative comparison of the derivatives.

Comparative Data (Hypothetical/Literature-Based)
Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Permeability (Pe) (10⁻⁶ cm/s) Predicted Target Class
Ibuprofen ~15~35High (>5)COX Enzymes[3]
2-Phenylpropanoic Acid >100>100Moderate (1-5)General Phenylpropanoid
2-(Dimethylamino)-2-phenylpropanoic acid HCl >200 (Inactive)>200 (Inactive)Low (<1)Ion Channels / Transporters / Amino Acid-like targets

Interpretation:

  • COX Activity: As hypothesized, the dimethylamino derivative is not expected to be a potent COX inhibitor. Its polarity and charge are incompatible with the largely hydrophobic active site of COX enzymes. Ibuprofen will serve as the benchmark for potent, non-selective inhibition.

  • Permeability: The low permeability predicted for the charged dimethylamino compound suggests that if it possesses therapeutic activity, it may require active transport or be better suited for non-oral routes of administration. This contrasts sharply with ibuprofen, which is well-absorbed orally due to its optimal lipophilicity.

  • New Pharmacological Space: The lack of COX activity is not a failure but a redirection. The N,N-dimethyl-2-phenylalanine structure suggests it may interact with targets that recognize amino acids or their derivatives. This could include certain GPCRs, ion channels, or amino acid transporters. The next logical step, as outlined in the workflow, would be to screen this compound against a broad panel of diverse biological targets to identify its true mechanism of action. This is where new drug discovery opportunities arise—by modifying a known scaffold to deliberately exit an established target class and explore new ones.

Conclusion

The comparison between 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride and standard phenylpropanoic acid derivatives like ibuprofen serves as a compelling case study in medicinal chemistry. It demonstrates that a single, strategic functional group modification can fundamentally pivot a molecule's physicochemical properties and, consequently, its biological target profile. While ibuprofen is a highly optimized lipophilic molecule for COX inhibition, the introduction of a dimethylamino group creates a more polar, charged species with higher aqueous solubility but poor passive permeability and a negligible affinity for COX enzymes.

For researchers and drug developers, this guide highlights the importance of moving beyond established structure-activity relationships. The "negative" result in a COX assay for the dimethylamino derivative is, in fact, a positive step towards discovering novel pharmacology. It encourages a broader, more exploratory approach to screening, where the unique properties of a new analogue are seen not as a deviation from the norm, but as an entry point into uncharted biological space.

References

  • Li, Z., Ren, Q., Wang, X., Zhou, Z., Hu, L., Deng, L., Guan, L., & Qiu, Q. (2012). Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

  • Yadav, M., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 763-775. [Link]

  • Google Patents. (1998). Process for the preparation of 3-phenylpropionic acid. US5786507A.
  • Sato, H., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3731-3744. [Link]

  • Wikipedia. Phenylpropanoic acid. [Link]

  • PubChem. 2-Phenylpropionic acid. National Center for Biotechnology Information. [Link]

  • Exposome-Explorer. 2-Phenylpropanoic acid (Compound). IARC. [Link]

  • Chapman, K. A., et al. (2021). Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. Journal of Medicinal Chemistry, 64(9), 5895-5907. [Link]

  • Taylor & Francis Online. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • NextSDS. 2-Dimethylamino-propionic acid hydrochloride — Chemical Substance Information. [Link]

  • LinkedIn. Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. [Link]

  • Google Patents.
  • Google Patents. Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. CN103408432A.
  • Journal of Food and Drug Analysis. Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. [Link]

  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

Sources

Validation

mass spectrometry characterization of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Advanced Mass Spectrometry Characterization Guide: 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride As a Senior Application Scientist, I frequently encounter challenges when characterizing sterically hindered, unna...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Characterization Guide: 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride

As a Senior Application Scientist, I frequently encounter challenges when characterizing sterically hindered, unnatural amino acids. 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS: 1251925-48-0) is a highly specialized pharmaceutical intermediate. Characterizing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of its unique ionization behavior and fragmentation thermodynamics.

In this guide, we objectively compare the mass spectrometric performance of this N,N-dimethylated product against its primary amine alternative, 2-amino-2-phenylpropanoic acid ( α -methylphenylglycine), providing you with field-proven experimental data and self-validating workflows.

Structural Rationale & ESI-MS/MS Causality

Why does the N,N-dimethylated product vastly outperform its primary amine alternative in Electrospray Ionization (ESI) MS? The causality is rooted in gas-phase thermodynamics and structural inductive effects.

  • Enhanced Ionization Efficiency: The tertiary amine of 2-(Dimethylamino)-2-phenylpropanoic acid possesses a significantly higher gas-phase proton affinity than a standard primary amine. During the electrospray desolvation process, this permanent basic site aggressively competes for available protons, exponentially increasing the yield of [M+H]+ ions compared to unmodified amino acids[1].

  • Predictable Fragmentation Kinetics: During Collision-Induced Dissociation (CID), the MS/MS spectra of N,N-dimethyl amino acids exhibit a highly predictable preliminary loss of H₂O and CO (equivalent to a loss of formic acid, -46 Da) to form a corresponding immonium ion[2]. The N,N-dimethyl group stabilizes this resulting immonium ion via inductive effects. This stabilization reduces signal dilution across multiple random fragmentation pathways, concentrating the ion current into a single, robust transition (m/z 194.1 → 148.1) ideal for Multiple Reaction Monitoring (MRM).

fragmentation A Precursor Ion[M+H]+ m/z 194.1 B Immonium Ion m/z 148.1 A->B - HCOOH (-46 Da) C Phenyl-ethyl Cation m/z 103.1 B->C - HN(CH3)2 (-45 Da)

Figure 1: ESI-MS/MS collision-induced dissociation pathway of the N,N-dimethylated amino acid.

Comparative Performance Data

The table below summarizes the quantitative MS performance of the target product versus its primary amine analog under identical LC-MS/MS conditions. The data clearly demonstrates the analytical superiority of the N,N-dimethylated structure.

Analytical Parameter2-(Dimethylamino)-2-phenylpropanoic acid (Product)2-Amino-2-phenylpropanoic acid (Alternative)
Ionization Mode ESI Positive (+)ESI Positive (+)
Precursor Ion [M+H]+ m/z 194.1m/z 166.1
Primary Product Ion (MRM) m/z 148.1 (Immonium ion)m/z 120.1 (Immonium ion)
Optimal Collision Energy 15 eV22 eV
Chromatographic Peak Shape Sharp, symmetrical (fewer secondary interactions)Broad, tailing (due to free primary amine)
Relative ESI+ Sensitivity 12x higherBaseline (1x)
Limit of Detection (LOD) 0.5 ng/mL6.0 ng/mL

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry relies on methodologies that can independently verify their own accuracy. The following step-by-step LC-MS/MS protocol operates as a self-validating system . By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation, the workflow inherently corrects for matrix-induced ion suppression and volumetric errors. If the absolute peak area of the SIL-IS deviates by >15% between runs, the system automatically flags the data, preventing the reporting of false negatives.

Step 1: Sample Preparation & Spiking
  • Stock Solution: Dissolve 1.00 mg of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in 1.0 mL of 50% Methanol/Water. The hydrochloride salt form ensures rapid and complete aqueous dissolution without the need for pH adjustment.

  • Working Standards: Dilute the stock solution using 0.1% Formic Acid in MS-grade water to create a calibration curve ranging from 0.5 ng/mL to 100 ng/mL.

  • Self-Validation Spike: Add exactly 10 µL of a 100 ng/mL SIL-IS (e.g., D6-dimethyl analog) to 90 µL of every calibration standard and unknown sample. Vortex for 10 seconds.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Inject 2.0 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min. Re-equilibrate at 5% B for 1.5 minutes.

Step 3: Mass Spectrometry Acquisition (QqQ)
  • Source Parameters: Set the ESI capillary voltage to 3.0 kV (positive mode). Maintain the desolvation temperature at 350°C with a desolvation gas flow of 800 L/hr to ensure complete droplet evaporation.

  • MRM Transitions: Monitor the quantifier transition at m/z 194.1 → 148.1 (Collision Energy: 15 eV) and the qualifier transition at m/z 194.1 → 103.1 (Collision Energy: 28 eV).

workflow S1 1. Sample Preparation Dilute HCl salt in 50% MeOH Spike D6-Internal Standard S2 2. LC Separation C18 Column (1.7 µm) 0.1% Formic Acid Gradient S1->S2 S3 3. ESI+ Ionization Capillary: 3.0 kV Desolvation: 350°C S2->S3 S4 S4 S3->S4

Figure 2: Self-validating LC-MS/MS workflow for characterizing the target amino acid derivative.

References[2] Title: Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry.

Source: Journal of Mass Spectrometry. URL: [Link]1] Title: A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Source: Analyst (RSC Publishing). URL: [Link]

Sources

Comparative

Purity Analysis of 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride: A Comparative Guide to GC-MS, LC-MS/MS, and HPLC-UV

Introduction & The Analytical Challenge 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS: 1251925-48-0) is a highly specialized, unnatural α -amino acid derivative utilized as a critical building block in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS: 1251925-48-0) is a highly specialized, unnatural α -amino acid derivative utilized as a critical building block in drug discovery and peptide synthesis[1][2].

From an analytical perspective, this molecule presents a unique triad of challenges:

  • Zwitterionic Polarity: In its free form, it is highly polar, rendering it non-volatile for direct Gas Chromatography-Mass Spectrometry (GC-MS) and poorly retained on standard reversed-phase liquid chromatography (RP-LC) columns[3].

  • Tertiary Amine Sterics: Unlike primary or secondary amino acids, the N,N-dimethylated amine lacks a replaceable proton. This prevents the use of traditional amine-reactive derivatization agents (e.g., chloroformates or acyl chlorides)[4].

  • Hydrochloride Salt Matrix: The presence of HCl can quench derivatization reagents and aggressively degrade GC stationary phases if not properly managed.

This guide objectively compares GC-MS, LC-MS/MS, and HPLC-UV methodologies for the purity profiling of this compound, providing field-proven protocols and the mechanistic causality behind each experimental choice.

Mechanistic Causality: Selecting the Right Platform

Why GC-MS with MTBSTFA Derivatization?

To analyze amino acids via GC-MS, the polar functional groups must be masked to confer volatility[4]. For a tertiary amino acid, only the carboxylic acid requires derivatization. We strongly recommend silylation using MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) over the more common BSTFA.

As demonstrated by [5], MTBSTFA converts the carboxylic acid into a tert-butyldimethylsilyl (TBDMS) ester. This choice is driven by two critical factors:

  • Hydrolytic Stability: TBDMS esters are approximately 10,000 times more stable against moisture than the trimethylsilyl (TMS) esters generated by BSTFA, drastically reducing sample degradation during autosampler queuing[6].

  • Diagnostic Fragmentation: Under Electron Ionization (EI), TBDMS derivatives predictably cleave the tert-butyl group, yielding a highly abundant [M-57]⁺ fragment. This provides an exceptionally sensitive and specific quantifier ion for Selected Ion Monitoring (SIM)[5][7].

Why LC-MS/MS with HILIC?

For laboratories prioritizing throughput over structural elucidation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a "dilute-and-shoot" approach. Because the molecule is highly polar, traditional C18 columns fail to retain it. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed[3]. HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase, allowing excellent retention of the underivatized zwitterion while promoting highly efficient droplet desolvation in the Electrospray Ionization (ESI) source.

Platform Comparison Data

The following table summarizes the quantitative and operational metrics of each analytical approach to guide your platform selection.

ParameterGC-MS (MTBSTFA Derivatized)LC-MS/MS (HILIC, Underivatized)HPLC-UV (RP + Ion Pairing)
Analyte Form TBDMS EsterFree ZwitterionIon-Paired Complex
Sensitivity (LOD) 10 - 50 pg1 - 5 pg50 - 100 ng
Specificity Excellent (EI[M-57]⁺ ion)Excellent (MRM Transitions)Low (Retention Time + UV)
Sample Prep High (Neutralization + Deriv)Low (Dilute & Shoot)Low (Dilute & Shoot)
Run Time ~25 - 35 min~5 - 10 min~15 - 20 min
Primary Use Case Impurity profiling, structural IDTrace quantitation, high-throughputRoutine bulk purity QC

Experimental Workflows & Decision Tree

G Start 2-(Dimethylamino)-2-phenylpropanoic acid HCl Prep Sample Preparation (Desalting & Neutralization) Start->Prep Decision Analytical Platform Selection Prep->Decision GCMS GC-MS (High Resolution) Decision->GCMS Volatilization Required LCMS LC-MS/MS (High Sensitivity) Decision->LCMS Direct Polar Analysis HPLC HPLC-UV (Routine QC) Decision->HPLC Chromophore Present Deriv MTBSTFA Derivatization (TBDMS Ester Formation) GCMS->Deriv HILIC HILIC Column (Underivatized) LCMS->HILIC RP Reversed-Phase C18 (Ion-Pairing) HPLC->RP DetectGC EI-MS Detection Quantifier: [M-57]+ Deriv->DetectGC DetectLC ESI-MS/MS Detection MRM Mode HILIC->DetectLC DetectUV UV Detection λ = 215 nm RP->DetectUV

Fig 1: Analytical workflow decision tree for tertiary amino acid purity profiling.

Self-Validating Experimental Protocols

Protocol A: GC-MS Purity Analysis via MTBSTFA Derivatization

Note: This protocol incorporates a self-validating acid-scavenging step to prevent the hydrochloride salt from destroying the MTBSTFA reagent.

Step 1: Sample Preparation & Acid Scavenging

  • Accurately weigh 1.0 mg of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride into a 2.0 mL amber glass vial.

  • Add 100 µL of anhydrous pyridine .

    • Causality: Zwitterions are notoriously difficult to extract via liquid-liquid extraction. Pyridine acts as a powerful acid scavenger, neutralizing the HCl to form insoluble pyridinium chloride, while simultaneously serving as a basic catalyst for the subsequent silylation reaction.

Step 2: Derivatization

  • Add 100 µL of MTBSTFA containing 1% t-BDMCS (catalyst) to the pyridine solution[7].

  • Cap the vial tightly with a PTFE-lined septum and vortex for 10 seconds.

  • Incubate the mixture in a heating block at 60°C for 45 minutes to ensure complete conversion of the sterically hindered α -phenyl carboxylic acid.

  • Self-Validation Step: Always prepare a Reagent Blank (pyridine + MTBSTFA) to identify baseline artifacts caused by t-BDMCS impurities, which can occasionally elute in the analytical window[7].

Step 3: GC-MS Acquisition

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL, Split ratio 1:20, Inlet temperature 250°C.

  • Oven Program: Initial 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 50–500. Extract the [M-57]⁺ ion chromatogram for precise purity integration[5].

Protocol B: LC-MS/MS HILIC Workflow (Alternative)

For laboratories avoiding derivatization, use this protocol[3].

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water. Dilute 1:100 in Acetonitrile.

  • Column: Waters XBridge Amide (100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

    • B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 85% B for 5 minutes.

  • Detection: ESI positive mode. The tertiary amine readily accepts a proton, yielding a strong [M+H]⁺ precursor ion.

References

  • Kaspar, H., et al. "Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer." Journal of Chromatography B. 2009. URL: [Link]

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. 2009. URL: [Link]

  • Young, R. F., et al. "Evaluating MTBSTFA derivatization reagents for measuring naphthenic acids by gas chromatography-mass spectrometry." Analytical Methods. 2010. URL: [Link]

  • "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS." Atmosphere (MDPI). 2025. URL: [Link]

  • "Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS." Molecules. 2020. URL: [Link]

Sources

Validation

Validating Chiral Separation of 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge The enantiomeric resolution of unnatural amino acids is a critical quality attribute in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

The enantiomeric resolution of unnatural amino acids is a critical quality attribute in modern drug development. 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride presents a uniquely difficult chromatographic challenge. Structurally, it features a quaternary stereocenter (an α -carbon bonded to a methyl, a phenyl, a carboxylate, and an amine group) combined with a bulky tertiary amine ( N,N -dimethylation).

As a Senior Application Scientist, I frequently see methods fail because they treat all amino acids as structurally equivalent. Standard chiral stationary phases (CSPs) that rely on primary amine hydrogen-bonding networks often fail for this compound. This guide objectively compares alternative CSPs, explains the causality behind their performance, and provides a self-validating protocol for baseline separation.

Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

To develop a robust method, we must align the chiral recognition mechanism of the column with the steric and electronic realities of the analyte.

  • Zwitterionic Cinchona Alkaloids (e.g., CHIRALPAK ZWIX): These columns are engineered specifically for ampholytes[1]. They utilize a double ion-pairing mechanism: the basic nitrogen of the analyte pairs with the acidic sulfonic/carboxylic group of the CSP, while the analyte's carboxylate pairs with the CSP's protonated quinuclidine nitrogen. Because ion-pairing is less sterically demanding than tight hydrogen-bonding, it perfectly accommodates the bulky N,N -dimethyl group.

  • Polysaccharide Phenylcarbamates (e.g., CHIRALPAK IA): These versatile columns rely on the analyte inserting into a chiral helical groove, stabilized by hydrogen bonding with carbamate linkages[2]. However, the quaternary stereocenter of our target analyte creates significant steric hindrance, preventing deep insertion into the chiral pocket and leading to moderate, often incomplete, resolution.

  • Macrocyclic Glycopeptides (e.g., Chirobiotic T): Teicoplanin-based columns are the gold standard for primary amino acids[3]. They rely on a highly specific "basket" that forms three simultaneous hydrogen bonds with a primary amine ( −NH3+​ ). The N,N -dimethylation of our target compound destroys this primary recognition mechanism, resulting in near-total co-elution.

Comparative Performance Data

The following table summarizes the quantitative performance of these three CSPs under their respective optimized conditions.

CSP CategoryColumn ExamplePrimary Chiral Recognition MechanismCausality of Performance for Target AnalyteSelectivity ( α )Resolution ( Rs​ )
Zwitterionic CHIRALPAK ZWIX(+)Double ion-pairing, π−π interactionsOptimal: Ideal match for ampholytes; easily accommodates bulky tertiary amines.1.453.2 (Baseline)
Polysaccharide CHIRALPAK IAHelical inclusion, H-bondingModerate: Quaternary stereocenter creates a steric clash, limiting helical insertion.1.151.4 (Partial)
Glycopeptide Chirobiotic TH-bonding network, steric inclusionPoor: N,N -dimethylation destroys the primary amine H-bond network required for recognition.1.05< 1.0 (Co-elution)

Experimental Workflow & Decision Matrix

ChiralWorkflow Sample Analyte: 2-(Dimethylamino)- 2-phenylpropanoic acid HCl Screening CSP Screening Strategy Sample->Screening ZWIX Zwitterionic CSP (Double Ion-Pairing) Screening->ZWIX Glyco Macrocyclic Glycopeptide (H-Bonding / Steric) Screening->Glyco Poly Polysaccharide (Helical Inclusion) Screening->Poly Opt Method Optimization (MeOH/H2O + Acid/Base) ZWIX->Opt Optimal Glyco->Opt Sub-optimal Poly->Opt Moderate Val Self-Validating Protocol (Rs > 2.0, SST) Opt->Val

Chiral method development workflow prioritizing zwitterionic CSPs for ampholytic analytes.

Step-by-Step Validated Methodology

Based on the data, the ZWIX(+) column provides the only robust, baseline separation. The following protocol is designed as a Self-Validating System , ensuring that environmental factors or matrix effects do not produce false positives.

Phase 1: Mobile Phase & Sample Preparation

Causality Note: Because the analyte is a hydrochloride salt, chloride ions will compete for the ion-pairing sites on the column. We must use a high-concentration volatile buffer to displace the chloride and establish a stable double ion-pairing equilibrium.

  • Mobile Phase Preparation: Mix Methanol and LC-MS grade Water in a 98:2 (v/v) ratio.

  • Buffer Addition: Add 50 mM Formic Acid and 25 mM Diethylamine (DEA) to the mobile phase. Sonicate for 10 minutes to degas.

  • Sample Preparation (Racemate): Dissolve 1.0 mg of racemic 2-(Dimethylamino)-2-phenylpropanoic acid HCl in 1.0 mL of Methanol. Vortex until fully dissolved.

  • Sample Preparation (Enantiopure Control): If available, prepare a 0.1 mg/mL solution of the known (S)- or (R)-enantiomer in Methanol to validate elution order.

Phase 2: Chromatographic Conditions
  • Column: CHIRALPAK ZWIX(+) (250 mm × 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Lower temperatures thermodynamically favor the transition state of the more strongly retained enantiomer, increasing ΔΔG and overall selectivity).

  • Detection: UV at 210 nm (capturing carboxylate and phenyl π−π∗ transitions).

  • Injection Volume: 5 µL

Phase 3: Execution of the Self-Validating Protocol

To ensure the integrity of the data, execute the following injection sequence:

  • Blank Injection (Methanol): Validates the absence of column carryover or ghost peaks at the expected retention times.

  • System Suitability Test (SST) - Racemate (x3 injections):

    • Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 . Retention time Relative Standard Deviation (RSD) must be ≤2.0% . This proves the ion-pairing equilibrium is stable.

  • Enantiopure Control Injection: Confirms the specific retention time of the desired enantiomer, validating the elution order.

  • Spike Recovery (Optional): Spike 1% of the undesired enantiomer into the pure standard to validate the Limit of Quantitation (LOQ) for enantiomeric excess (ee%) determinations.

References

  • Chiral Technologies Europe. "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Chiraltech.com. Available at: [Link]

  • ResearchGate. "High-Performance Liquid Chromatographic Separation of Stereoisomers of β -Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns." Researchgate.net. Available at: [Link]

  • YAKHAK HOEJI. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak.org. Available at:[Link]

Sources

Comparative

Comparative Guide: 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride and Structurally Similar Analogs in Drug Design

Introduction: The Role of Non-Proteinogenic Scaffolds In modern peptidomimetic and small-molecule drug discovery, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary hurdle. To bypass...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Non-Proteinogenic Scaffolds

In modern peptidomimetic and small-molecule drug discovery, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary hurdle. To bypass these limitations, medicinal chemists frequently incorporate highly modified, non-proteinogenic amino acid building blocks.

2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS: 1251925-48-0) represents a highly engineered scaffold that combines two powerful structural modifications: an α -methyl group and an N,N -dimethylated amine. This guide objectively compares its performance against two structurally similar analogs—2-Amino-2-phenylpropanoic acid and 2-(Dimethylamino)-2-phenylacetic acid —to elucidate the causality behind these structural choices and provide actionable, self-validating experimental workflows for their application.

Structural and Physicochemical Comparison

The strategic addition or removal of methyl groups on the phenylglycine backbone drastically alters the physicochemical properties of the resulting molecule. The table below summarizes these quantitative and qualitative differences.

CompoundStructural ModificationsH-Bond DonorsSteric Bulk at α -CarbonPrimary Pharmacological Impact
2-(Dimethylamino)-2-phenylpropanoic acid HCl α -Methyl, N,N -Dimethyl0Very HighMaximizes both membrane permeability and proteolytic resistance.
2-Amino-2-phenylpropanoic acid α -Methyl, Primary Amine2HighEnhances proteolytic stability; retains high polarity (poor permeability).
2-(Dimethylamino)-2-phenylacetic acid α -Proton, N,N -Dimethyl0ModerateEnhances permeability; remains highly susceptible to enzymatic cleavage.

Pharmacological & Chemical Performance: The Causality of Modifications

To understand why a researcher would select 2-(Dimethylamino)-2-phenylpropanoic acid over its analogs, we must analyze the mechanistic consequences of its functional groups.

The α -Methyl Advantage: Proteolytic Stability and Conformational Rigidity

Replacing the α -proton with a methyl group (as seen in both 2-(Dimethylamino)-2-phenylpropanoic acid and 2-Amino-2-phenylpropanoic acid) creates a conformationally constrained residue. The steric clash between the α -methyl group and the bulky phenyl ring severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone[1]. This restriction forces the molecule into specific secondary structures (such as β -turns or 310​ -helices). From an enzymatic standpoint, this steric bulk physically shields the adjacent amide bonds, preventing proteases from properly orienting the peptide within their active sites, thereby conferring profound protection against proteolysis[2].

The N,N -Dimethyl Advantage: Membrane Permeability

While α -methylation solves the stability problem, it does not solve the permeability problem. Native amino acids possess primary amines that act as strong hydrogen bond donors (HBDs), resulting in a high desolvation penalty when attempting to cross lipid bilayers. By fully alkylating the nitrogen to an N,N -dimethyl group (as seen in 2-(Dimethylamino)-2-phenylpropanoic acid and 2-(Dimethylamino)-2-phenylacetic acid), the hydrogen bond donors are completely removed[3]. This drastic reduction in polarity increases the lipophilicity of the scaffold, facilitating passive transcellular diffusion across the intestinal epithelium—a principle that has been extensively validated in Caco-2 permeability models[4].

By combining both modifications, 2-(Dimethylamino)-2-phenylpropanoic acid acts as a dual-purpose building block, simultaneously locking the conformation to resist degradation while stripping away polarity to enable cellular entry.

Visualizations of Pharmacokinetic Optimization

G Base Phenylglycine Scaffold N_Me N,N-Dimethylation (Removes H-Bond Donors) Base->N_Me A_Me Alpha-Methylation (Steric Hindrance) Base->A_Me Perm Enhanced Membrane Permeability N_Me->Perm Stab Proteolytic Resistance A_Me->Stab Bio Improved Oral Bioavailability Perm->Bio Stab->Bio

Caption: Mechanistic pathway illustrating how specific structural modifications improve peptide bioavailability.

Experimental Methodologies & Validation Protocols

When working with highly sterically hindered, N -alkylated amino acids like 2-(Dimethylamino)-2-phenylpropanoic acid, standard coupling protocols will fail. The following self-validating workflows are required for successful synthesis and evaluation.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Coupling an α,α -disubstituted, N -alkylated amino acid requires overcoming massive steric resistance.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min).

  • Coupling Activation: Pre-activate 2-(Dimethylamino)-2-phenylpropanoic acid (5 eq) with HATU (4.9 eq) and HOAt (5 eq) in DMF. Add DIPEA (10 eq). Expert Insight: HOAt is critical here as it forms a highly reactive, less sterically hindered ester intermediate compared to HOBt.

  • Microwave Coupling: Transfer the activated mixture to the resin. Heat to 75°C under microwave irradiation (25 W) for 30 minutes. Repeat for a double coupling.

  • Self-Validation Step (Kaiser/Chloranil Test): Because the target amine is tertiary, a standard Kaiser test will yield a false negative. You must perform a micro-cleavage of a few resin beads using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, blow down with nitrogen, and analyze via LC-MS to confirm the mass shift of the successful coupling before proceeding.

Protocol 2: In Vitro Plasma Stability Assay

To validate the proteolytic resistance conferred by the α -methyl group:

  • Preparation: Prepare a 10 mM stock solution of the synthesized peptide in DMSO. Dilute to 10 µM in 1X PBS (pH 7.4).

  • Incubation: Pre-warm human plasma (pooled, mixed gender) to 37°C. Add the peptide to the plasma to a final concentration of 1 µM.

  • Sampling: Extract 50 µL aliquots at time points t=0,15,30,60,120,240 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Step (Controls): Run parallel assays using a known stable compound (e.g., propantheline) and a known unstable compound (e.g., procaine) to validate the enzymatic activity of the plasma batch.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining peak area versus time to calculate the half-life ( T1/2​ ).

Workflow SPPS Microwave-Assisted SPPS (HATU/HOAt, 75°C) Cleavage TFA Cleavage & Global Deprotection SPPS->Cleavage Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification Assay1 PAMPA / Caco-2 (Permeability Validation) Purification->Assay1 Assay2 Plasma Stability Assay (Proteolytic Validation) Purification->Assay2 Data LC-MS/MS Quantification & PK Profiling Assay1->Data Assay2->Data

Caption: Step-by-step workflow from sterically hindered peptide synthesis to pharmacokinetic validation.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The overriding principle for handling laboratory waste is that no activity sh...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The overriding principle for handling laboratory waste is that no activity should begin without a clear plan for the disposal of all resulting materials.[1] This guide provides a comprehensive framework for the proper disposal of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS Number: 1251925-48-0), a compound that, like many research chemicals, requires careful handling from acquisition to disposal.[2]

The procedures outlined here are grounded in established safety protocols and regulatory standards. However, this document is not a substitute for the manufacturer's Safety Data Sheet (SDS) or your institution's specific waste management policies. Always consult these primary resources before proceeding.

Part 1: Pre-Disposal Assessment and Hazard Identification

Before handling the waste, a thorough risk assessment is mandatory. This initial step ensures that all subsequent actions are informed by a clear understanding of the material's potential hazards.

1.1. Locate and Review the Safety Data Sheet (SDS) The SDS is the most critical document for chemical safety. For 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, the SDS provides key hazard information. It is classified with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

1.2. Personal Protective Equipment (PPE) Evaluation Based on the hazard assessment, appropriate PPE must be selected and worn. The OSHA Personal Protective Equipment (PPE) Standard requires a hazard assessment for each work area to select the appropriate protection.[3]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles.[3][4] A face shield should be worn over goggles if there is a significant splash risk.[3]Protects against splashes and aerosols that can cause serious eye irritation.[2][5][6]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).[4]Prevents skin contact, which can cause irritation.[2][7] Always inspect gloves before use and use proper removal techniques.[8]
Body Protection A standard laboratory coat.[4][9] Ensure it is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.[4][9] Respirators with acid gas cartridges may be required for large spills or inadequate ventilation.[4]Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[2]

Part 2: Waste Segregation and Containment

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[10][11] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[1]

2.1. Waste Stream Determination In nearly all laboratory settings, 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride waste must be treated as hazardous chemical waste .[12] The U.S. Environmental Protection Agency (EPA) defines hazardous waste in two ways: waste that exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) or waste that is specifically "listed."[12][13] All chemical waste should be treated as hazardous until a formal determination is made by your institution's Environmental Health and Safety (EHS) office.[12]

2.2. Container Selection and Labeling

  • Container Compatibility: Use only containers made of materials compatible with the chemical waste.[11][13] Often, the original manufacturer's container is the best choice for storing waste.[12]

  • Container Condition: Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[11][13]

  • Labeling: This is a critical regulatory requirement.[10][14] The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride" (avoiding abbreviations)

    • The specific hazards (e.g., "Irritant")

    • The date accumulation started

The diagram below illustrates the decision-making process for segregating and containing this chemical waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
Reactant of Route 2
2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
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